1-(2-fluorophenyl)-1H-pyrrole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluorophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLYMAWSPZKOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377619 | |
| Record name | 1-(2-fluorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89096-77-5 | |
| Record name | 1-(2-Fluorophenyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89096-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-fluorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 1-(2-fluorophenyl)-1H-pyrrole
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-fluorophenyl)-1H-pyrrole
Foreword: The Significance of the N-Arylpyrrole Scaffold
The this compound moiety is a cornerstone in modern medicinal chemistry and materials science. As a prominent N-arylpyrrole, its structural motif is integral to a range of pharmacologically active agents, valued for its ability to engage in specific biological interactions. Its synthesis is a critical step in the development of novel therapeutics, including potassium-competitive acid blockers (P-CABs) used for treating acid-related gastrointestinal disorders.[1] This guide provides a comprehensive overview of the principal synthetic routes and rigorous characterization methodologies for this key intermediate, offering field-proven insights for researchers in drug discovery and organic synthesis.
Part 1: Strategic Synthesis of this compound
The successful synthesis of N-arylpyrroles hinges on the strategic selection of a reaction pathway that balances yield, purity, scalability, and economic viability. We will explore and contrast the most reliable and innovative methods for preparing this compound.
Methodology 1: The Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas reaction is a classic and highly effective method for preparing N-substituted pyrroles that are unsubstituted on the pyrrole ring carbons.[2][3][4] The core of this reaction is the acid-catalyzed condensation between a primary amine and 2,5-dialkoxytetrahydrofuran.[5][6]
Causality and Mechanism: The reaction is typically initiated with 2,5-dimethoxytetrahydrofuran. In the presence of an acid catalyst, this precursor undergoes hydrolysis to generate the reactive intermediate, succinaldehyde. The primary amine, in our case 2-fluoroaniline, then engages in a condensation reaction with the 1,4-dicarbonyl intermediate, leading to the formation of the pyrrole ring through cyclization and subsequent dehydration.[7]
Modern Advancements: Traditional protocols often require high temperatures and strong acids, which can lead to product degradation.[4] To circumvent these issues, modern adaptations employ milder catalysts and alternative energy sources. Microwave-assisted organic synthesis (MAOS) has emerged as a superior technique, significantly reducing reaction times from hours to minutes and often improving yields.[2][8][9] Catalysts such as Oxone have been shown to be highly efficient under microwave irradiation.[2][10][11]
Caption: Workflow for the Microwave-Assisted Clauson-Kaas Synthesis.
Experimental Protocol: Microwave-Assisted Clauson-Kaas Synthesis [2]
-
Reagent Preparation: In a microwave-safe reaction vessel, combine 2-fluoroaniline (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and Oxone (potassium peroxymonosulfate, 0.5 mmol).
-
Solvent Addition: Add 5 mL of acetonitrile to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 10-15 minutes at a constant temperature of 120°C.
-
Reaction Monitoring: After cooling to room temperature, monitor the reaction's completion by Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase.
-
Workup: Add 20 mL of water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4 v/v) to yield the pure this compound.
Methodology 2: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is arguably the most versatile and widely used method for constructing substituted pyrrole rings.[12] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[13][14]
Causality and Mechanism: The reaction proceeds via the initial formation of a hemiaminal upon nucleophilic attack of the amine (2-fluoroaniline) on one of the carbonyl groups of the 1,4-diketone (e.g., 2,5-hexanedione as a simple precursor). This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step is a dehydration cascade that results in the aromatic pyrrole ring.[13][14] The reaction is typically conducted under neutral or mildly acidic conditions, as strongly acidic environments can favor the formation of furan byproducts.[14]
Modern Advancements: As with the Clauson-Kaas reaction, microwave assistance has been shown to dramatically accelerate the Paal-Knorr synthesis.[8][15] Furthermore, novel ammonia sources like magnesium nitride (Mg₃N₂) can be employed for the synthesis of N-unsubstituted pyrroles, which can then be arylated in a subsequent step.[15]
Caption: General Workflow for the Paal-Knorr Pyrrole Synthesis.
Experimental Protocol: Paal-Knorr Synthesis
-
Reaction Setup: To a solution of 2,5-hexanedione (1.0 mmol) in ethanol (10 mL), add 2-fluoroaniline (1.1 mmol) and a catalytic amount of glacial acetic acid (0.1 mmol).
-
Heating: Heat the mixture to reflux for 4-6 hours, or heat in a microwave reactor at 150°C for 20-30 minutes.
-
Reaction Monitoring: Track the disappearance of the starting materials using TLC.
-
Isolation: Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
Purification: Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude product by column chromatography or recrystallization.
Methodology 3: Buchwald-Hartwig Amination
For a more modern approach, the Buchwald-Hartwig amination offers a powerful tool for forming C-N bonds.[16] This palladium-catalyzed cross-coupling reaction directly connects an aryl halide (or triflate) with an amine.[17] In this context, it would involve coupling pyrrole with a 2-fluoroaryl halide.
Causality and Mechanism: This reaction operates via a catalytic cycle. A Pd(0) complex undergoes oxidative addition into the aryl halide C-X bond. The resulting Pd(II) complex coordinates the amine (pyrrole). In the presence of a base, the amine is deprotonated, and subsequent reductive elimination from the palladium center forms the desired C-N bond and regenerates the Pd(0) catalyst.[16][17] The success of this reaction is critically dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.[16]
Advantages: This method exhibits exceptional functional group tolerance and a broad substrate scope, making it a go-to strategy for complex molecule synthesis where other methods might fail.[16][18]
Caption: Comparison of Starting Materials for Key Synthetic Routes.
Part 2: Rigorous Characterization of this compound
Confirming the structural integrity and purity of the synthesized this compound is paramount. A multi-technique analytical approach is required for unambiguous characterization.
Spectroscopic and Chromatographic Verification
Caption: Integrated Workflow for Synthesis and Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule.
-
¹H NMR Spectroscopy: This technique provides information about the chemical environment of the hydrogen atoms. The spectrum for this compound is expected to show distinct signals for the aromatic protons on the pyrrole ring and the fluorophenyl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyrrole H-2, H-5 (α-protons) | 6.8 - 7.2 | Triplet (t) |
| Pyrrole H-3, H-4 (β-protons) | 6.2 - 6.4 | Triplet (t) |
| Fluorophenyl Protons | 7.1 - 7.5 | Multiplet (m) |
-
¹³C NMR Spectroscopy: This provides a count of unique carbon atoms and information about their electronic environment.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyrrole C-2, C-5 (α-carbons) | 120 - 125 |
| Pyrrole C-3, C-4 (β-carbons) | 108 - 112 |
| Fluorophenyl C-F | 155 - 160 (Doublet, ¹JCF) |
| Fluorophenyl C-ipso | 128 - 132 |
| Other Fluorophenyl Carbons | 115 - 130 |
-
¹⁹F NMR Spectroscopy: This experiment is essential to confirm the presence and electronic environment of the fluorine atom on the phenyl ring. A single signal is expected in the typical region for aryl fluorides.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak or an internal standard like TMS.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze coupling patterns to confirm connectivity. Assign all peaks in the ¹H and ¹³C spectra.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound, confirming its elemental composition.
-
Expected Result: For this compound (C₁₀H₈FN), the expected monoisotopic mass is approximately 161.06 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million. The mass spectrum will show a prominent molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ depending on the ionization technique used (e.g., EI or ESI).[19]
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (LC-MS or GC-MS).
-
Analysis: Identify the molecular ion peak and compare its mass-to-charge ratio (m/z) with the calculated theoretical value. Analyze fragmentation patterns if tandem MS (MS/MS) is performed.[20][21]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of its chemical bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3050 - 3150 | Phenyl and Pyrrole C-H |
| C=C Stretch (Aromatic) | 1450 - 1600 | Phenyl and Pyrrole Ring Stretching |
| C-N Stretch | 1300 - 1360 | Pyrrole Ring Vibration |
| C-F Stretch | 1100 - 1250 | Strong, characteristic band |
| C-H Out-of-Plane Bend | 740 - 780 | ortho-disubstituted Phenyl pattern |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes to confirm the molecular structure.[22][23][24]
References
-
Kumar, A., & Kumar, S. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. [Link]
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Gullapelli, K., et al. (2018). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. SciSpace. [Link]
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Gullapelli, K., et al. (2019). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. Semantic Scholar. [Link]
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National Institutes of Health (NIH). (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. [Link]
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Patsnap Eureka. (n.d.). Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
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Chem-Station Int. Ed. (2016). Clauson-Kaas Pyrrole Synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering the Synthesis: Key Considerations for 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxaldehyde Production. [Link]
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Patsnap Eureka. (n.d.). Preparation method of 5-(2-fluorophenyl)-1h-pyrrole-3-carbaldehyde intermediate of vornorazan fumarate. [Link]
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Thieme. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. [Link]
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ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization (a),.... [Link]
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ResearchGate. (2019). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. [Link]
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ResearchGate. (n.d.). FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). [Link]
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Digital Commons @ Michigan Tech. (1972). Synthesis and mass spectra of N‐aryl‐pyrroles and their chlorination products. [Link]
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ResearchGate. (n.d.). Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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HMDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5).... [Link]
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ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. [Link]
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ACG Publications. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. [Link]
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PubMed Central. (n.d.). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. [Link]
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ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Life Science Journal. (n.d.). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]
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National Institutes of Health (NIH). (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]
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Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]
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The Royal Society of Chemistry. (n.d.). Pyrrole-Spectral Data-191015. [Link]
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RSC Publishing. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. [Link]
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SpectraBase. (n.d.). 1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrole - Optional[13C NMR]. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). [Link]
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Spectroscopic Profile of 1-(2-fluorophenyl)-1H-pyrrole: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 1-(2-fluorophenyl)-1H-pyrrole. In the absence of publicly available experimental spectra for the title compound, this guide leverages high-quality predicted data, corroborated by experimental data from structurally analogous compounds, namely 1-phenylpyrrole, pyrrole, and 2-fluoroaniline. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the identification and characterization of this and similar N-arylpyrrole scaffolds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the N-arylpyrrole motif in a range of biologically active molecules and functional materials. The introduction of a fluorine atom on the phenyl ring can significantly modulate the electronic properties, conformation, and metabolic stability of the molecule. Accurate characterization of its spectroscopic signature is therefore paramount for synthesis confirmation, quality control, and structure-activity relationship (SAR) studies.
This guide provides a detailed examination of the predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra of this compound. The interpretations are grounded in fundamental principles of spectroscopy and are supported by comparative analysis with the known experimental spectra of 1-phenylpyrrole, pyrrole, and 2-fluoroaniline. This approach provides a robust framework for understanding the influence of the 2-fluorophenyl substituent on the spectroscopic characteristics of the pyrrole ring.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with the atom numbering used for NMR assignments, is depicted below. The key structural features influencing its spectroscopic data are the aromatic pyrrole ring, the substituted phenyl ring, and the C-F bond.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most informative techniques.
Experimental Protocol for NMR Data Acquisition (General)
A solution of the analyte is prepared in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0 ppm). Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for ¹H, ¹³C{¹H}, and ¹⁹F NMR acquisition.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the pyrrole and phenyl protons. The chemical shifts are influenced by the aromatic ring currents and the electronegativity of the nitrogen and fluorine atoms.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogs
| Proton | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 1-Phenylpyrrole[1][2] | Experimental Chemical Shift (δ, ppm) for Pyrrole[3] | Multiplicity | Coupling Constants (J, Hz) |
| H2, H5 (Pyrrole) | ~7.1 - 7.3 | ~7.08 | ~6.74 | t | J ≈ 2.2 |
| H3, H4 (Pyrrole) | ~6.3 - 6.5 | ~6.35 | ~6.24 | t | J ≈ 2.2 |
| H3' (Phenyl) | ~7.3 - 7.5 | ~7.22 | - | m | - |
| H4' (Phenyl) | ~7.2 - 7.4 | ~7.40 | - | m | - |
| H5' (Phenyl) | ~7.1 - 7.3 | ~7.40 | - | m | - |
| H6' (Phenyl) | ~7.5 - 7.7 | ~7.22 | - | m | - |
Interpretation:
-
Pyrrole Protons: The α-protons (H2, H5) are expected to be downfield from the β-protons (H3, H4) due to their proximity to the electronegative nitrogen atom. This is consistent with the experimental data for both 1-phenylpyrrole and pyrrole itself.[1][2][3] The presence of the fluorophenyl group is predicted to cause a slight downfield shift for all pyrrole protons compared to 1-phenylpyrrole due to its electron-withdrawing nature.
-
Phenyl Protons: The protons on the 2-fluorophenyl ring will exhibit complex multiplets due to both homo- and heteronuclear (¹H-¹⁹F) coupling. The ortho-proton (H6') is expected to be the most downfield due to the combined deshielding effects of the nitrogen and the adjacent fluorine atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogs
| Carbon | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 1-Phenylpyrrole[2] | Experimental Chemical Shift (δ, ppm) for Pyrrole |
| C2, C5 (Pyrrole) | ~122 - 124 | ~120.0 | ~118.5 |
| C3, C4 (Pyrrole) | ~110 - 112 | ~110.4 | ~108.2 |
| C1' (Phenyl) | ~128 - 130 (d, J ≈ 10-15 Hz) | ~140.5 | - |
| C2' (Phenyl) | ~158 - 162 (d, J ≈ 240-250 Hz) | ~126.8 | - |
| C3' (Phenyl) | ~116 - 118 (d, J ≈ 20-25 Hz) | ~129.5 | - |
| C4' (Phenyl) | ~129 - 131 (d, J ≈ 8-10 Hz) | ~126.8 | - |
| C5' (Phenyl) | ~124 - 126 (d, J ≈ 3-5 Hz) | ~129.5 | - |
| C6' (Phenyl) | ~126 - 128 | ~126.8 | - |
Interpretation:
-
Pyrrole Carbons: Similar to the proton spectrum, the α-carbons (C2, C5) are downfield from the β-carbons (C3, C4).
-
Phenyl Carbons: The most notable feature is the large one-bond carbon-fluorine coupling constant (¹JCF) for C2', which is characteristic of a fluorine-substituted aromatic carbon. Smaller two-, three-, and four-bond couplings are expected for the other carbons in the phenyl ring. The carbon directly attached to the nitrogen (C1') will also show a small coupling to fluorine.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds.
Table 3: Predicted ¹⁹F NMR Data for this compound and Experimental Data for 2-Fluoroaniline
| Fluorine | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ | Experimental Chemical Shift (δ, ppm) for 2-Fluoroaniline vs. CFCl₃[4] | Multiplicity |
| Phenyl-F | ~ -115 to -125 | ~ -133 | Multiplet |
Interpretation:
The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The predicted chemical shift is in the typical range for a fluorine atom attached to an aromatic ring. The observed multiplicity will be complex due to coupling with the ortho, meta, and para protons of the phenyl ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol for IR Data Acquisition (General)
The IR spectrum can be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet (for solids), a thin film (for liquids), or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Table 4: Predicted Key IR Absorption Bands for this compound and Experimental Data for Analogs
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 1-Phenylpyrrole[5][6] | Experimental Wavenumber (cm⁻¹) for Pyrrole[7] |
| C-H stretching (aromatic) | 3100 - 3000 | 3098, 3077, 3055 | 3100 - 3000 |
| C=C stretching (aromatic) | 1600 - 1450 | 1605, 1466, 1455 | 1530, 1470 |
| C-N stretching | 1350 - 1250 | 1236 | ~1360 |
| C-F stretching | 1250 - 1100 | - | - |
| C-H out-of-plane bending | 800 - 700 | 722, 683 | 740 |
Interpretation:
The IR spectrum is expected to be dominated by absorptions from the aromatic C-H and C=C stretching vibrations. A strong band corresponding to the C-F stretching vibration is a key diagnostic feature for this molecule. The out-of-plane C-H bending bands in the fingerprint region can provide information about the substitution pattern of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol for MS Data Acquisition (General)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z).
Table 5: Predicted Major Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion | Interpretation |
| 161 | [M]⁺ | Molecular ion |
| 133 | [M - C₂H₂]⁺ | Loss of acetylene from the pyrrole ring |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |
| 66 | [C₄H₄N]⁺ | Pyrrolyl cation |
Interpretation:
The molecular ion peak at m/z 161 is expected to be prominent. Key fragmentation pathways would likely involve the loss of neutral molecules from the pyrrole ring, such as acetylene (C₂H₂), and cleavage of the C-N bond connecting the two rings to give the fluorophenyl and pyrrolyl cations.
Caption: Predicted mass spectrometry fragmentation pathway for this compound.
Conclusion
This technical guide provides a detailed spectroscopic characterization of this compound based on high-quality predicted data, contextualized with experimental data from structurally related compounds. The presented analysis of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data offers a comprehensive reference for the identification and structural elucidation of this compound. The insights into the influence of the 2-fluorophenyl substituent on the spectroscopic properties of the pyrrole moiety are valuable for researchers working with N-arylpyrroles in various fields of chemical science. It is important to note that while predicted data provides a strong foundation, experimental verification is the ultimate standard for structural confirmation.
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A-Z Guide to Quantum Chemical Calculations for 1-(2-fluorophenyl)-1H-pyrrole: A Whitepaper for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 1-(2-fluorophenyl)-1H-pyrrole, a heterocyclic compound of interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), this document details a complete computational workflow, from initial structure optimization to the analysis of key electronic properties. The insights derived—including optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP)—are critical for understanding the molecule's reactivity, stability, and potential as a pharmacophore. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to accelerate the design and discovery of novel therapeutics.
Introduction: The "Why" and "What"
In the landscape of modern drug discovery, understanding a molecule's fundamental electronic structure is paramount. This compound is a scaffold that appears in various pharmacologically active compounds. The strategic placement of a fluorine atom on the phenyl ring can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties through effects on metabolism, binding affinity, and membrane permeability.
Quantum chemical calculations offer a powerful, cost-effective lens to probe these properties in silico before committing to expensive and time-consuming synthesis. By modeling the molecule at the subatomic level, we can predict its behavior and guide the rational design of more effective drug candidates. This guide will walk through the theoretical underpinnings and practical steps for a robust computational analysis of this specific molecule.
Theoretical Framework: Choosing the Right Tools
The accuracy of any quantum chemical calculation hinges on the chosen theoretical method and basis set. For organic molecules of this nature, Density Functional Theory (DFT) offers a superb balance of computational efficiency and accuracy, capturing the effects of electron correlation which are absent in simpler methods like Hartree-Fock (HF).[1][2]
-
Hartree-Fock (HF) vs. Density Functional Theory (DFT): HF theory approximates the complex interactions between electrons by considering each electron in an average field created by all others.[3] While foundational, it neglects the instantaneous electron-electron correlation, a crucial factor for accurate energy and property prediction. DFT, on the other hand, calculates the total energy based on the system's electron density.[4] It incorporates electron correlation through an exchange-correlation functional, generally providing more accurate results for a comparable computational cost.[1][2]
-
The B3LYP/6-311++G(d,p) Level of Theory: This is a widely-used and well-validated combination for organic molecules.
-
B3LYP: This is a "hybrid" functional that mixes a portion of the exact exchange energy from HF theory with exchange and correlation functionals from DFT.[5] This combination has proven to be highly effective for a vast range of chemical systems.[6][7]
-
6-311++G(d,p): This is a Pople-style basis set. The "6-311" indicates the number of Gaussian functions used to describe the core and valence atomic orbitals. The "++" signifies the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing anions and weak, non-covalent interactions. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing the shape of the electron density, which is essential for modeling chemical bonds accurately.[8][9]
-
The Computational Protocol: A Step-by-Step Workflow
The following protocol outlines a self-validating system for the comprehensive analysis of this compound. This workflow ensures that the final calculated properties are derived from a true, stable molecular conformation.
Step 1: Molecular Structure Input and Pre-optimization
The first step is to build the 3D structure of this compound. This can be done using molecular building software like GaussView, Avogadro, or ChemDraw.[10][11] It is good practice to perform an initial, quick geometry cleanup using a computationally inexpensive force field (like GFN-FF) to obtain a reasonable starting structure for the more demanding quantum mechanical calculations.[10]
Step 2: Geometry Optimization
The goal of geometry optimization is to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. This is the most stable conformation of the molecule.[12] Using our chosen B3LYP/6-311++G(d,p) level of theory, the software will iteratively adjust the bond lengths, angles, and dihedrals until the forces on each atom are negligible and the energy has converged to a minimum.[11][13]
Step 3: Vibrational Frequency Analysis
This is a critical validation step.[14] After optimization, a frequency calculation must be performed on the optimized geometry.[15] The results serve two purposes:
-
Verification of a True Minimum: A true energy minimum will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a saddle point, not a stable conformation, and requires further optimization.[14]
-
Prediction of Spectroscopic Data: The calculated frequencies can be used to predict the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[16][17]
Step 4: Calculation of Molecular Properties
Once the optimized, stable structure is confirmed, a host of electronic properties can be calculated using the same level of theory. These properties provide deep insights into the molecule's chemical behavior.
Computational Workflow Diagram
Below is a visual representation of the entire computational protocol.
Caption: Workflow for Quantum Chemical Analysis.
Data Analysis and Interpretation: From Numbers to Insights
Optimized Geometric Parameters
The geometry optimization yields precise values for bond lengths, bond angles, and dihedral angles. These parameters define the molecule's 3D shape, which is fundamental to its interaction with biological targets. The key feature to analyze in this compound is the dihedral angle between the phenyl and pyrrole rings, which dictates the degree of planarity and conjugation between the two aromatic systems.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Atoms Involved | Value (Å or °) |
|---|---|---|
| Bond Lengths | ||
| C(phenyl)-N(pyrrole) | Calculated Value | |
| C-F | Calculated Value | |
| Bond Angles | ||
| C-N-C (in pyrrole) | Calculated Value | |
| C-C-F (in phenyl) | Calculated Value | |
| Dihedral Angle | C(pyrrole)-C(phenyl)-N-C(pyrrole) | Calculated Value |
(Note: Placeholder "Calculated Value" would be replaced with actual output data from the calculation.)
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[18]
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites susceptible to nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability.[18][19] A smaller gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[18] This is a key parameter in drug design, as it can influence binding affinity and metabolic stability.[20]
Table 2: Frontier Orbital Energies and Reactivity Descriptors
| Parameter | Formula | Value (eV) |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Calculated Value |
| LUMO Energy (E_LUMO) | - | Calculated Value |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Calculated Value |
| Ionization Potential (I) | -E_HOMO | Calculated Value |
| Electron Affinity (A) | -E_LUMO | Calculated Value |
| Chemical Hardness (η) | (I - A) / 2 | Calculated Value |
| Chemical Softness (S) | 1 / (2η) | Calculated Value |
| Electronegativity (χ) | (I + A) / 2 | Calculated Value |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the molecule's surface.[21] It is an invaluable tool for predicting how a molecule will interact with other molecules, such as receptors or enzymes.[22][23] The MEP is color-coded to identify different regions:
-
Red/Yellow (Negative Potential): Electron-rich regions, indicating sites that are attractive to positive charges (electrophiles) or are likely to act as hydrogen bond acceptors.[21]
-
Blue (Positive Potential): Electron-poor regions, indicating sites that are attractive to negative charges (nucleophiles) or are likely to act as hydrogen bond donors.[21]
-
Green (Neutral Potential): Regions of nonpolar character.
For this compound, the MEP map would likely show a negative potential around the fluorine atom and the nitrogen atom's lone pair, identifying them as key sites for intermolecular interactions.[23][24]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[25] It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs.[26] A key output is the analysis of "delocalization corrections," which quantifies the stabilization energy from hyperconjugative interactions (e.g., the interaction between a filled bonding orbital and an empty anti-bonding orbital).[25] This analysis can reveal the extent of electronic communication between the fluorophenyl and pyrrole rings, which is crucial for understanding the substituent effects on reactivity.[27][28]
Logical Relationships of Calculated Properties
The diagram below illustrates how foundational calculations lead to derived properties that inform our understanding of the molecule's potential as a drug candidate.
Caption: From Calculation to Application.
Conclusion
The quantum chemical analysis of this compound provides a detailed, multi-faceted profile of its structural and electronic characteristics. By applying a robust computational protocol centered on DFT at the B3LYP/6-311++G(d,p) level, we can generate reliable data on the molecule's geometry, stability, and reactive sites. The insights from HOMO-LUMO analysis, MEP maps, and NBO calculations serve as a powerful predictive tool in the drug discovery pipeline, enabling scientists to make more informed decisions, prioritize synthetic targets, and ultimately design more potent and specific therapeutic agents. This in silico approach is an indispensable component of modern, rational drug design.
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The Definitive Guide to the Crystal Structure Analysis of 1-(2-Fluorophenyl)-1H-pyrrole Derivatives: From Synthesis to Supramolecular Architecture
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of the Fluorophenyl-Pyrrole Moiety in Medicinal Chemistry
The 1-(2-fluorophenyl)-1H-pyrrole scaffold is a privileged structural motif in modern drug discovery. The strategic incorporation of a fluorine atom onto the phenyl ring profoundly influences the molecule's physicochemical properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2][3] These desirable characteristics have led to the inclusion of fluorinated compounds in a wide array of pharmaceuticals, including anti-inflammatory, antibiotic, and antidepressant drugs.[2] The pyrrole ring, a five-membered aromatic heterocycle, is also a cornerstone in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs.[4]
Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount.[5][6] This knowledge allows for the rational design of more potent and selective drug candidates by elucidating the intricate interplay of intramolecular and intermolecular forces that govern their biological activity. This in-depth technical guide provides a comprehensive workflow for the crystal structure analysis of this compound derivatives, from their synthesis and crystallization to the detailed interpretation of their solid-state architecture.
Part 1: Synthesis and Crystallization - The Foundation of a Successful Crystal Structure Analysis
A high-quality single crystal is the prerequisite for any meaningful X-ray diffraction study.[7] This section outlines the synthetic routes to this compound derivatives and the critical techniques for obtaining diffraction-quality crystals.
Synthetic Pathways to this compound Derivatives
Several established methods can be employed for the synthesis of substituted pyrroles, with the choice of method depending on the desired substitution pattern and the availability of starting materials.
-
Paal-Knorr Synthesis: This is a straightforward and widely used method involving the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-fluoroaniline.[8][9][10] The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal followed by cyclization and dehydration.
-
Hantzsch Pyrrole Synthesis: This multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and an amine (2-fluoroaniline).[7][11][12][13] It offers a versatile route to highly substituted pyrroles.
-
Clauson-Kaas Pyrrole Synthesis: This method utilizes the reaction of a primary amine with 2,5-dialkoxytetrahydrofurans in the presence of an acid catalyst.[14][15][16] It is particularly useful for preparing N-substituted pyrroles.
A specific example is the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, which can be achieved through a multi-step process starting from 2-fluoro acetophenone.[17][18] Another reported synthesis involves the palladium-catalyzed hydrogenation of a precursor to yield the target compound.[16]
The Art and Science of Crystallization
Growing single crystals suitable for X-ray diffraction can be a challenging yet rewarding process. For this compound derivatives, the following methods are recommended for screening:
-
Slow Evaporation: This is often the simplest method. A nearly saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.[7]
-
Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.[7]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.[7]
Experimental Protocol: Crystallization of a this compound Derivative by Slow Evaporation
-
Purification: Ensure the compound is of high purity (>95%), as impurities can inhibit crystal growth.
-
Solvent Selection: Screen a range of solvents in which the compound has moderate solubility.
-
Solution Preparation: Prepare a nearly saturated solution by dissolving 5-10 mg of the compound in 1-2 mL of the chosen solvent. Gentle heating may be required.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter.
-
Incubation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation. Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Observe the vial periodically for crystal growth over several days to weeks.
| Parameter | Rationale |
| Purity | Impurities can disrupt the crystal lattice formation. |
| Solvent | The rate of evaporation and solubility are critical for controlled crystal growth. |
| Concentration | A supersaturated solution is required for nucleation and growth. |
| Temperature | A constant temperature prevents rapid changes in solubility. |
| Vibration | Mechanical disturbances can lead to the formation of multiple small crystals instead of a single large one. |
Part 2: The Core of the Analysis - Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, the next step is to determine its three-dimensional structure using X-ray diffraction. The overall workflow is depicted below.
Caption: Experimental workflow for crystal structure analysis.
Data Collection
A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[19]
Data Processing
The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted reflections. This data is then corrected for various experimental factors.
Structure Solution and Refinement
The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods, often implemented in software like SHELXT.
The initial atomic model is then refined against the experimental data using a least-squares procedure, commonly with software such as SHELXL. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.
Part 3: Interpreting the Crystal Structure - A Case Study
To illustrate the detailed analysis of a this compound derivative, we will examine the crystallographic data of a closely related compound, 4-[2-(4-fluorophenyl)-1H-pyrrol-3-yl]pyridine. While the phenyl substitution is at the 4-position in this example, the principles of analysis are directly applicable.
Crystallographic Data and Molecular Geometry
The fundamental crystallographic data provides a snapshot of the crystal's basic building blocks.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₁FN₂ |
| Formula Weight | 238.26 |
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| a (Å) | 9.2966 (7) |
| b (Å) | 8.1966 (5) |
| c (Å) | 30.5738 (19) |
| V (ų) | 2329.7 (3) |
| Z | 8 |
| R-factor | 0.042 |
| Data obtained from CCDC deposition for a related structure. |
The molecular structure reveals the spatial arrangement of the atoms and the conformation of the molecule in the solid state. A key feature is the relative orientation of the aromatic rings. In this example, the pyrrole ring forms dihedral angles of 33.19 (9)° and 36.33 (10)° with the pyridine and 4-fluorophenyl rings, respectively. This non-planar conformation is a common feature in such multi-ring systems and has significant implications for how the molecule packs in the crystal and interacts with biological targets.
Supramolecular Architecture and Intermolecular Interactions
The crystal packing is stabilized by a network of non-covalent interactions. In the case of the example compound, a prominent N-H···N hydrogen bond links the molecules into chains.
For this compound derivatives, the fluorine atom plays a crucial role in directing the crystal packing through various weak interactions, such as C-H···F, C-F···π, and F···F interactions.[1] The presence and nature of these interactions are critical for understanding the solid-state properties of the material and can be visualized and quantified using Hirshfeld surface analysis.
Caption: Key intermolecular interactions in fluorophenyl-pyrrole derivatives.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[3] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a typical this compound derivative, the fingerprint plot would likely show significant contributions from H···H, C···H, and F···H contacts, quantifying the prevalence of these interactions in the crystal packing.[8]
Conclusion: From Molecular Blueprint to Rational Drug Design
The crystal structure analysis of this compound derivatives provides an atomic-level blueprint of these medicinally important molecules. This detailed structural information is not merely an academic exercise; it is a critical component of modern, structure-based drug design. By understanding the precise geometry and the subtle non-covalent interactions that govern the solid-state architecture, researchers can make informed decisions in the design of new analogues with improved efficacy, selectivity, and pharmacokinetic profiles. The integration of synthesis, crystallization, and state-of-the-art crystallographic analysis, as outlined in this guide, empowers scientists to unlock the full potential of the this compound scaffold in the development of next-generation therapeutics.
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A Technical Guide to the Thermochemical Properties of 1-(2-Fluorophenyl)-1H-pyrrole: A Methodological and Computational Approach
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the key thermochemical properties of 1-(2-fluorophenyl)-1H-pyrrole, a heterocyclic compound of significant interest in medicinal chemistry. Recognizing the critical role of thermodynamic data in drug development, process safety, and computational modeling, this document outlines a dual approach combining rigorous experimental methodologies with high-accuracy computational chemistry. We detail the protocols for determining the standard molar enthalpy of formation using rotating-bomb combustion calorimetry, the enthalpy of sublimation via the transpiration method, and heat capacity through differential scanning calorimetry (DSC). Concurrently, a robust computational protocol employing the G3(MP2)//B3LYP quantum chemical method is described for the ab initio calculation of these properties. While a complete experimental dataset for the title compound is not presently available in the literature, this guide establishes the definitive workflow for its acquisition and leverages available data for the isomeric 1-(4-fluorophenyl)-1H-pyrrole as a benchmark for comparison and validation. This document is intended to serve as a practical and authoritative resource for researchers and scientists engaged in the characterization of novel pharmaceutical compounds.
Introduction
N-aryl pyrroles substituted with fluorine represent a privileged scaffold in modern drug discovery, forming the core of various therapeutic agents. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability. This compound is a prototypical example of this class. A deep understanding of its thermochemical properties is not merely academic; it is fundamental to the entire drug development lifecycle.
-
Standard Enthalpy of Formation (ΔfH°): This value is a direct measure of a molecule's thermodynamic stability. It is indispensable for calculating reaction enthalpies, assessing potential thermal hazards in scale-up synthesis, and understanding energetic strain.[1][2]
-
Enthalpy of Vaporization/Sublimation (ΔvapH°/ΔsubH°): This property governs the transition between condensed and gaseous phases and is crucial for purification processes (distillation, sublimation), formulation (drying), and understanding intermolecular forces.[3][4]
-
Heat Capacity (Cp): Knowledge of a substance's heat capacity is essential for chemical engineering calculations, designing safe and efficient heating and cooling processes, and for deriving other thermodynamic functions like entropy and enthalpy at various temperatures.[5][6][7]
This guide provides the scientific rationale and detailed protocols necessary to obtain these critical data points, ensuring a foundation of scientific integrity and accuracy.
Synthesis and Purity Assessment: The Prerequisite for Accuracy
Thermochemical measurements are exquisitely sensitive to impurities. Therefore, the synthesis and rigorous purification of the target compound are the foundational steps upon which all subsequent data rely. While numerous synthetic routes to N-aryl pyrroles exist, a common and effective method involves a coupling reaction.
Illustrative Synthetic Protocol (Paal-Knorr Synthesis)
A plausible and widely used route is the Paal-Knorr synthesis, reacting 2-fluoroaniline with 2,5-dimethoxytetrahydrofuran under acidic conditions.
-
To a solution of 2-fluoroaniline (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.05 eq).
-
Heat the mixture to reflux (approx. 118 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product should be purified via column chromatography on silica gel to achieve a purity of >99.5%.
Purity Validation
The purity of the final product must be unequivocally confirmed before any thermochemical analysis.
-
HPLC/GC Analysis: To confirm >99.5% purity.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To verify the chemical structure and identify any residual solvents or structural isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight.[8]
-
Elemental Analysis: To confirm the elemental composition (C, H, N).
Part I: Experimental Determination of Thermochemical Properties
The following sections detail the gold-standard experimental techniques for determining the core thermochemical properties of this compound.
Standard Molar Enthalpy of Formation (ΔfHₘ°(cr)) by Rotating-Bomb Calorimetry
The standard molar enthalpy of formation is derived from the experimentally determined enthalpy of combustion (ΔcHₘ°). For organofluorine compounds, a specialized rotating-bomb calorimeter is mandatory.
Causality Behind Experimental Choice: A static bomb is insufficient for fluorine-containing compounds. The primary combustion product, hydrogen fluoride (HF) gas, is highly corrosive and must be dissolved in water to form a uniform aqueous solution of hydrofluoric acid for accurate analysis. The rotating mechanism of the bomb ensures complete dissolution and thermal equilibrium.[9][10]
Experimental Protocol:
-
Calibration: Calibrate the calorimeter by performing at least five combustion experiments with a certified benzoic acid standard. This determines the energy equivalent (ε_calor) of the calorimeter.
-
Sample Preparation: Press a pellet of this compound of known mass (approx. 0.5 g). Place it in a silica crucible. A known mass of a paraffin oil auxiliary substance is added to ensure complete combustion.
-
Bomb Setup: Add 10 mL of distilled water to the bomb. Place the crucible inside, attach a platinum ignition wire, and seal the bomb.
-
Combustion: Purge the bomb with oxygen, then pressurize to 3.0 MPa with high-purity oxygen. Place the bomb in the calorimeter, and after reaching thermal equilibrium, ignite the sample.
-
Data Acquisition: Record the temperature change over time, correcting for heat exchange with the surroundings to obtain the corrected temperature rise (ΔT).
-
Post-Combustion Analysis: Analyze the bomb's liquid contents for the concentration of hydrofluoric acid (via titration) and nitric acid (formed from residual N₂).
-
Calculation: The specific energy of combustion (Δcu) is calculated. Corrections are applied (Washburn corrections) to adjust to standard state conditions, yielding the standard molar enthalpy of combustion (ΔcHₘ°). The standard molar enthalpy of formation is then calculated using Hess's Law.
Enthalpy of Sublimation (ΔsubHₘ°) by the Transpiration Method
The transpiration method is a highly reliable technique for measuring the low vapor pressures of solid organic compounds at various temperatures.[11][12] The enthalpy of sublimation is then derived from these measurements using the Clausius-Clapeyron equation.
Causality Behind Experimental Choice: The transpiration method is ideal for low-volatility compounds where other methods may lack sensitivity. It relies on saturating a carrier gas with the compound's vapor, allowing for precise quantification through mass loss or collection.[13][14][15]
Experimental Protocol:
-
Sample Loading: Load a known mass of crystalline this compound into a saturation tube packed with glass wool to maximize surface area.
-
Apparatus Setup: Place the saturation tube in a thermostatically controlled furnace. Connect a high-purity nitrogen carrier gas line with a precision mass flow controller to the inlet.
-
Vapor Transport: Pass the nitrogen gas through the sample at a controlled, slow flow rate. The gas becomes saturated with the compound's vapor.
-
Collection: The vapor is transported out of the furnace and condensed in a cooled U-tube trap.
-
Quantification: The amount of sublimed material is determined by either the mass loss of the saturation tube or the mass gain of the U-tube trap using a microbalance.
-
Vapor Pressure Calculation: The partial pressure (p) of the substance at a given temperature (T) is calculated from the mass of sublimed material, the volume of carrier gas passed, and the ideal gas law.
-
Validation: Repeat the measurement at several different flow rates for each temperature. A valid measurement is obtained within the "plateau" region, where the calculated vapor pressure is independent of the flow rate.[12]
-
Enthalpy Calculation: Plot ln(p/p°) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this line is -ΔsubHₘ°/R, where R is the ideal gas constant.
Heat Capacity (Cₚ,ₘ°) by Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing a direct measurement of heat capacity.[5][6][16][17]
Experimental Protocol:
-
Baseline Measurement: Run the DSC with two empty, hermetically sealed aluminum pans to obtain a baseline heat flow.
-
Standard Measurement: Place a sapphire disk (a known heat capacity standard) in the sample pan and run the same temperature program.
-
Sample Measurement: Replace the sapphire standard with a known mass of this compound in a hermetically sealed pan and repeat the temperature program.
-
Calculation: The heat capacity of the sample is calculated at each temperature by comparing the heat flow difference between the sample and the baseline with the heat flow difference between the sapphire standard and the baseline.[7]
Part II: Computational Thermochemistry Protocol
Computational chemistry provides a powerful, independent method for determining thermochemical properties, serving to validate experimental results and provide insight where experiments are difficult. The G3(MP2)//B3LYP method is a high-accuracy composite method well-suited for this purpose.[18][19]
Causality Behind Method Choice: This is a multi-step approach that leverages the strengths of different levels of theory. The B3LYP/6-31G(d) level is used for geometry optimization and vibrational frequency calculations as it provides reliable structures and thermal corrections cost-effectively.[20][21] The final, more accurate electronic energy is then calculated at the higher G3(MP2) level.
Computational Workflow:
-
Geometry Optimization: The molecular structure of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.
-
Vibrational Frequency Calculation: A frequency analysis is performed at the same B3LYP/6-31G(d) level. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.
-
High-Level Single-Point Energy Calculation: A series of single-point energy calculations are performed on the optimized geometry using the components of the Gaussian-3 (G3) theory, which includes calculations at the HF, MP2, and QCISD(T) levels with various basis sets.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using an atomization or isodesmic reaction scheme. An isodesmic reaction, where the number and type of bonds are conserved on both sides of the reaction, is preferred as it benefits from the cancellation of systematic errors in the calculations.
Part III: Data Synthesis and Application
Analysis and Comparison of Results
A critical step in any thermochemical study is the cross-validation of results from different methods.
-
Internal Consistency Check: The gas-phase enthalpy of formation can be determined in two ways:
-
Experimentally: ΔfHₘ°(g) = ΔfHₘ°(cr) + ΔsubHₘ°
-
Computationally: Directly from the G3(MP2)//B3LYP calculation. A close agreement (typically within 5-10 kJ·mol⁻¹) between these two values provides strong confidence in the overall dataset.
-
-
Benchmark Comparison: While experimental data for this compound is pending, we can utilize the published data for the isomeric 1-(4-fluorophenyl)-1H-pyrrole as a valuable benchmark.[22]
| Thermochemical Property | 1-(4-fluorophenyl)-1H-pyrrole (Experimental Value)[22] | This compound (To Be Determined) |
| ΔfHₘ°(cr, 298.15 K) / kJ·mol⁻¹ | -2.2 ± 3.4 | Expected via Rotating-Bomb Calorimetry |
| ΔsubHₘ°(298.15 K) / kJ·mol⁻¹ | 81.3 ± 0.4 | Expected via Transpiration Method |
| ΔfHₘ°(g, 298.15 K) / kJ·mol⁻¹ (from exp.) | 79.1 ± 3.4 | Derived from Experimental Data |
| ΔfHₘ°(g, 298.15 K) / kJ·mol⁻¹ (from theory) | Benchmark Calculation | Expected via G3(MP2)//B3LYP |
| Cₚ,ₘ°(cr, 298.15 K) / J·K⁻¹·mol⁻¹ | Data not available | Expected via DSC |
Table 1: Summary of key thermochemical properties. Experimental data for the 4-fluoro isomer are presented as a benchmark against which the properties of the 2-fluoro isomer, determined using the protocols in this guide, can be compared.
Practical Implications in Drug Development
-
Polymorph Screening: Differences in the enthalpy of formation between different crystalline forms (polymorphs), measured by calorimetry, can determine which form is the most stable and desirable for a drug product.[5]
-
Solubility Modeling: The enthalpy of sublimation is a key parameter in models that predict the solubility of a drug, a critical factor for its bioavailability.
-
Process Safety: Enthalpy of formation data is used to calculate the energy release of potential decomposition reactions, allowing engineers to design safer manufacturing processes at scale.
-
Computational Docking: Accurate gas-phase enthalpies of formation help refine the parameters used in molecular mechanics force fields, leading to more reliable predictions of drug-receptor binding energies.
Visualizations
Overall Workflow
Caption: Integrated workflow for thermochemical characterization.
Transpiration Method Apparatus
Caption: Schematic of the transpiration apparatus.
Conclusion
This guide has established a robust, dual-pronged strategy for the definitive thermochemical characterization of this compound. By integrating state-of-the-art experimental techniques—rotating-bomb calorimetry, the transpiration method, and DSC—with high-accuracy G3(MP2)//B3LYP computational protocols, researchers can obtain a complete and cross-validated set of thermodynamic data. These properties are not merely physical constants but are critical inputs that inform every stage of the pharmaceutical development pipeline, from molecular design and synthesis to process safety and formulation. The application of this comprehensive workflow will ensure that subsequent research and development efforts are built upon a foundation of accurate and reliable thermochemical data.
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Technical Guide: A Comprehensive Framework for Determining the Solubility of 1-(2-fluorophenyl)-1H-pyrrole in Organic Solvents
Abstract
The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability.[1] This guide provides a robust framework for characterizing the solubility of 1-(2-fluorophenyl)-1H-pyrrole, a heterocyclic compound of interest, across a spectrum of organic solvents. We move beyond mere procedural outlines to deliver a self-validating system for solubility studies, grounded in theoretical principles and rigorous experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and reproducible solubility profile for this and similar novel chemical entities.
Introduction: The "Why" of Solubility
This compound is a substituted pyrrole, a class of aromatic heterocyclic compounds prevalent in medicinal chemistry and materials science.[2] The pyrrole ring is a key structural motif in many biologically active molecules, and substitutions like the 2-fluorophenyl group can significantly alter its physicochemical properties.[2] Understanding the solubility of this specific molecule is not an academic exercise; it is a critical prerequisite for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Pharmaceutical Formulation: A drug must be in solution to be absorbed, making solubility a crucial determinant of its ultimate therapeutic efficacy.[1][3]
-
Analytical Method Development: Ensuring the compound can be fully dissolved for accurate quantification by techniques like HPLC or UV-Vis spectroscopy.[4]
This guide establishes the foundational principles and provides detailed protocols to empower researchers to generate high-quality, reliable solubility data.
Theoretical Underpinnings: Predicting Solubility Behavior
The principle of "like dissolves like" is the guiding tenet of solubility.[5] A solute's ability to dissolve in a solvent is dictated by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the behavior of this compound, we must first analyze its structure:
-
Pyrrole Ring: A five-membered aromatic ring containing a nitrogen atom. The N-H proton is moderately acidic, allowing for hydrogen bond donation. The delocalized π-electron system contributes to its aromaticity and allows for π-π stacking interactions.[6]
-
2-Fluorophenyl Group: This substituent adds significant non-polar, hydrophobic character to the molecule. The fluorine atom is highly electronegative but is a poor hydrogen bond acceptor.
-
Overall Polarity: The molecule possesses both polar (N-H bond) and significant non-polar (aromatic rings) regions. This amphiphilic nature suggests it will exhibit varied solubility across different solvent classes. While pyrrole itself has limited solubility in water, it is miscible with many organic solvents.[7][8] The addition of the bulky, non-polar fluorophenyl group likely decreases its solubility in highly polar solvents like water and increases it in less polar organic solvents.
The following diagram illustrates the relationship between molecular properties and solubility.
Caption: Relationship between solute/solvent properties and solubility.
Strategic Selection of Solvents
A comprehensive solubility study requires a carefully selected panel of organic solvents representing different classes based on their polarity and hydrogen bonding capabilities. This ensures a complete picture of the compound's behavior.
| Solvent Class | Example Solvents | Key Properties | Rationale for Inclusion |
| Non-Polar | Hexane, Toluene | Low dielectric constant, primarily van der Waals forces.[9] | To assess solubility in hydrophobic environments. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (ACN) | High dielectric constant, hydrogen bond acceptors but not donors.[10] | To evaluate the impact of dipole-dipole interactions without hydrogen bond donation from the solvent. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High dielectric constant, can both donate and accept hydrogen bonds.[10] | To determine solubility where hydrogen bonding with the pyrrole N-H group is a dominant factor.[7] |
| Halogenated | Dichloromethane (DCM) | Moderately polar, high density.[10] | Commonly used in organic synthesis; provides data for a distinct solvent type. |
Experimental Methodologies: A Multi-Tiered Approach
No single method is perfect for all applications. We present three robust, complementary methods for determining solubility. The choice of method depends on the required accuracy, throughput, and available instrumentation.
Workflow Overview
The general workflow for any solubility determination study follows a logical progression from preparation to analysis.
Caption: General experimental workflow for solubility determination.
The Gold Standard: Equilibrium Shake-Flask Method (Gravimetric)
This method determines the thermodynamic equilibrium solubility and is considered the most accurate approach.[11] It directly measures the mass of dissolved solute in a known volume of saturated solution.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a selected organic solvent. The excess solid is crucial to ensure saturation is achieved.[3][12]
-
Equilibration: Seal the vials tightly. Place them in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[13] Preliminary experiments should be run to confirm the time required to reach a plateau in concentration.[14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pipette fitted with a filter (e.g., 0.45 µm PTFE syringe filter) to prevent transfer of any undissolved solid.[11] This step must be performed quickly and at temperature to avoid precipitation.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry evaporating dish.[15] Record the exact weight.
-
Drying and Weighing: Gently evaporate the solvent in a fume hood or using a rotary evaporator. Place the dish in a vacuum oven at a mild temperature until a constant weight of the dried solute is achieved.[3]
-
Calculation:
-
Weight of dissolved solute = (Weight of dish + residue) - (Weight of empty dish).
-
Solubility (mg/mL) = Weight of dissolved solute (mg) / Volume of supernatant taken (mL).
-
High-Throughput Screening: UV-Vis Spectrophotometry
This method is rapid and requires less material, making it suitable for screening multiple solvents or conditions.[16] It relies on the solute having a unique UV absorbance profile.
Protocol:
-
Determine λmax: Prepare a dilute stock solution of this compound in a suitable solvent (e.g., ethanol). Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Create a series of standard solutions of known concentrations from the stock solution. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of Absorbance vs. Concentration. The resulting linear plot is the calibration curve, and its equation (from the Beer-Lambert law, A = εbc) will be used to determine the concentration of unknown samples.[17]
-
Sample Preparation and Equilibration: Prepare and equilibrate saturated solutions in the various test solvents as described in the Shake-Flask method (Steps 1 & 2).
-
Sample Analysis: After phase separation (Step 3 of the Shake-Flask method), dilute an aliquot of the clear supernatant with a suitable solvent to bring its concentration within the linear range of the calibration curve.[4] Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution.
Causality & Trustworthiness: The accuracy of this method is entirely dependent on the purity of the compound and the linearity of the calibration curve. Any impurity that absorbs at the same wavelength will lead to an overestimation of solubility.[4]
High-Specificity Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice when high precision and specificity are required. Its primary advantage is the ability to separate the analyte of interest from impurities and degradation products, providing a highly trustworthy quantification.[4][18]
Protocol:
-
Method Development: Develop a suitable HPLC method (e.g., reverse-phase) capable of resolving and quantifying this compound. This involves selecting an appropriate column, mobile phase, flow rate, and detector wavelength (e.g., DAD or UV detector set to the compound's λmax).
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations in the mobile phase. Inject each standard into the HPLC system and record the peak area. Plot a graph of Peak Area vs. Concentration to generate a linear calibration curve.
-
Sample Preparation and Equilibration: Prepare and equilibrate saturated solutions as described in the Shake-Flask method (Steps 1 & 2).
-
Sample Analysis: After phase separation, dilute an aliquot of the clear supernatant with the mobile phase to a concentration within the linear range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area for this compound.
-
Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the analyte in the diluted sample. Multiply by the dilution factor to obtain the final solubility value.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table to facilitate comparison across different conditions. The experiment for each solvent at each temperature should be performed in triplicate to ensure reproducibility.[14]
Table 1: Solubility of this compound at 25°C
| Solvent | Method Used | Solubility (mg/mL) ± SD (n=3) | Molar Solubility (mol/L) ± SD | Qualitative Description |
| Hexane | Gravimetric | [Insert Data] | [Insert Data] | [e.g., Sparingly soluble] |
| Toluene | HPLC | [Insert Data] | [Insert Data] | [e.g., Soluble] |
| Ethyl Acetate | HPLC | [Insert Data] | [Insert Data] | [e.g., Freely soluble] |
| Acetonitrile | UV-Vis | [Insert Data] | [Insert Data] | [e.g., Soluble] |
| Methanol | Gravimetric | [Insert Data] | [Insert Data] | [e.g., Very soluble] |
| Isopropanol | HPLC | [Insert Data] | [Insert Data] | [e.g., Freely soluble] |
Qualitative descriptions can be based on pharmacopeial definitions.[15]
Conclusion
This guide provides a comprehensive, multi-faceted strategy for the robust determination of the solubility of this compound in organic solvents. By grounding experimental protocols in sound theoretical principles and incorporating rigorous analytical techniques like the shake-flask gravimetric method and HPLC, researchers can generate reliable, high-quality data. Such data is indispensable for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation, ultimately accelerating the journey from discovery to application.
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An In-Depth Technical Guide to the Electronic Properties of 1-(2-Fluorophenyl)-1H-pyrrole
For Correspondence: [AI Assistant Contact Information]
Abstract
This technical guide provides a comprehensive overview of the core electronic properties of 1-(2-fluorophenyl)-1H-pyrrole, a heterocyclic compound of significant interest to researchers, medicinal chemists, and materials scientists. The strategic introduction of a fluorine atom at the ortho position of the N-phenyl substituent imparts unique electronic characteristics that modulate its reactivity, intermolecular interactions, and potential as a pharmacophore or functional material. This document synthesizes theoretical principles with established experimental protocols to offer a robust framework for understanding and characterizing this molecule. We delve into its molecular structure, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and electrochemical behavior. While direct experimental and computational data for this specific molecule are not extensively available in the reviewed literature, this guide establishes a rigorous methodology for its characterization, drawing upon comparative data from analogous N-substituted pyrrole systems.
Introduction: The Significance of Fluorinated N-Arylpyrroles
The pyrrole nucleus is a ubiquitous scaffold in a vast array of natural products and pharmaceutical agents, prized for its unique electronic and hydrogen-bonding capabilities.[1] When functionalized at the nitrogen atom with an aryl group, the resulting N-arylpyrroles exhibit a delicate interplay between the electron-rich five-membered ring and the appended aromatic system. The introduction of a highly electronegative fluorine atom, particularly at the sterically influential ortho-position of the phenyl ring, is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity.
The fluorine substituent in this compound exerts a profound influence on the molecule's electronic landscape through both inductive and mesomeric effects. This guide will explore the theoretical underpinnings of these effects and provide the practical framework for their experimental validation.
Synthesis and Structural Analysis
The synthesis of this compound and its derivatives is typically achieved through established methods for N-arylation of pyrrole or by constructing the pyrrole ring from appropriate precursors. A common and effective method is the Clauson-Kaas reaction, which involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.
General Synthetic Protocol: Clauson-Kaas Reaction
A reliable synthesis of N-substituted pyrroles can be carried out using the Clauson-Kaas reaction. The following protocol is adapted from established procedures for similar N-arylpyrroles.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoroaniline (1.0 eq.) in glacial acetic acid.
-
Addition of Reagent: To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq.).
-
Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
The structural integrity of the synthesized this compound must be confirmed through standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. These methods provide unambiguous evidence of the covalent framework and purity of the compound.
Theoretical Framework: Understanding the Electronic Landscape
Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the electronic properties of molecules. For this compound, DFT can provide invaluable insights into its molecular orbital energies, charge distribution, and reactivity.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
The introduction of the electron-withdrawing 2-fluorophenyl group is expected to stabilize both the HOMO and LUMO of the pyrrole system compared to the unsubstituted 1-phenylpyrrole. This stabilization is primarily due to the inductive effect of the fluorine atom.
| Parameter | Conceptual Role | Expected Influence of 2-Fluoro Group |
| HOMO Energy | Electron-donating capacity | Lowered (stabilized) |
| LUMO Energy | Electron-accepting capacity | Lowered (stabilized) |
| HOMO-LUMO Gap | Chemical reactivity/stability | Potentially modulated, affecting electronic transitions |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The MEP is mapped onto a constant electron density surface, with colors indicating different potential values: red for electron-rich regions (negative potential) and blue for electron-poor regions (positive potential).
For this compound, the MEP would be expected to show:
-
A region of high negative potential (red) around the fluorine atom due to its high electronegativity.
-
A relatively electron-rich (yellow to orange) region associated with the π-system of the pyrrole ring.
-
Electron-poor regions (blue) around the hydrogen atoms.
This charge distribution is critical for understanding non-covalent interactions in a biological context, such as hydrogen bonding and π-stacking, which are fundamental to drug-receptor binding.
Experimental Characterization of Electronic Properties
The theoretical predictions from DFT must be substantiated by experimental data. The following sections outline the key experimental techniques for probing the electronic properties of this compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the transition of an electron from the HOMO to the LUMO upon absorption of light. The wavelength of maximum absorbance (λmax) is inversely related to the HOMO-LUMO energy gap.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., acetonitrile or cyclohexane) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm. A solvent-only baseline should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). The optical HOMO-LUMO gap can be estimated from the onset of the absorption band.
For comparison, the UV spectrum of unsubstituted pyrrole shows a characteristic absorption band around 210 nm. The N-phenyl substitution is known to cause a red-shift in this absorption, and the 2-fluoro-substitution will further modulate this.
Cyclic Voltammetry
Cyclic Voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, respectively.
Experimental Protocol for Cyclic Voltammetry:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).
-
Analyte Addition: Add a known concentration of this compound to the electrolyte solution.
-
Electrochemical Cell: Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Scan the potential between a set range (e.g., -2.0 V to +2.0 V) and record the resulting current. The scan rate can be varied to investigate the reversibility of the redox processes.
-
Data Analysis: Determine the onset potentials for the first oxidation and reduction waves. These can be used to estimate the HOMO and LUMO energy levels using established empirical formulas.
The oxidation potential of the pyrrole ring is expected to be influenced by the electron-withdrawing nature of the 2-fluorophenyl group, likely shifting it to more positive potentials compared to 1-phenylpyrrole.
Visualization of Key Concepts and Workflows
To aid in the conceptual understanding of the characterization process, the following diagrams illustrate the logical flow and key relationships.
Caption: Workflow for the comprehensive analysis of this compound.
Conclusion and Future Outlook
The electronic properties of this compound are a result of the intricate balance between the electron-rich pyrrole core and the inductively withdrawing, sterically influential 2-fluorophenyl substituent. This guide has laid out a multi-faceted approach, combining synthesis, theoretical modeling, and experimental characterization, to fully elucidate these properties. While a dedicated, comprehensive study on this specific molecule is yet to be widely published, the methodologies presented here provide a clear and robust pathway for its investigation.
Future work should focus on obtaining precise experimental data for this compound and performing high-level DFT calculations to create a complete electronic profile. A direct comparative study with its non-fluorinated and other halogenated analogues would provide a deeper understanding of the structure-property relationships. Such data would be of immense value to the fields of medicinal chemistry and materials science, enabling the rational design of novel therapeutics and functional organic materials.
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Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). PubMed.[Link]
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Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. MDPI.[Link]
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A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. ResearchGate.[Link]
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Relating Design and Optoelectronic Properties of 1,4-Dihydropyrrolo[3,2-b]pyrroles Bearing Biphenyl Substituents. PubMed Central.[Link]
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A soluble and fluorescent new type thienylpyrrole based conjugated polymer: optical, electrical and electrochemical properties. Royal Society of Chemistry.[Link]
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Electrochemical and optical properties of poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole). ResearchGate.[Link]
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Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. PubMed.[Link]
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1-Phenylpyrrole | C10H9N. PubChem.[Link]
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Pyrrole. NIST WebBook.[Link]
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Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles. PubMed Central.[Link]
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Computational study about the derivatives of pyrrole as high-energy-density compounds. ResearchGate.[Link]
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Synthesis, Molecular Structure, HOMO-LUMO and Spectroscopic Investigation of (E)-1-(2,4-Dichloro-5-fluorophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one: A DFT Based Computational Exploration. Asian Journal of Organic & Medicinal Chemistry.[Link]
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI.[Link]
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DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. MDPI.[Link]
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Excited state potential energy surfaces of N-phenylpyrrole upon twisting: reference values and comparison between BSE/GW and TD-DFT. Royal Society of Chemistry.[Link]
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Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. PubMed Central.[Link]
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UV-Vis absorption and photoluminescent (PL) spectra of FLU-TPA/PYR and its corresponding monomers. ResearchGate.[Link]
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(A) Chemical structure of pyrrole derivatives 54–59. (B) (a) UV-vis spectra of derivatives 54–59, (b) normalized absorption spectra (solid lines) and fluorescence emission spectra (dotted lines) of compounds 55 and 58. ResearchGate.[Link]
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UV‐Vis absorption spectra of pyrrole series 4 a–e (A) and N,N‐dimethylamino derivatives 1 c, 2 c, 3 c, and 4 c (B) measured in AN (c≈5×10⁻⁶ M). ResearchGate.[Link]
-
HOMO, LUMO and LUMO+1 Molecular Orbitals obtained from DFT calculations at B3LYP/6-31G (d,p) level. ResearchGate.[Link]
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Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. PubMed Central.[Link]
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A-Z Guide to Initial Toxicity Screening of N-Arylpyrroles
Abstract
N-arylpyrroles represent a promising scaffold in medicinal chemistry, demonstrating potential across a spectrum of therapeutic areas. However, early and robust assessment of their toxicological profile is paramount to mitigate late-stage attrition and ensure patient safety.[1][2] This guide provides a comprehensive, tiered strategy for the initial toxicity screening of novel N-arylpyrrole candidates. We delve into the causality behind experimental choices, detailing validated in vitro protocols for cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. Furthermore, we explore the critical role of metabolic activation in predicting idiosyncratic toxicities. This document is designed to be a practical resource, grounding every recommendation in established scientific principles and regulatory expectations to guide confident decision-making in the drug discovery pipeline.
Introduction: The Imperative for Early Toxicity De-risking
The journey of a drug from concept to clinic is fraught with challenges, with toxicity being a primary cause of compound failure.[2] For chemical classes like N-arylpyrroles, which possess both significant therapeutic promise and potential structural alerts, a proactive, front-loaded approach to safety assessment is not just beneficial—it's essential. Early identification of potential liabilities allows medicinal chemists to design-out toxicity while preserving efficacy, thereby focusing resources on candidates with the highest probability of success.[2]
This guide advocates for a tiered, mechanism-driven screening strategy. This approach begins with high-throughput in vitro assays to rapidly assess fundamental toxicities and progresses to more complex models for compounds of significant interest. This ensures that decisions are data-driven, efficient, and aligned with regulatory expectations for safety evaluation.[3]
A Tiered Strategy for Progressive Toxicity Assessment
A logical, tiered approach is the most efficient method for initial toxicity screening. It allows for the rapid elimination of overtly toxic compounds while dedicating more resource-intensive assays to the most promising candidates.
Caption: Tiered workflow for initial N-arylpyrrole toxicity screening.
Tier 0: In Silico Toxicity Prediction
Before committing resources to synthesis, computational toxicology tools can provide valuable, prospective insights.
-
Expertise & Rationale: Knowledge-based systems like Derek Nexus analyze a chemical structure for "toxicophores"—fragments known to be associated with specific toxicities.[4][5][6] This allows for the early flagging of potential liabilities such as mutagenicity or hepatotoxicity, guiding the prioritization of synthetic targets.[4][7] While not a replacement for experimental data, these in silico predictions are a powerful tool for risk assessment and are recognized by regulatory bodies like the FDA as part of a comprehensive safety evaluation (e.g., under ICH M7 guidelines for mutagenic impurities).[4]
Tier 1: Primary In Vitro Screening
This tier focuses on fundamental, high-throughput assays to identify compounds that are broadly toxic to mammalian cells or damage genetic material.
Cytotoxicity Assessment
-
Expertise & Rationale: Cytotoxicity is a measure of a compound's ability to cause cell death. It is the foundational assay in a toxicology screen. We employ orthogonal methods to ensure data robustness: one measuring metabolic activity (MTT) and the other assessing membrane integrity (LDH).[8][9] A compound showing potent cytotoxicity in these assays is unlikely to have a favorable therapeutic window.
-
Data Presentation: Comparative Cytotoxicity of N-Arylpyrrole Analogs
| Compound ID | Cell Line | MTT IC50 (µM) | LDH EC50 (µM) |
| NAP-001 | HepG2 | 12.5 | 15.8 |
| NAP-002 | HepG2 | > 100 | > 100 |
| NAP-003 | HepG2 | 1.8 | 2.5 |
| Doxorubicin | HepG2 | 0.9 | 1.2 |
| IC50/EC50 values represent the concentration causing 50% inhibition of cell viability or 50% of maximum LDH release, respectively. Doxorubicin is a common positive control. |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate a human cell line (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the N-arylpyrrole compounds in culture medium. The final solvent (e.g., DMSO) concentration should not exceed 0.5% to avoid solvent-induced toxicity.[8] Replace the medium in the wells with the compound-containing medium. Include vehicle-only (negative) and positive control (e.g., Doxorubicin) wells.[8]
-
Incubation: Incubate the plate for a defined period, typically 24 or 48 hours, at 37°C and 5% CO2.[10][11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8][12]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Calculate the IC50 value using non-linear regression analysis.
Genotoxicity Assessment
-
Expertise & Rationale: Genotoxicity assays are critical for identifying compounds that can damage DNA, a key event in carcinogenesis.[13] Regulatory guidelines, such as ICH S2(R1), mandate a standard battery of tests to assess genotoxic potential.[14][15][16][17] The initial screen should include:
-
A bacterial reverse mutation (Ames) test: This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base-pair substitutions and frameshifts).[18][19] It is highly predictive for many rodent and human carcinogens.[13]
-
An in vitro mammalian cell assay: The in vitro micronucleus assay is preferred as it can detect both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[20][21] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.[20]
-
-
Self-Validation: Both assays must be run with and without a metabolic activation system (S9 fraction from rat liver) to determine if metabolites of the parent N-arylpyrrole are the genotoxic species.[20] Positive and negative controls must be included to validate each experiment.
Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).[20]
-
Exposure: Treat cell cultures with at least three concentrations of the test compound, both with and without S9 metabolic activation, for a short duration (e.g., 3-4 hours).[20] A parallel treatment for a longer duration (e.g., 24 hours) without S9 is also required.[20]
-
Cytotoxicity Determination: A concurrent cytotoxicity assessment is performed to ensure that the highest concentration tested induces some, but not excessive, cell death (typically aiming for ~50-60% cytotoxicity).
-
Recovery and Harvest: After treatment, wash the cells and allow them to recover for a period equivalent to 1.5-2 normal cell cycles. If using a cytokinesis blocker like cytochalasin B, add it at this stage.
-
Slide Preparation & Staining: Harvest the cells, apply them to microscope slides, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score at least 2000 cells per concentration for the presence of micronuclei.
-
Interpretation: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[20]
Tier 2: Secondary In Vitro Screening
For compounds that pass the primary screen, a more focused investigation into common organ-specific toxicities and metabolic liabilities is warranted.
Hepatotoxicity Assessment
-
Expertise & Rationale: Drug-induced liver injury (DILI) is a major reason for drug withdrawal.[22] The human hepatoma cell line HepG2 is a widely used and accepted model for initial hepatotoxicity screening.[23][24][25] While primary human hepatocytes are the gold standard, HepG2 cells offer greater availability and reproducibility for early-stage screening.[26] Key endpoints include not only cell viability (as in Tier 1) but also the release of liver enzymes like aspartate aminotransferase (AST), a biomarker of hepatocellular damage.[23][27]
Cardiotoxicity Assessment: hERG Channel Inhibition
-
Expertise & Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical liability. This channel plays a key role in cardiac repolarization, and its blockade can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes.[28][29] Consequently, the hERG assay is a regulatory requirement and an essential screen in early discovery. Automated patch-clamp electrophysiology is the standard method for assessing a compound's inhibitory effect on the hERG channel, providing an IC50 value.[29][30]
Reactive Metabolite Formation
-
Expertise & Rationale: Many idiosyncratic drug toxicities are not caused by the parent drug but by electrophilic reactive metabolites formed during metabolism, primarily by cytochrome P450 (CYP) enzymes.[31][32][33] These reactive species can covalently bind to cellular proteins and DNA, leading to cellular dysfunction and immune responses.[31] A glutathione (GSH) trapping assay is the standard method to screen for this liability.[31][34] GSH is a cellular nucleophile that "traps" reactive electrophiles, forming stable adducts that can be detected by mass spectrometry.[34][35] A positive finding in this assay is a significant red flag that requires further investigation.
Caption: Bioactivation of N-arylpyrroles to reactive metabolites.
Experimental Protocol: Glutathione (GSH) Trapping Assay
-
Incubation Mixture: Prepare an incubation mixture in a microcentrifuge tube containing human liver microsomes (as a source of CYP enzymes), the N-arylpyrrole test compound, and reduced glutathione (GSH).[22][35]
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system. Run a parallel control incubation without the NADPH system.
-
Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein and transfer the supernatant to a new tube or plate for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Search for the predicted mass of the GSH-compound adduct(s). The use of stable isotope-labeled glutathione can aid in the unambiguous identification of adducts.[32]
-
Interpretation: The detection of a GSH adduct in the NADPH-dependent incubation, which is absent in the control, indicates the formation of a reactive metabolite.[34]
Data Interpretation and Decision Making
The goal of this tiered screening cascade is to build a comprehensive risk profile for each N-arylpyrrole candidate.
-
Tier 1 Failures: Potent cytotoxicity (e.g., IC50 < 10 µM) or a confirmed positive result in two different genotoxicity assays is often sufficient for a "no-go" decision.
-
Tier 2 Findings:
-
Hepatotoxicity: An IC50 significantly lower than the projected therapeutic concentration is a major concern.
-
hERG Inhibition: An IC50 < 10 µM is a common threshold for concern, although this must be interpreted in the context of the compound's expected therapeutic plasma concentration.[29]
-
Reactive Metabolites: The formation of any GSH adduct is a liability. The decision to proceed will depend on the magnitude of adduct formation and the overall profile of the compound.
-
-
The Go/No-Go Decision: The decision to advance, optimize, or terminate a compound is not based on a single data point but on a weight-of-evidence approach. A compound with weak hERG activity but no other liabilities might be advanced, whereas a compound with moderate cytotoxicity and evidence of reactive metabolite formation presents a much higher risk.
Conclusion
A rigorous, front-loaded toxicity screening strategy is indispensable for the successful development of N-arylpyrrole-based therapeutics. By integrating in silico prediction with a tiered cascade of validated in vitro assays—from broad cytotoxicity and genotoxicity screens to specific assessments of hepatotoxicity, cardiotoxicity, and metabolic activation—research teams can effectively de-risk their candidates early. This mechanism-driven approach not only satisfies regulatory expectations but, more importantly, fosters a proactive safety culture that prioritizes patient well-being and maximizes the potential for bringing novel, safe, and effective medicines to the clinic.
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Methodological & Application
Synthetic Routes to 1-(2-Fluorophenyl)-1H-pyrrole Intermediates: A Detailed Guide for Researchers
Introduction
The 1-(2-fluorophenyl)-1H-pyrrole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its presence in pharmaceuticals, such as the potassium-competitive acid blocker Vonoprazan, underscores the importance of efficient and scalable synthetic routes to its intermediates.[4][5][6] This guide provides a comprehensive overview of established and modern synthetic strategies for obtaining this compound and its key derivatives, offering detailed protocols and expert insights to aid researchers in drug discovery and development.
This document will explore several key synthetic methodologies, including classical condensation reactions and modern cross-coupling techniques. Each section will delve into the mechanistic underpinnings of the reactions, providing a rationale for experimental choices and offering step-by-step protocols for practical implementation in a laboratory setting.
I. Classical Approaches: The Paal-Knorr and Clauson-Kaas Syntheses
For decades, the Paal-Knorr and Clauson-Kaas reactions have been foundational methods for the synthesis of pyrroles.[7][8][9] These methods rely on the condensation of a primary amine with a 1,4-dicarbonyl compound or its equivalent.
A. The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely used method for constructing the pyrrole ring.[8][9] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-fluoroaniline, typically under neutral or weakly acidic conditions.[10][11]
Mechanism and Rationale:
The reaction proceeds through the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[10] The choice of a weak acid catalyst, such as acetic acid, is crucial as strongly acidic conditions can promote the competing furan synthesis (the Paal-Knorr furan synthesis).[11] The reaction is driven by the formation of the stable aromatic pyrrole ring.
Experimental Protocol: General Procedure for Paal-Knorr Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Amine: Add 2-fluoroaniline (1.1 eq) to the solution.
-
Catalyst Addition (Optional): Add a catalytic amount of a weak acid, such as glacial acetic acid (0.1 eq), to accelerate the reaction.[11]
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired this compound.
B. The Clauson-Kaas Pyrrole Synthesis
Mechanism and Rationale:
Under acidic conditions, the 2,5-dialkoxytetrahydrofuran is hydrolyzed to the corresponding 1,4-dicarbonyl compound. This intermediate then reacts with the primary amine (2-fluoroaniline) via a mechanism similar to the Paal-Knorr synthesis to form the pyrrole ring.[14][15] Microwave-assisted Clauson-Kaas synthesis has been shown to significantly reduce reaction times.[13]
Experimental Protocol: General Procedure for Clauson-Kaas Synthesis of this compound
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2,5-dimethoxytetrahydrofuran (1.0 eq) and 2-fluoroaniline (1.1 eq) in a solvent such as acetic acid or water.[13]
-
Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor to a temperature of 150-170 °C for 10-30 minutes.[13] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
II. Modern Approaches: Transition-Metal Catalyzed N-Arylation
Transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds, offering milder reaction conditions and broader substrate scope compared to classical methods. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples of such transformations.[16][17][18][19]
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[16][17][20] This reaction allows for the coupling of an aryl halide or triflate with an amine. For the synthesis of this compound, this would involve coupling pyrrole with a 2-fluorophenyl halide.
Mechanism and Rationale:
The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[17] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed.[16]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), the phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-10 mol%), and a base (e.g., NaOtBu or K3PO4, 1.5-2.0 eq).
-
Reagent Addition: Add pyrrole (1.2 eq) and the 2-fluorophenyl halide (e.g., 2-fluorobromobenzene, 1.0 eq).
-
Solvent and Reaction Conditions: Add a dry, deoxygenated solvent (e.g., toluene or dioxane). Seal the tube and heat the reaction mixture to 80-110 °C under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
B. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig reaction.[18][19] However, recent developments have led to milder reaction conditions through the use of specific ligands.[21][22]
Mechanism and Rationale:
The proposed mechanism involves the formation of a Cu(I) species which undergoes oxidative addition with the aryl halide. The resulting complex then reacts with the amine, followed by reductive elimination to form the C-N bond and regenerate the active copper catalyst.[18]
Experimental Protocol: General Procedure for Ullmann Condensation
-
Reaction Setup: In a reaction vessel, combine the copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or an N,N-dimethylglycine, 10-20 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).
-
Reagent Addition: Add pyrrole (1.2 eq) and the 2-fluorophenyl halide (e.g., 2-fluoroiodobenzene, 1.0 eq).
-
Solvent and Reaction Conditions: Add a high-boiling point solvent such as DMSO or DMF. Heat the mixture to 100-150 °C under an inert atmosphere. Monitor the reaction's progress.
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product via column chromatography.
III. Synthesis of Key Intermediates
The synthesis of functionalized this compound derivatives, such as those with a carbaldehyde or carbonitrile group, is crucial for further elaboration in drug synthesis.[4][6][23][24][25][26]
Synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
This intermediate is a key building block for Vonoprazan.[4][5][6] Synthetic routes often involve multi-step sequences starting from pyrrole or its derivatives. One common approach involves a Suzuki coupling reaction to introduce the 2-fluorophenyl group, followed by formylation.[4][6][25]
Experimental Protocol: Synthesis via Suzuki Coupling and Formylation (Illustrative)
-
Protection and Bromination: Protect the nitrogen of pyrrole-3-carbaldehyde (e.g., with a triisopropylsilyl group). Subsequently, perform a regioselective bromination at the 5-position using a brominating agent like N-bromosuccinimide (NBS).
-
Suzuki Coupling: Couple the resulting 5-bromo-1H-pyrrole-3-carbaldehyde derivative with 2-fluorophenylboronic acid using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Deprotection: Remove the protecting group from the pyrrole nitrogen to yield 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.
-
Purification: Purify the final product by recrystallization or column chromatography.[25]
IV. Summary of Synthetic Routes
The choice of synthetic route to this compound intermediates depends on several factors including the availability of starting materials, desired scale, and tolerance of functional groups.
| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl, 2-Fluoroaniline | Weak acid (e.g., AcOH) | Atom economical, straightforward | Limited availability of substituted 1,4-dicarbonyls |
| Clauson-Kaas Synthesis | 2,5-Dialkoxytetrahydrofuran, 2-Fluoroaniline | Acid (e.g., AcOH) | Readily available starting materials, can be microwave-assisted | In situ generation of aldehyde can lead to side reactions |
| Buchwald-Hartwig Amination | Pyrrole, 2-Fluorophenyl halide | Pd catalyst, phosphine ligand, base | High functional group tolerance, mild conditions | Cost of catalyst and ligands, requires inert atmosphere |
| Ullmann Condensation | Pyrrole, 2-Fluorophenyl halide | Cu catalyst, ligand, base | Lower cost catalyst | Often requires higher temperatures, may have lower yields |
V. Visualization of Synthetic Pathways
Paal-Knorr Synthesis Workflow
Caption: Paal-Knorr synthesis of this compound.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
VI. Conclusion
The synthesis of this compound intermediates is a well-established field with a variety of reliable methods at the disposal of the modern chemist. Classical methods like the Paal-Knorr and Clauson-Kaas syntheses remain valuable for their simplicity and cost-effectiveness. For more complex substrates or when milder conditions are required, transition-metal catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, provide powerful alternatives. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development program. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize these important pharmaceutical building blocks.
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Faigl, F., Erdélyi, Z., Holzbauer, T., & Mátravölgyi, B. (2016). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. J. Am. Chem. Soc., 139(5), 1714–1717. [Link]
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Various Authors. (n.d.). Clauson-Kaas pyrrole synthesis. ResearchGate. [Link]
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Das, B., & Saikia, P. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. National Institutes of Health. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering the Synthesis: Key Considerations for 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxaldehyde Production. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Zhang, Y., et al. (2019). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 17(3), 557-561. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Various Authors. (n.d.). Copper-catalyzed N-arylation of pyrroles: An overview. ResearchGate. [Link]
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Kappe, C. O. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Synfacts, 2008(12), 1253-1253. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Liu, L., et al. (2014). Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Journal of Chemical Research, 38(3), 180-182. [Link]
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Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15353-15372. [Link]
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Varghese, J. R., & Varghese, S. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 27(15), 4991. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Application Notes and Protocols: The Strategic Use of 2-Fluoroaniline in Paal-Knorr Synthesis for the Development of N-Arylpyrroles
Abstract
The Paal-Knorr synthesis remains a cornerstone in heterocyclic chemistry, providing a robust and versatile method for the synthesis of substituted pyrroles.[1][2] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 2-fluoroaniline as a key substrate in the Paal-Knorr reaction. We will explore the nuanced electronic and steric implications of the ortho-fluoro substituent on the reaction mechanism and outcome. Detailed, field-tested protocols for the synthesis of 1-(2-fluorophenyl)-2,5-dimethylpyrrole are provided, alongside a thorough discussion of reaction optimization, anticipated results, and potential challenges. This guide is designed to empower researchers to leverage this powerful reaction for the efficient construction of N-arylpyrroles, a critical scaffold in medicinal chemistry and materials science.
Introduction: The Enduring Significance of the Paal-Knorr Synthesis
First described in the 1880s, the Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to yield a pyrrole.[1][3] Its enduring appeal lies in its operational simplicity and the high yields often obtained.[2] The resulting N-substituted pyrroles are privileged structures in a multitude of biologically active compounds, including pharmaceuticals and natural products.[4][5]
The incorporation of a 2-fluorophenyl moiety onto the pyrrole nitrogen introduces unique electronic properties. The high electronegativity of the fluorine atom can modulate the electron density of the pyrrole ring, influencing its reactivity and potential biological interactions. Furthermore, the strategic placement of a fluorine atom is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity. This document serves as a comprehensive guide to harnessing the Paal-Knorr reaction for the synthesis of these valuable compounds.
The Reaction Mechanism: A Stepwise Look at Pyrrole Formation
The Paal-Knorr pyrrole synthesis proceeds via an acid-catalyzed condensation-cyclization-dehydration cascade.[3] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine (2-fluoroaniline) on one of the carbonyl carbons of the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione), which is often activated by protonation in the presence of an acid catalyst. This forms a hemiaminal intermediate.
-
Cyclization: An intramolecular nucleophilic attack by the nitrogen atom onto the second carbonyl group leads to the formation of a five-membered cyclic intermediate. This ring-closing step is frequently the rate-determining step of the reaction.[3]
-
Dehydration: The cyclic intermediate then undergoes two successive dehydration steps, eliminating two molecules of water to form the stable aromatic pyrrole ring.
The use of an acid catalyst, such as acetic acid, p-toluenesulfonic acid, or trifluoroacetic acid, accelerates the reaction by protonating the carbonyl groups, rendering them more electrophilic.[3][4]
Caption: Paal-Knorr reaction mechanism.
The Influence of the 2-Fluorophenyl Group: Electronic and Steric Considerations
The use of 2-fluoroaniline in the Paal-Knorr synthesis introduces specific electronic and steric factors that can influence the reaction kinetics and yield.
-
Electronic Effects: The fluorine atom is a strongly electronegative element, exerting a significant electron-withdrawing inductive effect (-I). This reduces the electron density on the aniline nitrogen, thereby decreasing its nucleophilicity compared to aniline itself.[6] This reduced nucleophilicity may necessitate slightly more forcing reaction conditions (e.g., higher temperature or longer reaction times) to achieve optimal conversion.
-
Steric Effects: The presence of a substituent at the ortho position of the aniline can introduce steric hindrance, potentially slowing down the initial nucleophilic attack on the carbonyl group. However, the fluorine atom is relatively small, and its steric impact is generally less pronounced than that of larger ortho-substituents like methyl or chloro groups. For most 1,4-dicarbonyl compounds, the steric hindrance from an ortho-fluoro group is not expected to be a major impediment to the reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 1-(2-fluorophenyl)-2,5-dimethylpyrrole from 2,5-hexanedione and 2-fluoroaniline.
Protocol 1: Conventional Heating
Objective: To synthesize 1-(2-fluorophenyl)-2,5-dimethylpyrrole using a standard reflux setup.
Materials:
-
2,5-Hexanedione
-
2-Fluoroaniline
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add 2,5-hexanedione (1.14 g, 10 mmol) and ethanol (20 mL).
-
Add 2-fluoroaniline (1.11 g, 10 mmol) to the flask.
-
Add glacial acetic acid (0.60 g, 10 mmol) as a catalyst.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 1-(2-fluorophenyl)-2,5-dimethylpyrrole.
Protocol 2: Microwave-Assisted Synthesis
Objective: To accelerate the synthesis of 1-(2-fluorophenyl)-2,5-dimethylpyrrole using microwave irradiation.
Materials:
-
Same as Protocol 1, with the addition of a microwave synthesis vial.
Procedure:
-
In a 10 mL microwave synthesis vial, combine 2,5-hexanedione (228 mg, 2.0 mmol), 2-fluoroaniline (222 mg, 2.0 mmol), and ethanol (4 mL).
-
Add glacial acetic acid (0.12 g, 2.0 mmol).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120 °C for 10-15 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1 (steps 8-12).
Caption: General experimental workflow.
Data Presentation and Anticipated Results
The following table summarizes key parameters for the synthesis of 1-(2-fluorophenyl)-2,5-dimethylpyrrole.
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 2-4 hours | 10-15 minutes |
| Temperature | ~80-85 °C | 120 °C |
| Typical Yield | 75-85% | 80-90% |
| Catalyst | Glacial Acetic Acid | Glacial Acetic Acid |
| Solvent | Ethanol | Ethanol |
Anticipated Characterization Data for 1-(2-fluorophenyl)-2,5-dimethylpyrrole:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.2-7.4 (m, 4H, Ar-H), ~5.9 (s, 2H, pyrrole-H), ~2.0 (s, 6H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~158 (d, J=245 Hz, C-F), ~130-132 (Ar-C), ~128 (pyrrole-C), ~124-127 (Ar-C), ~116 (d, J=20 Hz, Ar-C), ~106 (pyrrole-CH), ~13 (CH₃).
-
Mass Spectrometry (EI): m/z (%) = 189 (M⁺).
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing a clear indication of the consumption of starting materials and the formation of the product. The final product's identity and purity should be unequivocally confirmed by standard analytical techniques such as NMR and mass spectrometry. The anticipated spectral data provided serves as a benchmark for successful synthesis. Any significant deviation from these values warrants further investigation into potential side reactions or impurities.
Conclusion
The Paal-Knorr synthesis offers a highly efficient and straightforward route to N-arylpyrroles. The use of 2-fluoroaniline as a substrate, while presenting a slight decrease in nucleophilicity, is readily overcome with standard reaction conditions, particularly with the aid of microwave acceleration. The resulting 1-(2-fluorophenyl)pyrroles are valuable building blocks for the development of novel pharmaceuticals and functional materials. The detailed protocols and mechanistic insights provided in this application note are intended to facilitate the adoption and optimization of this important transformation in the modern research laboratory.
References
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Quora. (2024, February 4). What properties of aniline make it a suitable base for nucleophilic substitution reactions? Retrieved from [Link]
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Venugopala, K. N., Prasanna, R. T., & Odhav, B. (n.d.). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
ResearchGate. (2025, October 19). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Paal–Knorr synthesis: An old reaction, new perspectives. Retrieved from [Link]
-
ResearchGate. (n.d.). Paal–Knorr synthesis of 1,2-diarylpyrroles 3 from diketone 1 and aniline 2... Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). The Paal-Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Retrieved from [Link]
-
Reddit. (2022, May 13). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
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The Versatility of the 1-(2-Fluorophenyl)-1H-pyrrole Scaffold in Modern Medicinal Chemistry: Applications and Protocols
The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable building block for designing molecules that can effectively interact with biological targets.[1] The strategic incorporation of a 2-fluorophenyl substituent at the N-1 position of the pyrrole ring gives rise to the 1-(2-fluorophenyl)-1H-pyrrole moiety, a pharmacophore that has demonstrated significant potential in the development of novel therapeutics for a range of diseases, from acid-related disorders to cancer.[4][5] This technical guide provides an in-depth exploration of the applications of the this compound scaffold, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
A Cornerstone in Acid Suppression: The Synthesis of Vonoprazan
One of the most prominent applications of a this compound derivative is as a key intermediate in the synthesis of Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB).[4][6][7] Vonoprazan offers a more rapid and sustained suppression of gastric acid compared to traditional proton pump inhibitors (PPIs) for the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[6][8] The synthesis of Vonoprazan highlights the utility of the 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde intermediate.[6][7]
Synthetic Pathway Overview
The synthesis of this crucial intermediate can be achieved through various routes, often involving the construction of the pyrrole ring followed by functionalization. A common strategy involves the reaction of 2-fluoroacetophenone with a brominating agent, followed by reaction with malononitrile and subsequent cyclization to form a substituted pyrrole.[9] This pyrrole derivative then undergoes further reactions to yield the final carbaldehyde intermediate.
Caption: Synthetic scheme for 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.
Protocol: Synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde[9]
Materials:
-
2-Fluoroacetophenone
-
Brominating agent (e.g., N-Bromosuccinimide)
-
Malononitrile
-
Base catalyst
-
Hydrogen chloride in ethyl acetate
-
Palladium on carbon (Pd/C) catalyst
-
Reducing agent (e.g., Diisobutylaluminium hydride - DIBAL-H)
-
Anhydrous solvents (e.g., Dichloromethane, Ethyl acetate, Tetrahydrofuran)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Bromination of 2-Fluoroacetophenone: Dissolve 2-fluoroacetophenone in a suitable solvent like dichloromethane. Add the brominating agent portion-wise at room temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-fluoro-α-bromoacetophenone.
-
Synthesis of 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile: To a solution of 2-fluoro-α-bromoacetophenone and malononitrile in a suitable solvent, add a base catalyst (e.g., triethylamine) dropwise at 0°C. Stir the reaction mixture at room temperature until completion. Work up the reaction by adding water and extracting with an organic solvent. Purify the crude product by recrystallization or column chromatography.
-
Cyclization to form the Pyrrole Ring: Dissolve the 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile in a solution of hydrogen chloride in ethyl acetate. Stir the mixture at a controlled temperature (e.g., 30-50°C) until the cyclization is complete. Evaporate the solvent under reduced pressure to obtain 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.
-
Catalytic Dechlorination: Dissolve the chlorinated pyrrole derivative in a suitable solvent and add a catalytic amount of Pd/C. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus). Monitor the reaction until the starting material is consumed. Filter the catalyst and concentrate the filtrate to yield 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.
-
Reduction to the Aldehyde: Dissolve the pyrrole carbonitrile in an anhydrous solvent like THF and cool to a low temperature (e.g., -78°C). Add a solution of a reducing agent like DIBAL-H dropwise. After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction carefully with a suitable reagent (e.g., methanol, followed by an aqueous acid solution). Extract the product with an organic solvent, dry, and purify by column chromatography to obtain 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde as a light brown to brown powder.[6]
Rationale for Experimental Choices:
-
The use of a brominating agent in the first step activates the acetophenone for nucleophilic attack by malononitrile.
-
The base-catalyzed reaction of the bromo-intermediate with malononitrile is a classic Knoevenagel condensation followed by substitution.
-
The acidic conditions in the cyclization step promote the intramolecular reaction to form the pyrrole ring.
-
Catalytic hydrogenation is a clean and efficient method for the selective removal of the chloro group without affecting other functional groups.
-
The use of DIBAL-H at low temperatures allows for the partial reduction of the nitrile to the aldehyde, preventing over-reduction to the amine.
Expanding the Therapeutic Landscape: Anticancer Applications
The this compound scaffold has also emerged as a promising framework for the development of novel anticancer agents.[5][10][11] Its derivatives have been shown to exhibit a range of antitumor activities, including the inhibition of tubulin polymerization and the modulation of key signaling kinases.[5][12]
Inhibition of Tubulin Polymerization
Certain 3-aroyl-1-arylpyrrole derivatives, where the aryl group at the 1-position is a 2-fluorophenyl ring, have demonstrated potent tubulin polymerization inhibitory activity.[5] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[5]
| Compound Class | Target | Mechanism of Action | Reference |
| 3-Aroyl-1-(2-fluorophenyl)pyrroles | Tubulin | Inhibition of polymerization, binding to the colchicine site | [5] |
Kinase Inhibition
The pyrrole scaffold is a common feature in many kinase inhibitors.[12][13] The this compound moiety can be incorporated into molecules designed to target specific kinases involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs).[13] For instance, derivatives of pyrrole indolin-2-one have been developed as inhibitors of VEGFRs and PDGFRs.[13]
Caption: Anticancer applications of the this compound scaffold.
Protocol: In Vitro Tubulin Polymerization Assay
Materials:
-
Tubulin (porcine brain, >99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents: Prepare the polymerization buffer and keep it on ice. Prepare stock solutions of the test compounds and the positive control in DMSO.
-
Assay Setup: In a 96-well plate, add the polymerization buffer to each well. Add the test compounds, positive control, or negative control to the respective wells.
-
Initiation of Polymerization: Add a solution of tubulin to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for a set period (e.g., 60 minutes).
-
Data Analysis: Plot the absorbance (as a measure of tubulin polymerization) against time. Calculate the IC₅₀ value for each compound, which is the concentration that inhibits tubulin polymerization by 50%.
Rationale for Experimental Choices:
-
The use of purified tubulin ensures that the observed effect is directly on the target protein.
-
The polymerization buffer provides the optimal conditions for tubulin assembly.
-
GTP is essential for tubulin polymerization.
-
Measuring the change in absorbance at 340 nm is a standard method to monitor the turbidity of the solution, which increases as tubulin polymerizes.
-
The inclusion of positive and negative controls is crucial for validating the assay results.
Broader Biological Significance and Future Directions
The versatility of the pyrrole ring suggests that the this compound scaffold holds promise for a wide range of therapeutic applications beyond acid suppression and cancer. Pyrrole derivatives have been investigated for their antibacterial, antifungal, anti-inflammatory, and antiviral activities.[14][15][16] Furthermore, the role of heterocyclic compounds in targeting enzymes associated with neurodegenerative diseases like Alzheimer's and Parkinson's is an active area of research.[17][18][19] The unique properties of the this compound moiety could be leveraged to design novel agents for these challenging conditions.
Future research in this area will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of this compound derivatives for specific biological targets.
-
Novel Synthetic Methodologies: To develop more efficient and environmentally friendly ways to synthesize these compounds.
-
Exploration of New Therapeutic Areas: To investigate the potential of this scaffold in treating a wider range of diseases, including infectious and neurodegenerative disorders.
References
-
Arikawa, Y., et al. (2012). Discovery of a Novel Pyrrole Derivative, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438), as a Potassium-Competitive Acid Blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446–4456. [Link]
-
PubMed. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2003). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Molecules. [Link]
-
Kamal, A., et al. (2015). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(3), 1434–1451. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde. [Link]
-
MDPI. (2003). Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives. Molecules. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyrrole Derivatives in Modern Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde in Modern Pharmaceutical Synthesis. [Link]
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-
LinkedIn. (2023). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. [Link]
-
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PubMed Central. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Antibiotics. [Link]
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-
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-
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-
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The Strategic Role of 1-(2-Fluorophenyl)-1H-pyrrole in Modern Pharmaceutical Synthesis: Applications and Protocols
In the landscape of contemporary drug discovery and development, the strategic selection of precursors is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). Among the myriad of heterocyclic scaffolds, N-arylpyrroles have emerged as a privileged structural motif, owing to their presence in a wide array of biologically active molecules.[1][2] This guide provides an in-depth exploration of 1-(2-fluorophenyl)-1H-pyrrole, a key precursor whose unique electronic and structural properties are leveraged in the synthesis of cutting-edge pharmaceuticals.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes, validated protocols, and expert insights into the synthetic utility of this compound. The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring a thorough understanding of the material's application in pharmaceutical synthesis.
Introduction to this compound: A Versatile Building Block
This compound is an aromatic heterocyclic compound featuring a pyrrole ring N-substituted with a 2-fluorophenyl group. The introduction of the fluorine atom at the ortho position of the phenyl ring is a critical design element. This modification imparts unique physicochemical properties to the molecule, including altered lipophilicity, metabolic stability, and binding interactions with biological targets, which can translate to improved pharmacokinetic and pharmacodynamic profiles of the final API.
The N-arylpyrrole moiety is a cornerstone in the design of various therapeutic agents, demonstrating a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] Consequently, the efficient synthesis and functionalization of precursors like this compound are of significant interest to the pharmaceutical industry.
Synthesis of this compound
The construction of the this compound scaffold can be efficiently achieved through several established synthetic methodologies. The choice of method often depends on the availability of starting materials, desired scale, and overall cost-effectiveness. The two most prominent methods are the Paal-Knorr synthesis and the Clauson-Kaas synthesis.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and widely employed method for the preparation of pyrroles.[5][6] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-fluoroaniline, typically under acidic conditions.[7][8]
Reaction Mechanism: The reaction proceeds via the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The acidic catalyst facilitates both the nucleophilic attack of the amine and the dehydration steps.
Figure 1: Generalized workflow of the Paal-Knorr synthesis.
Protocol 1: Paal-Knorr Synthesis of this compound
-
Materials: 2,5-hexanedione, 2-fluoroaniline, glacial acetic acid, ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione (1.0 eq) and 2-fluoroaniline (1.05 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
-
Table 1: Representative Reaction Parameters for Paal-Knorr Synthesis
| Parameter | Value | Rationale |
| Solvent | Ethanol, Acetic Acid | Protic solvents facilitate proton transfer and can participate in the reaction mechanism. |
| Catalyst | Glacial Acetic Acid, p-TsOH | A mild acid catalyst is sufficient to promote condensation and dehydration without causing degradation. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-12 hours | Dependent on the reactivity of the specific substrates and the reaction scale. |
| Work-up | Solvent evaporation, Chromatography | Standard procedures for the isolation and purification of organic compounds. |
Clauson-Kaas Synthesis
Reaction Mechanism: The reaction is typically carried out in the presence of an acid, which catalyzes the hydrolysis of the 2,5-dialkoxytetrahydrofuran to the reactive 1,4-dicarbonyl species in situ, which then undergoes condensation with the primary amine as in the Paal-Knorr synthesis.
Figure 2: Overview of the Clauson-Kaas pyrrole synthesis.
Protocol 2: Clauson-Kaas Synthesis of this compound
-
Materials: 2,5-dimethoxytetrahydrofuran, 2-fluoroaniline, glacial acetic acid.
-
Procedure:
-
Combine 2-fluoroaniline (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq) in glacial acetic acid in a round-bottom flask.[12]
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.[12]
-
After cooling to room temperature, pour the reaction mixture into a beaker of ice water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
-
Applications in Pharmaceutical Synthesis
The true value of this compound as a precursor is realized in its application in the synthesis of complex pharmaceutical agents. The pyrrole ring can be further functionalized through various reactions, such as electrophilic substitution, C-H activation, and metal-catalyzed cross-coupling reactions, to build the intricate molecular architectures of modern drugs.[13][14][15]
Synthesis of Vonoprazan (TAK-438)
A prime example of the utility of a this compound derivative is in the synthesis of Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[16][17] A key intermediate in the synthesis of Vonoprazan is 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.[16][18][19][20][21]
The synthesis of this key intermediate often starts from precursors that establish the this compound core, which is then functionalized.
Figure 3: Synthetic approach towards Vonoprazan utilizing a this compound core.
Protocol 3: Vilsmeier-Haack Formylation of a this compound Derivative
-
Note: This is a general protocol for the formylation of a pyrrole ring, a key step in the synthesis of the Vonoprazan intermediate.
-
Materials: this compound, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (DCM).
-
Procedure:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool a solution of DMF in DCM to 0 °C.
-
Slowly add POCl₃ dropwise to the cooled DMF solution, maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the this compound derivative in DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.
-
Carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium acetate solution.
-
Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Potential Precursor for other N-Arylpyrrole Containing Drugs
The this compound scaffold is a versatile starting point for the synthesis of a variety of other N-arylpyrrole-containing pharmaceuticals. The pyrrole ring can undergo a range of C-H functionalization reactions, enabling the introduction of various substituents at specific positions.[13][14][15] This flexibility allows for the exploration of structure-activity relationships and the development of new drug candidates.
Examples of Drug Classes with N-Arylpyrrole Motifs:
-
Anti-inflammatory agents: N-arylpyrroles have been investigated for their analgesic and anti-inflammatory properties.[3]
-
Antimicrobial agents: Recent studies have highlighted the potential of N-arylpyrrole derivatives as broad-spectrum antimicrobial agents.[4]
-
GPR120 Agonists: N-arylpyrroles have been identified as agonists of GPR120, with potential applications in the treatment of type II diabetes.[22]
-
Kinase Inhibitors: The pyrrole scaffold is present in several kinase inhibitors used in oncology, such as Lenvatinib.[23][24][25][26]
Safety and Handling
Working with this compound and its derivatives, as well as the reagents used in their synthesis, requires adherence to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[27][28][29]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[27][30]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[20][28]
-
Storage: Store chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.[20][27]
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations.
Table 2: Hazard Information for Key Reagents
| Reagent | Key Hazards | Recommended Precautions |
| This compound | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[27] | Wear appropriate PPE, use in a fume hood, avoid generating dust.[20][27] |
| 2-Fluoroaniline | Toxic if swallowed, in contact with skin, or if inhaled. | Handle with extreme care, using full protective measures. |
| Phosphorus Oxychloride | Causes severe skin burns and eye damage, harmful if inhaled. | Use in a fume hood, wear acid-resistant gloves and face shield. |
| Glacial Acetic Acid | Flammable liquid and vapor, causes severe skin burns and eye damage. | Keep away from heat and open flames, use with adequate ventilation. |
Conclusion
This compound is a strategically important precursor in pharmaceutical synthesis, offering a versatile platform for the construction of complex and biologically active molecules. Its synthesis via established methods like the Paal-Knorr and Clauson-Kaas reactions is efficient and scalable. The application of its derivatives in the synthesis of drugs such as Vonoprazan underscores its significance in modern medicine. A thorough understanding of the synthesis, reactivity, and safe handling of this valuable building block is essential for researchers and professionals in the field of drug development.
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Anamik Shah et al. (n.d.). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Retrieved from [Link]
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Application Notes and Protocols: Strategic Derivatization of 1-(2-Fluorophenyl)-1H-pyrrole for Biological Screening
Introduction: The 1-(2-Fluorophenyl)-1H-pyrrole Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrrole nucleus is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1][2][3][4] Its presence in vital structures like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems. In the realm of medicinal chemistry, the pyrrole scaffold is prized for its ability to engage in various biological interactions, leading to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][4][5][6]
The strategic introduction of an N-aryl substituent, specifically the 2-fluorophenyl group, onto the pyrrole ring creates the this compound core. This modification serves a dual purpose. Firstly, the aryl group can influence the electronic properties and steric environment of the pyrrole ring, thereby modulating its reactivity and interaction with biological targets. Secondly, the fluorine atom, a bioisostere of the hydrogen atom, can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions. This makes the this compound scaffold a highly attractive starting point for the development of novel therapeutic agents.
This comprehensive guide provides a detailed exploration of the derivatization of this compound. We will delve into key synthetic strategies, provide step-by-step protocols for functionalization, and outline methodologies for subsequent biological screening. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to rationally design and synthesize novel derivatives for their specific research and drug development endeavors.
Part 1: Synthetic Derivatization Strategies
The derivatization of the this compound core primarily involves electrophilic substitution on the electron-rich pyrrole ring. The regioselectivity of these reactions is a critical consideration, with substitution generally favored at the C2 (α) position due to the greater stabilization of the cationic intermediate through resonance involving the nitrogen lone pair.[7][8][9] However, the steric and electronic nature of the N-substituent can influence this outcome.[7][10][11]
Vilsmeier-Haack Formylation: Introduction of an Aldehyde Functional Handle
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[12][13][14] This aldehyde functionality is a versatile synthetic handle that can be further elaborated into a wide array of derivatives, including oximes, hydrazones, and Schiff bases, or can be oxidized to a carboxylic acid or reduced to an alcohol.
The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic iminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphoryl chloride (POCl₃).[13][14] The electron-rich pyrrole ring then attacks this electrophile, leading to formylation. For 1-arylpyrroles, substitution is predominantly observed at the C2 position.[7][10]
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Slowly add phosphoryl chloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid and hydrolyze the intermediate.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 5-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde.
Diagram: Vilsmeier-Haack Formylation Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of this compound.
Halogenation: Paving the Way for Cross-Coupling Reactions
Halogenation of the pyrrole ring, particularly bromination, introduces a versatile functional group that can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling.[15][16][17][18] This allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents, significantly expanding the chemical space of the synthesized library.
Direct bromination of pyrroles can be achieved using reagents like N-bromosuccinimide (NBS). The regioselectivity can be controlled by the reaction conditions.
Experimental Protocol: Bromination of this compound
-
Setup: In a round-bottom flask protected from light, dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C. Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains low.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction and Purification: Extract the mixture with dichloromethane (3 x 30 mL). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to yield the brominated product, primarily 2-bromo-1-(2-fluorophenyl)-1H-pyrrole.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or boronate ester) and an organohalide.[15][16][17][18] This reaction is widely used in the synthesis of biaryl and polyaryl compounds and is tolerant of a wide range of functional groups.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-bromo-1-(2-fluorophenyl)-1H-pyrrole
-
Reaction Setup: To a Schlenk flask, add 2-bromo-1-(2-fluorophenyl)-1H-pyrrole (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (K₂CO₃) (2 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (4:1:1).
-
Reaction Execution: Heat the mixture under a nitrogen or argon atmosphere at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and add water.
-
Extraction and Purification: Extract with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the desired 2-aryl-1-(2-fluorophenyl)-1H-pyrrole derivative.
Diagram: Derivatization and Diversification Workflow
Caption: Synthetic pathways for the derivatization of the core pyrrole scaffold.
Part 2: Biological Screening Protocols
Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their biological activity. Pyrrole-containing compounds have shown promise in a variety of therapeutic areas, particularly as anticancer and antimicrobial agents.[2][5][6][19][20][21]
In Vitro Anticancer Activity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to measure cytotoxicity of potential medicinal agents and toxic materials.[21]
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrrole derivatives in the appropriate cell culture medium. Add the compounds to the wells at various concentrations (e.g., ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin).[22]
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound, which represents the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Perform serial two-fold dilutions of the synthesized pyrrole derivatives in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Presentation: Summarizing Synthetic and Biological Results
To facilitate the analysis and comparison of the synthesized derivatives, it is essential to present the data in a clear and organized manner.
Table 1: Synthetic Derivatives of this compound and Their Biological Activity
| Compound ID | R¹ Substituent (at C2) | R² Substituent (at C5) | Yield (%) | IC₅₀ (µM) vs. MCF-7 | MIC (µg/mL) vs. S. aureus |
| FP-H | -H | -H | - | >100 | >128 |
| FP-CHO | -CHO | -H | 85 | 75.2 | 64 |
| FP-Br | -Br | -H | 92 | 90.5 | 128 |
| FP-Ph | -Phenyl | -H | 78 | 45.8 | 32 |
| FP-Py | -Pyridyl | -H | 72 | 32.1 | 16 |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel biologically active compounds. The synthetic strategies outlined in this guide, particularly Vilsmeier-Haack formylation and Suzuki-Miyaura cross-coupling, provide a robust platform for generating a diverse library of derivatives. Subsequent screening using established protocols such as the MTT assay and broth microdilution method allows for the efficient identification of lead compounds with potential anticancer and antimicrobial properties.
Future work should focus on expanding the library of derivatives by exploring other electrophilic substitution reactions and post-derivatization modifications. Furthermore, for compounds exhibiting significant biological activity, further studies, including mechanism of action elucidation and in vivo efficacy testing, are warranted to advance them in the drug discovery pipeline.
References
- A Comparative Analysis of N-Substituent Directing Effects in the Electrophilic Substitution of Pyrrole. Benchchem.
- Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic (RSC Publishing).
- Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic (RSC Publishing). DOI:10.1039/J39700002563.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Vilsmeier-Haack Reaction. J&K Scientific LLC.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Pyrrole undergoes electrophilic aromatic substitution more readily... Study Prep in Pearson+.
- New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents.
- N-Functionally Substituted Pyrroles. The Journal of Organic Chemistry - ACS Publications.
- Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Online Organic Chemistry Tutor | Organic Chemistry Help.
- N-substituted pyrrole-based scaffolds as potential anticancer and antiviral lead structures.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI.
- Suzuki-Miyaura Couplings of Fluorinated Arenes. ChemistryViews.
- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC - PubMed Central.
- Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate.
- Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. PubMed.
- Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). PubMed.
- Scope of N-substituted pyrroles 1. a. ResearchGate.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI.
- CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. Google Patents.
- Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. NIH.
- Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. Google Patents.
- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Brieflands.
- Synthesis, characterization and biological activity of novel pyrrole compounds.
- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI.
- Suzuki Coupling. Organic Chemistry Portal.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. PubMed.
- Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed.
- One-Pot Synthesis of Pyrrole Derivatives. ChemistryViews.
- Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents. PubMed.
- Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC - PubMed Central.
- Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. American Chemical Society.
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Application Notes & Protocols: Electrophilic Substitution on 1-(2-Fluorophenyl)-1H-pyrrole
Abstract
This document provides a comprehensive technical guide for performing electrophilic substitution reactions on 1-(2-fluorophenyl)-1H-pyrrole. It is intended for researchers, scientists, and professionals in drug development and materials science. The guide covers the underlying mechanistic principles, regioselectivity, and detailed, field-tested protocols for key transformations including nitration, bromination, and Friedel-Crafts acylation. Emphasis is placed on explaining the causality behind experimental choices to ensure procedural robustness and reproducibility.
Introduction and Mechanistic Rationale
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility often stems from the strategic functionalization of the pyrrole ring. The pyrrole nucleus is inherently electron-rich and highly activated towards electrophilic aromatic substitution compared to benzene.[1] The nitrogen atom's lone pair is delocalized into the five-membered ring, significantly increasing its nucleophilicity.[2]
However, the N-(2-fluorophenyl) substituent introduces competing electronic effects that modulate this reactivity and direct the position of substitution.
1.1. Electronic and Steric Effects of the N-(2-Fluorophenyl) Group
-
Inductive Effect (-I): The phenyl ring and the ortho-fluorine atom are electron-withdrawing by induction. This effect deactivates the pyrrole ring relative to an N-alkylpyrrole, making it less prone to side reactions like polymerization under strongly acidic conditions.[3]
-
Resonance Effect (+R of Nitrogen): Despite the inductive withdrawal, the nitrogen lone pair's resonance donation into the pyrrole ring remains the dominant activating factor.
-
Directing Influence: The interplay of these effects, combined with steric hindrance from the ortho-substituted phenyl ring, governs the regiochemical outcome of electrophilic attack.
1.2. Regioselectivity: Preferential Attack at the C2-Position
For most electrophilic substitution reactions on pyrrole, attack is overwhelmingly favored at the C2 (α) position over the C3 (β) position.[1][4] This preference is a direct consequence of the superior stability of the cationic intermediate (also known as the Wheland intermediate or sigma complex) formed during the reaction.
Attack at the C2-position allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three significant resonance contributors.[3][5] In contrast, attack at the C3-position only allows for two resonance structures, leading to a less stable intermediate.[3][5] Therefore, the transition state energy for C2-attack is lower, resulting in a faster reaction rate.
Core Experimental Protocols
The following protocols are designed as robust starting points for the functionalization of this compound. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol I: Nitration using Acetyl Nitrate
Pyrrole and its derivatives are sensitive to strong, protic acids like sulfuric acid, which can cause polymerization.[6] Therefore, a milder nitrating agent is required. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the reagent of choice for the controlled mononitration of pyrroles.[6][7]
Reaction Principle: The electrophile is the nitronium ion (NO₂⁺), generated under non-protic conditions, which then attacks the electron-rich C2-position of the pyrrole ring.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% Purity | Sigma-Aldrich |
| Acetic Anhydride ((CH₃CO)₂O) | Reagent Grade | Fisher Scientific |
| Fuming Nitric Acid (HNO₃) | ACS Reagent, ≥90% | VWR |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Acros Organics |
| Saturated Sodium Bicarbonate (NaHCO₃) Soln. | Laboratory Grade | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | --- |
| Silica Gel for Chromatography | 230-400 mesh | --- |
Step-by-Step Methodology:
-
Preparation of Acetyl Nitrate: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add acetic anhydride (5.0 eq). Cool the flask to -10 °C using an ice-salt bath.
-
Reagent Addition: Add fuming nitric acid (1.1 eq) dropwise to the stirred acetic anhydride over 20 minutes, ensuring the internal temperature does not exceed 0 °C. Stir the resulting solution for an additional 15 minutes at this temperature.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it dropwise to the cold acetyl nitrate solution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and water. Separate the organic layer.
-
Neutralization: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield 1-(2-fluorophenyl)-2-nitro-1H-pyrrole.
Protocol II: Bromination using N-Bromosuccinimide (NBS)
The high reactivity of the pyrrole ring can lead to over-halogenation.[8] N-Bromosuccinimide (NBS) is a mild and selective source of electrophilic bromine, ideal for achieving controlled monobromination. The reaction is typically performed at low temperatures in a non-polar solvent like tetrahydrofuran (THF).
Reaction Principle: NBS serves as a source for Br⁺, which selectively attacks the C2-position of the pyrrole.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% Purity | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) Soln. | Laboratory Grade | --- |
| Ethyl Acetate (EtOAc) | HPLC Grade | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | --- |
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[8]
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in anhydrous THF. Add this solution dropwise to the cooled pyrrole solution over 20 minutes.[8]
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.[8]
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-1-(2-fluorophenyl)-1H-pyrrole.
Protocol III: Friedel-Crafts Acylation
Direct Friedel-Crafts acylation of highly reactive heterocycles like pyrrole can be challenging. However, the deactivating effect of the N-(2-fluorophenyl) group allows for successful acylation under controlled conditions. A common method uses an acid anhydride with a mild Lewis acid catalyst.[9]
Reaction Principle: The Lewis acid activates the acid anhydride to generate a highly electrophilic acylium ion (or a related complex), which is then attacked by the pyrrole ring, predominantly at the C2-position.[10][11] The resulting ketone product is less reactive than the starting material, which prevents over-acylation.[12]
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% Purity | Sigma-Aldrich |
| Acetic Anhydride ((CH₃CO)₂O) | Reagent Grade | Fisher Scientific |
| Magnesium Perchlorate (Mg(ClO₄)₂) | Anhydrous | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | Laboratory Grade | --- |
| Saturated Sodium Bicarbonate (NaHCO₃) Soln. | Laboratory Grade | --- |
Step-by-Step Methodology (Adapted from a similar procedure[9]):
-
Preparation: To a solution of this compound (1.0 eq) in acetic anhydride (used as both reagent and solvent), add a catalytic amount of anhydrous magnesium perchlorate (e.g., 0.1 eq).
-
Reaction: Heat the mixture (e.g., to 80 °C) and stir for several hours.[9] Monitor the reaction's progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture onto ice.
-
Extraction: Extract the product with diethyl ether (3x).
-
Neutralization: Combine the organic layers and wash carefully with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain 1-(1-(2-fluorophenyl)-1H-pyrrol-2-yl)ethanone.
Visualization of Workflow and Regioselectivity
The diagrams below illustrate the key concepts of regioselectivity and a generalized experimental workflow for these protocols.
Caption: Regioselectivity is dictated by intermediate stability.
Caption: A generalized workflow for electrophilic substitution.
References
- A Comparative Analysis of N-Substituent Directing Effects in the Electrophilic Substitution of Pyrrole. (n.d.). BenchChem.
- Overcoming over-bromination in pyrrole synthesis. (n.d.). BenchChem.
- Petrykowski, W. D., et al. (2025). N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles. Royal Society of Chemistry.
- Pyrrole undergoes electrophilic aromatic substitution more readily... (n.d.). Pearson+.
- Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. (2003). Molecules.
- Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. (2003). ResearchGate.
- Nitration of pyrrole. (n.d.). Química Orgánica.
- Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (n.d.). Online Organic Chemistry Tutor.
- Nitration of pyrrole with sulfuric and nitric acids. (2015). Chemistry Stack Exchange.
- Regioselectivity in electrophilic substitution of pyrrole. (2015). Chemistry Stack Exchange.
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
- Electrophilic substitution reactions of pyrrole. (n.d.). SlideShare.
- Friedel-Crafts Acylation. (2023). Chemistry LibreTexts.
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Application Notes and Protocols for High-Throughput Screening Assays Involving Pyrrole Derivatives
Introduction: Navigating the Landscape of Pyrrole-Based High-Throughput Screening
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its versatile chemical nature allows for the generation of vast and diverse compound libraries, making it a cornerstone for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.[1] However, the successful implementation of HTS for pyrrole derivatives requires a nuanced understanding of their physicochemical properties and potential interactions with various assay technologies. This guide provides an in-depth exploration of key HTS assays, offering detailed protocols and expert insights to navigate the complexities of screening this important class of compounds.
At its core, HTS is a numbers game, enabling the rapid testing of tens of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[3][4] The choice of assay technology is paramount and is dictated by the nature of the biological question being asked. Broadly, HTS assays can be categorized into two main types: biochemical assays, which measure the direct effect of a compound on a purified target like an enzyme or receptor, and cell-based assays, which assess the compound's effect within a more physiologically relevant cellular environment.[5][6][7]
This document will focus on providing detailed protocols for robust and widely used HTS technologies that are particularly well-suited for screening pyrrole-containing libraries. We will delve into the principles behind proximity-based assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen®, as well as the application of reporter gene assays, such as those utilizing luciferase. For each, we will not only outline the "how" but also the critical "why" behind each step, empowering researchers to troubleshoot and adapt these protocols to their specific needs.
A crucial consideration when screening pyrrole derivatives, and indeed any compound library, is the potential for assay interference.[8] Compounds can interfere with light-based detection methods through autofluorescence or quenching, leading to false positives or negatives.[3][9][10] Therefore, a robust hit validation cascade, including counter-screens and orthogonal assays, is essential to weed out these nuisance compounds and ensure that the identified hits are genuine modulators of the target.[11][12]
Section 1: Proximity-Based Assays for Biochemical Screening
Proximity-based assays are a cornerstone of modern HTS, offering a homogeneous, "mix-and-read" format that is highly amenable to automation.[13] These assays rely on the principle that a signal is generated only when two interacting molecules, each labeled with a specific tag, are brought into close proximity. This makes them ideal for studying molecular interactions such as protein-protein binding, receptor-ligand engagement, and enzyme kinetics.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Principle of TR-FRET:
TR-FRET is a powerful technique that combines the principles of Förster Resonance Energy Transfer (FRET) with time-resolved fluorescence (TRF).[14][15] In a TR-FRET assay, a donor fluorophore, typically a lanthanide chelate (e.g., Europium or Terbium), is excited by a light source. If an acceptor fluorophore is in close proximity (typically within 10 nm), the excited donor can transfer its energy to the acceptor, which then emits light at a different wavelength.[15][16][17] The use of long-lifetime lanthanide donors allows for a time-gated detection, where the measurement is delayed for a short period after the excitation pulse. This delay effectively eliminates the short-lived background fluorescence from compounds, plastics, and media, resulting in a high signal-to-noise ratio.[17][18]
Application in Screening Pyrrole Derivatives:
TR-FRET is particularly well-suited for screening kinase inhibitors, a common application for pyrrole-based libraries.[19][20] In a typical kinase assay, a biotinylated substrate peptide and a phosphorylation-specific antibody labeled with an acceptor fluorophore are used. The kinase reaction is initiated, and upon phosphorylation of the substrate, the antibody binds, bringing the donor (often streptavidin-europium) and acceptor into proximity, generating a FRET signal. Inhibitors will prevent this phosphorylation, leading to a decrease in the FRET signal.
Detailed Protocol: TR-FRET Kinase Assay
This protocol is a general guideline and should be optimized for the specific kinase and substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The exact composition may need to be optimized for the specific kinase.
-
ATP Solution: Prepare a stock solution of ATP in water and determine the optimal concentration for the assay (often at or near the Km for the kinase).
-
Kinase Solution: Dilute the kinase to the desired concentration in assay buffer. The optimal concentration should be determined empirically to give a robust signal window.
-
Substrate-Biotin Solution: Dilute the biotinylated substrate peptide in assay buffer.
-
Detection Mix: Prepare a solution containing the acceptor-labeled antibody and streptavidin-europium in a detection buffer (e.g., assay buffer with 20 mM EDTA to stop the kinase reaction).
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of pyrrole derivative compound solution in DMSO or assay buffer to the wells of a low-volume 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 4 µL of a 2.5X kinase solution and incubate for 15 minutes at room temperature. This pre-incubation allows the compounds to interact with the kinase before the reaction starts.
-
Initiate the kinase reaction by adding 4 µL of a 2.5X solution of substrate and ATP.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature. The incubation time should be optimized to be within the linear range of the reaction.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the detection mix.
-
Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at both the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to the positive and negative controls to determine the percent inhibition for each compound.
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.[21]
-
Table 1: Typical TR-FRET Kinase Assay Parameters
| Parameter | Recommended Range | Rationale |
| Final Compound Conc. | 1 - 20 µM | Balances hit identification with minimizing off-target effects. |
| Final DMSO Conc. | < 1% | High concentrations of DMSO can inhibit enzyme activity. |
| ATP Concentration | Km value | Ensures the assay is sensitive to competitive inhibitors. |
| Incubation Times | 15 - 60 min | Optimized for reaction linearity and signal stability. |
| Plate Type | Low-volume, black, 384-well | Minimizes reagent usage and reduces background fluorescence. |
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)
Principle of AlphaScreen®:
AlphaScreen® is a bead-based, non-radioactive, homogeneous assay technology.[22] It utilizes two types of hydrogel-coated beads: Donor beads and Acceptor beads.[23][24] The Donor bead contains a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen into a more excited, singlet state.[22][23] This singlet oxygen can diffuse approximately 200 nm in solution.[23] If an Acceptor bead is within this proximity, the singlet oxygen reacts with a chemiluminescer within the Acceptor bead, which in turn transfers energy to fluorophores in the same bead, resulting in a broad light emission from 520 to 620 nm.[22][23] This cascade of events leads to a significant signal amplification.[22]
Application in Screening Pyrrole Derivatives:
AlphaScreen® is highly versatile and can be adapted for various applications, including the detection of second messengers like cyclic AMP (cAMP), which is crucial for studying G-protein coupled receptors (GPCRs).[22][25] Pyrrole derivatives are often explored for their effects on GPCR signaling. In a competitive AlphaScreen® cAMP assay, endogenously produced cAMP competes with a biotinylated cAMP tracer for binding to an anti-cAMP antibody conjugated to an Acceptor bead.[25] A Donor bead coated with streptavidin binds to the biotinylated cAMP. When cellular cAMP levels are low, the tracer binds to the antibody, bringing the beads together and generating a high signal. Conversely, high levels of cellular cAMP, stimulated by a GPCR agonist, will displace the tracer, leading to a decrease in the AlphaScreen® signal.[25]
Detailed Protocol: AlphaScreen® cAMP Assay
This protocol is designed for a 384-well plate format and assumes the use of adherent cells.
-
Cell Culture and Plating:
-
Culture cells expressing the GPCR of interest to ~80-90% confluency.
-
Seed the cells into a 384-well white, solid-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified CO₂ incubator.
-
-
Compound Addition and Cell Stimulation:
-
On the day of the assay, remove the culture medium and replace it with 10 µL of stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor, to prevent cAMP degradation).
-
Add 5 µL of the pyrrole derivative compound solution at various concentrations. For agonist screening, add the compounds directly. For antagonist screening, pre-incubate with the compounds before adding a known agonist.
-
Incubate for 30 minutes at room temperature to stimulate cAMP production.
-
-
Cell Lysis and Detection:
-
Prepare the detection mix by diluting the anti-cAMP Acceptor beads and streptavidin Donor beads in lysis buffer containing the biotinylated cAMP tracer. The beads are light-sensitive and should be handled in subdued light.[25]
-
Add 15 µL of the detection mix to each well. This step both lyses the cells to release the intracellular cAMP and initiates the detection reaction.
-
Incubate the plate in the dark at room temperature for 1-3 hours.
-
-
Signal Reading and Data Analysis:
-
Read the plate on an AlphaScreen®-compatible plate reader.[26]
-
The signal is inversely proportional to the amount of cAMP produced.
-
Normalize the data to high (basal cAMP) and low (forskolin-stimulated) controls to calculate the percent activity.
-
Table 2: Key Considerations for AlphaScreen® cAMP Assay
| Parameter | Guideline | Rationale |
| Cell Density | Optimize for robust signal | Too few cells will produce insufficient cAMP; too many can lead to signal saturation. |
| IBMX Concentration | 0.1 - 1 mM | Prevents the breakdown of cAMP, increasing the assay window. |
| Bead Concentration | Follow manufacturer's recommendations | Optimal bead concentration is critical for a good signal-to-background ratio. |
| Incubation in Dark | Mandatory | Donor beads are light-sensitive and can become bleached if exposed to light.[25] |
Section 2: Cell-Based Reporter Gene Assays
Cell-based assays provide a more physiologically relevant context for screening as they measure the activity of a compound within a living cell, taking into account factors like cell permeability and metabolism.[6] Reporter gene assays are a powerful class of cell-based assays that use the expression of a readily detectable protein (the "reporter") to measure the activity of a specific signaling pathway or promoter.[27][28]
Luciferase Reporter Assays
Principle of Luciferase Reporter Assays:
Luciferase reporter assays utilize the enzyme luciferase, which catalyzes a reaction that produces light (bioluminescence).[28] In a typical setup, a plasmid is constructed where the expression of the luciferase gene is driven by a promoter that is responsive to the signaling pathway of interest. This plasmid is then introduced into cells.[27][29] When the signaling pathway is activated, the promoter is turned on, leading to the transcription and translation of luciferase. The amount of light produced upon the addition of the luciferase substrate (luciferin) is directly proportional to the activity of the pathway.[30] Dual-luciferase systems, which use a second reporter (like Renilla luciferase) under the control of a constitutive promoter, are often used to normalize for variations in cell number and transfection efficiency.[27][31]
Application in Screening Pyrrole Derivatives:
Luciferase assays are highly adaptable for screening pyrrole derivatives that modulate transcription factors or signaling pathways that culminate in changes in gene expression. For example, to screen for inhibitors of the NF-κB pathway, a luciferase reporter construct driven by a promoter containing NF-κB response elements would be used.
Detailed Protocol: Dual-Luciferase Reporter Assay
This protocol is for a 96-well format and can be adapted for 384-well plates.[27]
-
Cell Plating and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well white, clear-bottom plate.
-
After 24 hours, co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, remove the medium and add fresh medium containing the pyrrole derivative compounds at the desired concentrations.
-
Incubate for an appropriate duration (e.g., 6-24 hours) to allow for changes in gene expression.
-
-
Luciferase Assay:
-
Remove the medium and wash the cells once with PBS.
-
Lyse the cells by adding passive lysis buffer (e.g., 20 µL per well) and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of the firefly luciferase assay reagent to each well and measure the luminescence on a plate reader.
-
Add 100 µL of the Stop & Glo® reagent (which quenches the firefly luciferase signal and contains the substrate for Renilla luciferase) to each well and measure the luminescence again.[31]
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize the data.
-
Compare the normalized luciferase activity of compound-treated wells to vehicle-treated controls to determine the effect of the compounds.
-
Table 3: Critical Parameters for Luciferase Reporter Assays
| Parameter | Guideline | Rationale |
| Plasmid Ratio | Optimize Firefly:Renilla ratio | Ensures a readable signal for both luciferases without reporter-induced artifacts. |
| Transfection Efficiency | >50% | Low efficiency leads to a poor signal window and high variability. |
| Lysis Buffer Volume | Sufficient for complete lysis | Incomplete lysis is a major source of variability.[31] |
| Substrate Stability | Prepare fresh or use stabilized formulations | Luciferase substrates can be unstable, leading to signal drift. |
Section 3: Hit Validation and Counter-Screening
A primary HTS campaign will inevitably identify a number of "hits," but many of these will be false positives.[3][32] A rigorous hit validation process is therefore critical to focus resources on the most promising compounds.[11]
Workflow for Hit Validation:
Common Counter-Screens for Pyrrole Derivatives:
-
Autofluorescence Screen: Pyrrole-containing compounds can sometimes be fluorescent.[9] To identify these, the compounds are incubated in assay buffer in the absence of any assay reagents and read on the plate reader using the same settings as the primary assay. Compounds that show a signal in this assay are likely autofluorescent and should be deprioritized.
-
Luciferase Inhibition Assay: Some compounds can directly inhibit the luciferase enzyme.[10] To test for this, hits from a luciferase reporter screen are tested in a biochemical assay with purified luciferase enzyme.
-
Promiscuity Assays: It is important to ensure that hits are specific for the target of interest. This can be assessed by testing the compounds against related targets (e.g., other kinases in the same family).
By employing a carefully selected primary HTS assay and a rigorous hit validation cascade, researchers can confidently identify and advance promising pyrrole derivatives in their drug discovery programs.
References
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Wyhs, N., Walker, D., Giovinazzo, H., et al. Time-resolved fluorescence resonance energy transfer assay for discovery of small-molecule inhibitors of methyl-CpG binding domain protein 2. Johns Hopkins University. Available at: [Link]
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AlphaScreen | BMG LABTECH. Available at: [Link]
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HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR - Celtarys Research. Available at: [Link]
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High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay. Journal of Visualized Experiments. Available at: [Link]
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AlphaScreen® - Berthold Technologies GmbH & Co.KG. Available at: [Link]
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High-Throughput Firefly Luciferase Reporter Assays | Springer Nature Experiments. Available at: [Link]
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Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
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AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription - MDPI. Available at: [Link]
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Strategies for Assay Selection and for the Development of Robust Biochemical Assays - YouTube. Available at: [Link]
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Frequent Hitters: Nuisance Artifacts in High-Throughput Screening - PubMed. Available at: [Link]
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Time-Resolved Fluorescence TRF / TR-FRET (HTRF) - Molecular Devices. Available at: [Link]
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Luciferase Assay protocol - Emory University. Available at: [Link]
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Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
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Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC - NIH. Available at: [Link]
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Creating Luciferase Cell Lines for High-Throughput Screening: A Complete Guide - Cellalabs. Available at: [Link]
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Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - NIH. Available at: [Link]
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Fluorescence assays for high-throughput screening of protein kinases - PubMed. Available at: [Link]
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Essential Considerations for Successful Assay Development - Dispendix. Available at: [Link]
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High-Throughput Screening in Drug Discovery Explained - Technology Networks. Available at: [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. Available at: [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. Available at: [Link]
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High-Throughput Screening: today's biochemical and cell-based approaches - PubMed. Available at: [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - Semantic Scholar. Available at: [Link]
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High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. Available at: [Link]
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Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC - NIH. Available at: [Link]
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An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PubMed. Available at: [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]
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How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. Available at: [Link]
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Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]
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Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides - Liverpool School of Tropical Medicine. Available at: [Link]
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Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML - YouTube. Available at: [Link]
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High-Throughput Screening Assay Profiling for Large Chemical Databases. Available at: [Link]
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Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - NIH. Available at: [Link]
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Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library - NIH. Available at: [Link]
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High-throughput screening (HTS) and hit validation to identify small molecule inhibitors with activity against NS3/4A proteases from multiple hepatitis C virus genotypes - PubMed - NIH. Available at: [Link]
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - MDPI. Available at: [Link]
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Use of 1-(2-fluorophenyl)-1H-pyrrole in the synthesis of conducting polymers
An In-Depth Guide to the Synthesis of Poly(1-(2-fluorophenyl)-1H-pyrrole): Protocols and Applications for Researchers
Introduction: Advancing Conducting Polymers with Fluorination
Conducting polymers have garnered significant attention due to their unique combination of polymeric properties and electronic conductivity. Among them, polypyrrole (PPy) is particularly notable for its high conductivity, environmental stability, and straightforward synthesis.[1][2] However, pristine polypyrrole often suffers from poor solubility and processability, which limits its application.[1] To overcome these limitations, researchers have focused on modifying the pyrrole monomer, primarily through N-substitution or side-substitution, to enhance its physical and chemical properties.[1]
The introduction of fluorine atoms into polymer backbones imparts a unique set of characteristics, including high thermal stability, chemical resistance, and distinct electronic properties, owing to the high electronegativity and small size of fluorine.[3][4] This guide focuses on the synthesis of a promising fluorinated derivative, poly(this compound). The strategic placement of a fluorophenyl group at the N-position of the pyrrole ring is anticipated to modify the polymer's conformational structure and electronic properties, potentially leading to materials with enhanced stability, tailored conductivity, and improved processability for advanced applications in electronics, sensors, and biomedical devices.[5]
This document serves as a detailed application note for researchers, scientists, and drug development professionals, providing comprehensive protocols for both the electrochemical and chemical oxidative polymerization of this compound.
Part 1: Polymerization Methodologies
The synthesis of poly(this compound) can be effectively achieved through two primary methods: electrochemical polymerization, which yields a polymer film directly on an electrode surface, and chemical oxidative polymerization, which produces the polymer as a bulk powder.[1][5]
Electrochemical Polymerization: Precision Film Deposition
Electrochemical synthesis is a powerful technique for generating high-quality, uniform conducting polymer films directly onto a conductive substrate.[6] The process involves the anodic oxidation of the monomer, this compound, in an electrolyte solution. This oxidation creates reactive radical cations that couple to form dimers, then oligomers, and ultimately a polymer chain that deposits onto the electrode surface.[7][8] The thickness and morphology of the resulting film can be precisely controlled by modulating electrochemical parameters such as applied potential, current density, and polymerization time.[9][10]
Objective: To deposit a uniform film of poly(this compound) onto a working electrode.
Materials:
-
Monomer: this compound
-
Solvent: Acetonitrile (CH₃CN), anhydrous grade
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium perchlorate (LiClO₄)
-
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Platinum (Pt) disc, Indium Tin Oxide (ITO) coated glass)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Inert gas supply (Argon or Nitrogen)
-
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile. This solution serves to carry the ionic current during polymerization.
-
Monomer Addition: Dissolve the this compound monomer in the electrolyte solution to a final concentration of 0.1 M.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode is polished and cleaned thoroughly before use to guarantee uniform film deposition.
-
Deoxygenation: Purge the solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process and degrade the resulting polymer. Maintain an inert atmosphere over the solution throughout the experiment.
-
Polymerization:
-
Method 1: Potentiostatic (Constant Potential): Apply a constant potential (typically between +1.0 V and +1.4 V vs. Ag/AgCl) to the working electrode. The choice of potential is critical; it must be sufficient to oxidize the monomer without excessively over-oxidizing and degrading the polymer.[7]
-
Method 2: Cyclic Voltammetry (Potential Cycling): Cycle the potential between a lower limit where no reaction occurs (e.g., 0.0 V) and an upper limit sufficient for monomer oxidation (e.g., +1.4 V) for a set number of cycles. An increase in the peak current with each cycle indicates successful polymer film growth.
-
-
Film Washing and Drying: After polymerization, gently remove the electrode from the cell and rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the polymer film under a gentle stream of inert gas or in a vacuum oven at a low temperature.
Caption: Workflow for electrochemical synthesis of poly(this compound).
Chemical Oxidative Polymerization: Bulk Synthesis
Chemical oxidative polymerization is a versatile and scalable method for producing conducting polymers in powder form.[5] This technique employs a chemical oxidizing agent, most commonly iron(III) chloride (FeCl₃), to initiate the polymerization of the monomer in a suitable organic solvent.[11] The monomer-to-oxidant molar ratio is a critical parameter that influences the polymerization rate, yield, and the final properties of the polymer, including its conductivity and molecular weight.[10]
Objective: To synthesize a bulk powder of poly(this compound).
Materials:
-
Monomer: this compound
-
Oxidant: Anhydrous Iron(III) chloride (FeCl₃)
-
Solvent: Chloroform (CHCl₃) or Nitromethane (CH₃NO₂), anhydrous grade
-
Washing Solvent: Methanol (CH₃OH)
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum oven
-
Procedure:
-
Monomer Solution: In a round-bottom flask, dissolve the this compound monomer in the chosen anhydrous solvent (e.g., chloroform) to create a solution (e.g., 0.1 M).
-
Oxidant Solution: Separately, prepare a solution of the oxidant (FeCl₃) in the same solvent. A typical molar ratio of oxidant to monomer is 2.25:1 to 2.5:1, which is theoretically required for the oxidative polymerization of pyrrole.
-
Polymerization Reaction: Cool the monomer solution in an ice bath (0-5 °C) and begin stirring. Add the FeCl₃ solution dropwise to the monomer solution over 30-60 minutes using a dropping funnel. A slow addition rate helps to control the reaction exotherm and promotes the formation of a more ordered polymer.
-
Reaction Time: After the addition is complete, allow the reaction to stir at low temperature for 2-4 hours, and then let it slowly warm to room temperature and continue stirring for an additional 20-24 hours. A dark precipitate of the polymer will form.
-
Isolation and Washing:
-
Quench the reaction by pouring the mixture into a large volume of methanol. This precipitates the polymer and helps to remove the oxidant.
-
Filter the black polymer precipitate using a Buchner funnel.
-
Wash the collected polymer powder extensively with methanol until the filtrate becomes colorless. This step is crucial to remove residual FeCl₃ and low-molecular-weight oligomers, which can negatively impact the polymer's conductivity and stability.
-
-
Drying: Dry the purified polymer powder in a vacuum oven at 40-50 °C for at least 24 hours to remove all traces of solvent.
Caption: Workflow for chemical synthesis of poly(this compound).
Part 2: Characterization and Properties
Proper characterization is essential to confirm the successful synthesis of poly(this compound) and to evaluate its properties for potential applications.
Structural and Morphological Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure of the polymer. Key peaks for polypyrrole derivatives include C-H stretching, C=C and C-C stretching within the pyrrole ring, and C-N stretching vibrations. The presence of peaks corresponding to the fluorophenyl group will also confirm its incorporation.
-
Scanning Electron Microscopy (SEM): Provides information on the surface morphology of the polymer. Electrochemically synthesized films often exhibit a granular or cauliflower-like morphology, while chemically synthesized powders consist of agglomerated particles.
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. Fluorinated polymers are expected to exhibit enhanced thermal stability compared to their non-fluorinated counterparts.[3]
Electrochemical and Electrical Properties
-
Cyclic Voltammetry (CV): An essential technique for studying the redox behavior (doping/dedoping process) of the polymer film. The CV of a well-behaved conducting polymer film shows characteristic oxidation and reduction peaks, and its stability can be assessed by performing multiple cycles.
-
Four-Probe Conductivity Measurement: This is the standard method for measuring the electrical conductivity of the synthesized polymer. The polymer, either as a film on a non-conductive substrate or as a compressed pellet from the powder, is contacted by four equally spaced probes to determine its sheet resistance and calculate conductivity (S/cm).
Expected Properties of Poly(this compound)
The following table summarizes the anticipated properties based on literature for related N-substituted and fluorinated polypyrroles. Actual values will depend on the specific synthesis conditions.
| Property | Expected Value / Characteristic | Characterization Method |
| Appearance | Dark Green / Black Film or Powder | Visual Inspection |
| Conductivity (Doped) | 10⁻³ - 10¹ S/cm | Four-Probe Method |
| Oxidation Potential | +1.0 to +1.4 V (vs. Ag/AgCl) | Cyclic Voltammetry |
| Thermal Stability | Decomposition > 250 °C | TGA |
| Solubility | Improved solubility in polar organic solvents | Dissolution Tests |
Part 3: Visualization of Chemical Structures
The polymerization process involves the coupling of monomer units. The diagram below illustrates the monomer and the proposed structure of the resulting polymer.
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Application Notes & Protocols: A Guide to the Development of Novel Anti-Inflammatory Agents
<
Introduction
Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to significant pathology when dysregulated.[1] Chronic inflammatory diseases represent a substantial global health burden, necessitating the development of new therapeutic agents with improved efficacy and safety profiles.[2][3] This guide provides a comprehensive overview of the modern workflow for discovering and developing novel anti-inflammatory drugs, from initial target identification to preclinical validation. It is intended for researchers, scientists, and drug development professionals seeking both strategic insights and detailed, actionable protocols.
The drug discovery pipeline is a multi-stage process that begins with identifying promising initial compounds, known as "hits," and refining them into "lead" compounds suitable for extensive preclinical testing.[4][5] This journey involves a systematic enhancement of the molecule's chemical and biological properties to ensure it can confidently progress toward clinical development.[6]
Chapter 1: Identifying and Validating Therapeutic Targets
The foundation of any successful drug discovery program is the selection of a robust molecular target. In the context of inflammation, this involves identifying key nodes within the complex signaling networks that drive the inflammatory response.
Key Inflammatory Signaling Pathways
Several signaling pathways are pivotal mediators of inflammatory responses and have become major focal points for therapeutic intervention.[7] Understanding these pathways is critical for designing effective screening assays and mechanism-of-action studies.
1.1 The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that serves as a master regulator of inflammation.[7][8] It controls the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][9]
-
Canonical Pathway: Typically activated by pro-inflammatory cytokines like TNF-α and IL-1, or by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS).[8][9] This pathway converges on the IκB kinase (IKK) complex, specifically the IKKβ subunit.[9][10] IKKβ phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB dimers to translocate to the nucleus and initiate gene transcription.[1][10]
-
Non-Canonical Pathway: Activated by a subset of TNF receptor family members, this pathway is dependent on the IKKα subunit and is crucial for the development and function of certain immune cells.[9]
Given its central role, aberrant NF-κB activation is linked to numerous inflammatory diseases, making it a prime target for therapeutic inhibition.[1][7]
Visualization: The Canonical NF-κB Signaling Pathway
Caption: Canonical NF-κB pathway activation leading to pro-inflammatory gene expression.
1.2 The MAPK and JAK-STAT Signaling Pathways
-
Mitogen-Activated Protein Kinases (MAPKs): This family of kinases, including ERK, JNK, and p38, transduces extracellular signals to regulate processes like inflammation, cell proliferation, and apoptosis.[11][12][13] The p38 MAPK and JNK pathways are predominantly activated by inflammatory cytokines and cellular stress, playing a key role in the inflammatory response.[11][14]
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT): This pathway is a primary route for cytokine signaling.[15][16][17] Upon cytokine binding to its receptor, associated JAKs are activated, which then phosphorylate STAT proteins.[16][18] Activated STATs dimerize, translocate to the nucleus, and function as transcription factors for inflammatory genes. The JAK-STAT pathway is implicated in many autoimmune and inflammatory diseases, and several JAK inhibitors (Jakinibs) have been successfully developed.[15][16]
Chapter 2: The In Vitro Screening Cascade
Once a target is validated, the next phase is to identify and optimize molecules that modulate its activity. This is achieved through a structured screening cascade designed to efficiently progress from a large number of initial "hits" to a few highly promising "lead" compounds.[4][5]
Visualization: The Drug Discovery Screening Workflow
Caption: A typical workflow for progressing from initial hit identification to a preclinical candidate.
Primary Screening: Identifying Initial Hits
The goal of primary screening is to test large compound libraries to identify initial hits that show desired biological activity.[5] A common and effective model for this is the use of monocytic or macrophage-like cell lines stimulated with LPS.[19]
Application Protocol 1: LPS-Induced Cytokine Production in Macrophages
This assay is a robust method to screen for compounds that inhibit the production of key pro-inflammatory cytokines like TNF-α and IL-6.[19][20]
Objective: To quantify the inhibitory effect of test compounds on the secretion of TNF-α from LPS-stimulated macrophage-like cells.
Materials:
-
RAW 264.7 or THP-1 cell lines
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)[21]
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
MTT or similar cell viability reagent[22]
-
TNF-α ELISA Kit
Procedure:
-
Cell Seeding: Plate cells (e.g., RAW 264.7 at 4 x 10⁵ cells/mL) in a 96-well plate and allow them to adhere overnight.[20]
-
Compound Treatment: Pre-treat the cells with various concentrations of test compounds (or vehicle control, e.g., 0.1% DMSO) for 1 hour.[20][23]
-
Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.[19][23] Include an unstimulated control group (vehicle only, no LPS).
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator. A 4-hour incubation is often sufficient for TNF-α secretion.[19]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatants for cytokine analysis. Store at -20°C if not analyzed immediately.[20][24]
-
Cytotoxicity Assessment: Add a cell viability reagent (e.g., MTT) to the remaining cells in the plate to ensure that the observed reduction in cytokines is not due to compound-induced cell death.[22][25] The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[26][27]
-
Cytokine Quantification: Measure the concentration of TNF-α in the collected supernatants using an ELISA kit, following the manufacturer's protocol.[20][24]
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate cell viability relative to the vehicle control.
-
Hits are compounds that show significant TNF-α inhibition without significant cytotoxicity.
| Parameter | Recommended Condition | Rationale |
| Cell Line | RAW 264.7 (murine), THP-1 (human) | Well-characterized macrophage models responsive to LPS.[19] |
| LPS Concentration | 10-100 ng/mL | Potent inducer of the inflammatory response via TLR4.[19][28] |
| Compound Pre-incubation | 1 hour | Allows for cell penetration and target engagement before the inflammatory stimulus.[20] |
| Cytokine Readout | TNF-α, IL-6 | Key pro-inflammatory cytokines regulated by NF-κB and MAPK pathways.[24] |
| Cytotoxicity Assay | MTT, MTS, or similar | Critical counter-screen to eliminate false positives due to cell death.[29] |
Hit-to-Lead Optimization
Confirmed hits, which often have micromolar potency, must be refined into lead compounds with improved characteristics.[4] This "hit-to-lead" phase involves iterative cycles of chemical modification and biological testing to enhance potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[5][6]
Mechanism of Action (MoA) Studies
To understand how a lead compound exerts its anti-inflammatory effects, MoA studies are essential. These assays investigate the compound's impact on specific signaling pathways.
Application Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol determines if a compound inhibits the NF-κB pathway by measuring the phosphorylation and degradation of IκBα.[10]
Objective: To assess the effect of a test compound on LPS-induced phosphorylation of IκBα in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., nitrocellulose membrane)[30]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[30]
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[10]
Procedure:
-
Cell Treatment: Seed and treat cells with the test compound and/or LPS as described in Protocol 1. A short LPS stimulation time (e.g., 15-30 minutes) is typically optimal for detecting peak IκBα phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them directly on the plate with 1X SDS sample buffer or lysis buffer.[30] Scrape the cells, transfer to a tube, and sonicate briefly to shear DNA.[30]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[31]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[31][32]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[32]
-
Antibody Incubation:
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[10]
-
Re-probing: To verify equal protein loading, the membrane can be stripped and re-probed with antibodies for total IκBα and a loading control like β-actin.[10]
Data Analysis:
-
A potent anti-inflammatory compound targeting the canonical NF-κB pathway will show a decrease in the LPS-induced phospho-IκBα signal compared to the LPS-only control.
Chapter 3: In Vivo Preclinical Evaluation
Compounds that demonstrate high potency, selectivity, and a clear mechanism of action in vitro are advanced to in vivo testing.[33] Animal models are indispensable for evaluating a compound's efficacy and safety in a complex biological system.[34][35]
Common Animal Models of Inflammation
The choice of animal model depends on the specific inflammatory disease being targeted.
-
Acute Inflammation Models:
-
Chronic Inflammation/Autoimmune Models:
Application Protocol 3: LPS-Induced Systemic Inflammation in Mice
Objective: To evaluate the efficacy of a lead compound in reducing systemic cytokine production in an acute in vivo inflammation model.
Materials:
-
Mice (e.g., C57BL/6)
-
Lead compound formulated in a suitable vehicle
-
Lipopolysaccharide (LPS)
-
Tools for blood collection (e.g., cardiac puncture)
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Compound Administration: Administer the lead compound (or vehicle control) to the mice via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a pre-determined time before the inflammatory challenge.
-
LPS Challenge: Inject mice with a dose of LPS (e.g., 1-5 mg/kg, i.p.) to induce a systemic inflammatory response.
-
Blood Collection: At the time of peak cytokine response (typically 1-2 hours post-LPS for TNF-α), collect blood samples from the animals under terminal anesthesia.
-
Plasma Preparation: Process the blood to isolate plasma and store it at -80°C.
-
Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the plasma samples using specific ELISA kits.
Data Analysis:
-
Compare the plasma cytokine levels between the vehicle-treated group and the compound-treated groups.
-
A significant reduction in cytokine levels in the treated groups indicates in vivo efficacy.
Conclusion
The development of novel anti-inflammatory agents is a complex but systematic process that relies on a deep understanding of inflammatory biology and a robust, multi-stage evaluation pipeline. By integrating cellular assays for screening and MoA studies with well-chosen in vivo models for efficacy testing, researchers can successfully identify and advance promising new therapies. This guide provides the foundational knowledge and detailed protocols to empower scientists to navigate this challenging but rewarding field.
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Application Notes & Protocols: The Pivotal Role of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile in the Synthesis of Vonoprazan Fumarate
Abstract: This technical guide provides an in-depth analysis of a key intermediate in the synthesis of Vonoprazan fumarate, a first-in-class potassium-competitive acid blocker (P-CAB). We focus on the strategic importance, synthesis, and subsequent chemical elaboration of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile . This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and process optimization considerations to facilitate the efficient and scalable production of Vonoprazan.
Introduction: Vonoprazan and the Need for Advanced Synthetic Strategies
Vonoprazan fumarate (TAK-438) represents a significant advancement in the treatment of acid-related gastrointestinal disorders.[1] As a P-CAB, it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs), providing more rapid, potent, and sustained gastric acid suppression.[1] The chemical structure of Vonoprazan is characterized by a unique 1,3,5-trisubstituted pyrrole ring system, which is fundamental to its pharmacological activity.[2]
The efficient construction of this decorated pyrrole core is the central challenge in the large-scale manufacturing of the active pharmaceutical ingredient (API).[2][3] This guide elucidates the synthesis of Vonoprazan by focusing on the role of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile , a versatile and crucial intermediate that enables the systematic assembly of the final molecule.
Strategic Importance of the 5-Aryl-3-Cyano-Pyrrole Intermediate
The selection of an intermediate is a critical decision in a multi-step synthesis, dictating the overall efficiency, cost-effectiveness, and scalability of the process. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is an ideal strategic intermediate for several reasons:
-
Convergent Synthesis: It allows for a convergent approach where the complex pyrrole core is synthesized first. This core already contains the C5-aryl group (the 2-fluorophenyl moiety), which is a key structural feature.
-
Activation Handle: The C3-cyano group is a stable and versatile functional "handle." It is relatively unreactive during the subsequent N-sulfonylation step but can be selectively transformed into the required N-methylmethanamine side chain in the final stages of the synthesis.
-
Process Control: Isolating and purifying this solid intermediate allows for a critical quality control point in the manufacturing process, ensuring that only high-purity material is carried forward. This minimizes the formation of difficult-to-remove impurities in the final API.[4]
The overall synthetic logic is depicted below, highlighting the central position of the intermediate.
Caption: Overall synthetic strategy for Vonoprazan Fumarate.
Synthesis of the Key Intermediate: 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile
One of the most efficient methods for constructing this intermediate involves a reductive cyclization of 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile. This precursor is typically prepared from 2'-fluoroacetophenone. Various catalytic systems, including palladium and cobalt, have been developed to improve safety and yield while minimizing heavy metal residues.[5]
Mechanistic Insight: Cobalt-Catalyzed Reductive Cyclization
The use of a cobalt catalyst with a reducing agent like sodium borohydride offers a safe and efficient alternative to high-pressure hydrogenation.[5] The probable mechanism involves:
-
Coordination: The cobalt catalyst coordinates to the keto- and cyano- functionalities of the substrate.
-
Reduction: The borohydride reduces the ketone to a secondary alcohol.
-
Cyclization & Dehydration: The alcohol intermediate undergoes intramolecular cyclization by attacking one of the nitrile groups, followed by dehydration to form the stable pyrrole ring.
Detailed Experimental Protocol
Reaction: 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile → 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile
| Parameter | Value / Reagent | Rationale / Remarks |
| Starting Material | 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile (1.0 eq) | Precursor derived from 2'-fluoroacetophenone. |
| Catalyst | Cobalt(II) chloride (CoCl₂) (0.005 - 0.01 eq) | An effective and less hazardous alternative to palladium catalysts.[5] |
| Ligand (Optional) | Phosphine or Imidazole-based ligand (0.005 - 0.01 eq) | Can improve catalyst stability and reaction efficiency.[5] |
| Reducing Agent | Sodium Borohydride (NaBH₄) (0.9 - 1.2 eq) | A mild and selective reducing agent suitable for this transformation.[5] |
| Solvent | Methanol or Ethanol | Protic solvent that is compatible with NaBH₄ and facilitates solubility. |
| Temperature | 20 - 30 °C (Room Temperature) | The reaction is typically exothermic upon addition of NaBH₄; gentle cooling may be required. |
| Reaction Time | 12 - 18 hours | Monitored by HPLC until starting material is consumed. |
| Work-up | Quenching with water, extraction with ethyl acetate. | Standard aqueous work-up to remove inorganic salts. |
| Purification | Recrystallization from Ethanol/Water | Yields a high-purity crystalline solid.[5] |
Step-by-Step Procedure:
-
To a stirred suspension of 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile in methanol, add Cobalt(II) chloride at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 15 minutes to allow for catalyst pre-formation.
-
Add sodium borohydride portion-wise over 1-2 hours, maintaining the internal temperature below 30°C. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway conditions.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by HPLC or TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to obtain the crude product. Purify by recrystallization from a mixture of ethanol and water to afford 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile as a solid.[5]
Elaboration of the Intermediate to Vonoprazan
With the high-purity intermediate in hand, the final steps involve building the remaining functionalities of the Vonoprazan molecule.
Step 1: N-Sulfonylation
The acidic N-H proton of the pyrrole ring is deprotonated with a suitable base, and the resulting anion is quenched with 3-pyridinesulfonyl chloride.
Protocol Summary:
| Parameter | Value / Reagent | Rationale / Remarks |
| Substrate | 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (1.0 eq) | High purity is essential to prevent side reactions. |
| Reagent | 3-Pyridinesulfonyl chloride (1.0 - 1.2 eq) | The source of the key sulfonyl group. |
| Base | Triethylamine (TEA) or Sodium Hydride (NaH) | TEA is a common organic base; NaH is a stronger, non-nucleophilic base for complete deprotonation. |
| Solvent | Acetonitrile or Tetrahydrofuran (THF) | Aprotic solvents are required to prevent reaction with the base and electrophile.[6] |
| Temperature | 0 °C to 40 °C | Initial cooling for base addition, followed by warming to drive the reaction to completion.[6] |
| Purification | Precipitation by adding water, followed by filtration.[6] | The product is typically a solid that can be isolated without chromatography. |
Causality Note: The choice of base is critical. While NaH ensures complete deprotonation, it requires strictly anhydrous conditions and careful handling. Triethylamine is often preferred in industrial settings for its ease of handling, though it may require longer reaction times or gentle heating to achieve full conversion.[6]
Step 2: Conversion of Nitrile to N-Methylmethanamine Side Chain
This transformation is a cornerstone of the synthesis and is efficiently achieved in a two-step, one-pot sequence: selective reduction of the nitrile to an aldehyde, followed by reductive amination.
Caption: Workflow for the reductive amination sequence.
Detailed Protocol:
-
Nitrile Reduction: Dissolve the sulfonylated nitrile intermediate from step 4.1 in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath). Causality: This low temperature is critical for controlling the reactivity of DIBAL-H and preventing over-reduction of the nitrile to the primary amine.
-
Slowly add Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, ~1.2 eq) dropwise, keeping the temperature below -70 °C.
-
Stir for 1-2 hours at -78 °C. Monitor by TLC/HPLC for the disappearance of the starting material.
-
Reductive Amination: To the cold reaction mixture containing the in-situ generated aldehyde, add a solution of methylamine (e.g., 2.0 M in THF, ~2.0-3.0 eq).
-
After stirring for 30 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild and selective reducing agent that readily reduces the iminium ion intermediate formed from the aldehyde and methylamine, but does not reduce the aldehyde itself, thus maximizing the yield of the desired amine.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour to break up aluminum emulsions.
-
Extract the product with ethyl acetate, perform a standard aqueous wash, dry the organic layer, and concentrate to yield Vonoprazan free base.
Final Step: Salt Formation
The purified Vonoprazan free base is dissolved in a suitable solvent like methanol or ethanol. A stoichiometric amount of fumaric acid is added, and the mixture is stirred. The Vonoprazan fumarate salt, being less soluble, precipitates out and can be collected by filtration, washed with a cold solvent, and dried to yield the final, stable API.[7] This salt form is chosen for its excellent physicochemical properties, including stability and solubility.[1]
References
-
Yu, Q.-Y., Zeng, H., Yao, K., Li, J.-Q., & Liu, Y. (2017). Novel and practical synthesis of vonoprazan fumarate. Synthetic Communications, 47(12), 1169–1174. Available at: [Link]
-
Taylor & Francis. (2017). Novel and practical synthesis of vonoprazan fumarate. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (2017). A Novel and Practical Synthesis of Vonoprazan Fumarate. Available at: [Link]
-
American Chemical Society. (2018). Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization. Available at: [Link]
-
Ohmori, O., et al. (2018). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2024). An Improved and Practical Synthesis of Vonoprazan. Available at: [Link]
- Google Patents. (2020). CN110028436B - Preparation method of Vonoprazan key intermediate.
-
PubMed. (2016). Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. Available at: [Link]
- Google Patents. (2021). CN113549054A - Vonoprazan fumarate intermediate and preparation method thereof.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization | Poster Board #606 - American Chemical Society [acs.digitellinc.com]
- 4. Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN110028436B - Preparation method of Vonoprazan key intermediate - Google Patents [patents.google.com]
- 6. CN113549054A - Vonoprazan fumarate intermediate and preparation method thereof - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-fluorophenyl)-1H-pyrrole
Welcome to the dedicated technical support guide for the synthesis of 1-(2-fluorophenyl)-1H-pyrrole. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and optimized protocols. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to improve yield, purity, and reproducibility in your work.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the N-arylation of pyrrole with 2-fluorophenyl halides. Each question is followed by a detailed analysis of potential causes and actionable solutions.
Q1: Why is my yield of this compound consistently low or non-existent?
Low yield is the most frequent challenge in cross-coupling reactions. The issue typically stems from one of four areas: the catalyst system, the reaction conditions, the reagents' quality, or the reaction setup.
Root Cause Analysis & Solutions:
-
Inactive Catalyst System: The active species in Ullmann-type couplings is Cu(I).[1][2] If using a Cu(II) salt, it must be reduced in situ. Palladium-catalyzed Buchwald-Hartwig amination relies on a Pd(0) active species.[3]
-
Solution (Ullmann): Use a high-purity Cu(I) source like copper(I) iodide (CuI). If using copper(II) sulfate (CuSO₄), ensure conditions can generate the Cu(I) species. Some protocols have found success using CuSO₄·5H₂O directly, possibly because the hydrate's solubility aids the reaction in solvents like DMSO.[4]
-
Solution (Buchwald-Hartwig): Ensure your palladium precatalyst (e.g., a Pd(II) source) is effectively reduced to Pd(0). Use a fresh source of palladium and an appropriate phosphine ligand that promotes this reduction and stabilizes the active catalyst.[5]
-
-
Suboptimal Ligand Choice or Absence: Ligands are critical for stabilizing the metal catalyst, increasing its solubility, and facilitating the key steps of oxidative addition and reductive elimination.[2][6] A ligand-free approach can work but is highly system-dependent.[4]
-
Solution: For Ullmann reactions, screen a panel of ligands. Diamine ligands (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., N,N-dimethylglycine), and phenanthrolines are excellent starting points.[7][8] For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands like t-BuXPhos are often required.[9]
-
-
Incorrect Base or Insufficient Basicity: The base deprotonates the pyrrole's N-H bond, which is a crucial step for its participation in the catalytic cycle.[2]
-
Solution: The choice of base is critical and often solvent-dependent. For polar aprotic solvents like DMF or DMSO, inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or even sodium hydroxide (NaOH) are effective.[4][10] Cs₂CO₃ is often superior due to its high solubility and non-coordinating nature.
-
-
Poor Solvent Choice & Air/Moisture Contamination: Polar aprotic solvents are generally preferred as they can dissolve the inorganic base and stabilize charged intermediates in the catalytic cycle. Oxygen can oxidize the active catalyst (Cu(I) to Cu(II) or Pd(0) to Pd(II)), effectively killing the reaction.
The following diagram outlines a logical workflow for diagnosing the cause of low product yield.
Caption: A decision tree for troubleshooting low yield.
Q2: I'm getting my product, but it's contaminated with significant side products. What are they and how can I minimize them?
The primary side products in this synthesis are typically from homo-coupling of the 2-fluoroaryl halide (forming 2,2'-difluorobiphenyl) and defluorination of the starting material or product.
Root Cause Analysis & Solutions:
-
Homo-coupling: This occurs when two molecules of the aryl halide couple with each other. It is a common side reaction in Ullmann couplings, especially at high temperatures or with highly active catalysts.[1]
-
Solution: Lower the reaction temperature. While this may slow the desired reaction, it often disproportionately reduces the rate of homo-coupling. Ensure precise stoichiometric control; an excess of the aryl halide can favor this pathway. The choice of ligand can also influence selectivity.
-
-
Defluorination: The fluorine atom on the phenyl ring can be lost during the reaction, leading to the formation of 1-phenyl-1H-pyrrole.[11] This can be a significant issue, especially with palladium catalysts and certain bases.[12]
-
Solution: This is a challenging problem. Avoid overly harsh conditions (high temperatures, very strong bases). Screening different ligands is crucial, as the ligand can modulate the reactivity at the C-F bond. In some cases, switching from a palladium to a copper catalyst system may reduce the incidence of defluorination.
-
Q3: How do I effectively purify this compound from the crude reaction mixture?
Purification can be challenging due to the product's physical properties and the nature of the reaction byproducts.
Recommended Purification Strategies:
-
Aqueous Work-up: After the reaction, a standard aqueous work-up is performed to remove the inorganic base and highly polar solvents like DMF or DMSO. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or toluene) and wash with water and then brine.[4]
-
Column Chromatography: This is the most common method for achieving high purity.
-
Recrystallization/Distillation: The product is a crystalline solid or a liquid, depending on purity.[14] If a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective final purification step.[15] For liquid products, vacuum sublimation or steam distillation has been reported for similar N-aryl pyrroles and can be very effective for removing non-volatile impurities.[14]
Section 2: Frequently Asked Questions (FAQs)
Q1: Which is the better synthetic route: Ullmann condensation or Buchwald-Hartwig amination?
Both are powerful methods for C-N bond formation. The "better" route depends on available resources, substrate scope, and sensitivity to cost.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (CuI, CuSO₄, etc.) | Palladium (Pd(OAc)₂, Pd₂(dba)₃, etc.) |
| Cost | Generally lower cost (copper is abundant) | Higher cost (palladium is a precious metal) |
| Ligands | Diamines, Amino Acids, Phenanthrolines | Bulky, electron-rich Phosphines (e.g., XPhos) |
| Conditions | Often requires higher temperatures (>100 °C) | Generally milder temperatures possible |
| Tolerance | Can be sensitive to certain functional groups | Excellent functional group tolerance |
| Key Advantage | Cost-effective, well-established | Broad scope, high yields, mild conditions[16] |
Q2: How does the 2-fluoro substituent impact the reaction?
The ortho-fluoro group has two main effects:
-
Electronic Effect: Fluorine is an electron-withdrawing group, which can make the aryl halide more reactive towards oxidative addition.
-
Steric Effect: Its position ortho to the reaction site can introduce steric hindrance, potentially slowing down the reaction compared to a para-substituted analogue. This may necessitate the use of specific ligands designed to accommodate ortho-substituted substrates.[4]
Q3: Can I use 1-bromo-2-fluorobenzene or 1-chloro-2-fluorobenzene instead of the iodo-variant?
Yes, but the reactivity of aryl halides in these coupling reactions generally follows the trend: I > Br > OTf >> Cl .
-
Aryl Bromides: Are often viable substrates, but may require more forcing conditions (higher temperature, longer reaction time) or a more active catalyst/ligand system compared to aryl iodides.[7]
-
Aryl Chlorides: Are the least reactive and typically require specialized, highly active catalyst systems (e.g., specific palladium catalysts with bulky phosphine ligands) to achieve good yields.[1]
Section 3: Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for a lab-scale synthesis using a modern Ullmann-type protocol, which balances cost and effectiveness.
Protocol: Copper-Catalyzed N-Arylation of Pyrrole
This protocol is adapted from established methods for the N-arylation of nitrogen heterocycles.[4][7]
Materials:
-
Copper(I) Iodide (CuI, 99.9%)
-
Pyrrole (freshly distilled)
-
1-Iodo-2-fluorobenzene
-
Cesium Carbonate (Cs₂CO₃)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (0.05 mmol, 5 mol%), Cs₂CO₃ (2.0 mmol), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive flow of inert gas, add anhydrous DMSO (2.0 mL), freshly distilled pyrrole (1.5 mmol), 1-iodo-2-fluorobenzene (1.0 mmol), and DMEDA (0.1 mmol, 10 mol%) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 1-10% ethyl acetate in hexanes) to afford the pure this compound.
Caption: A simplified catalytic cycle for the Ullmann N-arylation reaction.
References
-
Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. MDPI. Available from: [Link]
-
Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. National Institutes of Health (NIH) PMC. Available from: [Link]
- Preparation method of 5-(2-fluorophenyl)-1h-pyrrole-3-carbaldehyde intermediate of vornorazan fumarate.Patsnap Eureka.
-
Reaction optimization conditions for reductive Ullmann homo-coupling. ResearchGate. Available from: [Link]
-
Copper-catalyzed N-arylation of pyrroles: An overview. ResearchGate. Available from: [Link]
- Method for preparing 5-(2-fluorophenyl)-1H-pyrryl-3-formaldehyde.Google Patents.
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available from: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]
- Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.Google Patents.
- Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.Patsnap Eureka.
-
Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. ResearchGate. Available from: [Link]
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available from: [Link]
-
Mastering the Synthesis: Key Considerations for 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxaldehyde Production. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Discovery of a novel pyrrole derivative...as a potassium-competitive acid blocker (P-CAB). PubMed. Available from: [Link]
-
Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts. National Institutes of Health (NIH) PMC. Available from: [Link]
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. ACS Publications. Available from: [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. Available from: [Link]
-
Copper-catalyzed N-arylation of pyrroles: an overview. RSC Publishing. Available from: [Link]
-
Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. National Institutes of Health (NIH) PMC. Available from: [Link]
-
On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. MDPI. Available from: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines... ResearchGate. Available from: [Link]
-
Intramolecular redox reaction for the synthesis of N-aryl pyrroles catalyzed by Lewis acids. ScienceDirect. Available from: [Link]
-
Copper-catalysed asymmetric annulation of yne-allylic esters with amines to access axially chiral arylpyrroles. National Institutes of Health (NIH) PMC. Available from: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Available from: [Link]
-
Mild and nonracemizing conditions for Ullmann-type diaryl ether formation... PubMed. Available from: [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 8. Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Side-product analysis in the synthesis of 1-(2-fluorophenyl)-1H-pyrrole
Technical Support Center: Synthesis of 1-(2-fluorophenyl)-1H-pyrrole
A Guide from the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of synthesizing this key N-aryl pyrrole intermediate. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. This resource moves beyond simple step-by-step instructions to offer a self-validating system of knowledge, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Side-Product Analysis & Mitigation
This section is structured in a practical question-and-answer format to directly address the common challenges and unexpected outcomes you may encounter during the synthesis of this compound.
Question 1: My reaction yields a complex mixture, and the primary product doesn't appear to be my target compound. What are the most probable side-products?
Answer: The identity of your side-products is intrinsically linked to your chosen synthetic route. Let's break down the possibilities for the most common methods.
-
For Paal-Knorr or Clauson-Kaas Type Syntheses: These methods, which involve the condensation of a 1,4-dicarbonyl compound (or a precursor like 2,5-dimethoxytetrahydrofuran) with 2-fluoroaniline, are highly effective but sensitive to reaction conditions.[1][2][3]
-
Unreacted Starting Materials: The most straightforward impurities are residual 2-fluoroaniline and the 1,4-dicarbonyl species. In the Clauson-Kaas synthesis, incomplete hydrolysis of 2,5-dimethoxytetrahydrofuran can also be a factor.
-
Incompletely Cyclized Intermediates: The reaction proceeds via hemiaminal and enamine intermediates.[1][4] If the dehydration step is inefficient due to insufficient acid catalysis or low temperature, these species can persist in the crude product.
-
Dicarbonyl Self-Condensation: Under harsh acidic or thermal conditions, the 1,4-dicarbonyl precursor can undergo self-condensation or polymerization, leading to complex, often insoluble, byproducts.[5]
-
Furan Formation: In the Paal-Knorr synthesis, strongly acidic conditions (pH < 3) can favor the intramolecular cyclization and dehydration of the dicarbonyl compound itself, leading to the formation of furan derivatives instead of the desired pyrrole.[4]
-
-
For Metal-Catalyzed Cross-Coupling Syntheses (e.g., Ullmann or Buchwald-Hartwig): These reactions couple pyrrole (or its salt) with a 2-fluorophenyl halide. While powerful, they are prone to specific coupling-related side-products.
-
Homocoupling Products: A significant challenge in Ullmann-type reactions is the homocoupling of the aryl halide, which would yield 2,2'-difluorobiphenyl.[6][7] Similarly, homocoupling of the pyrrole starting material can also occur.
-
Defluorination: A known complication in reactions involving fluorinated aryl compounds is defluorination, which results in the formation of 1-phenyl-1H-pyrrole.[8] This can occur under harsh thermal conditions or via certain catalytic pathways.
-
C-Arylation vs. N-Arylation: While N-arylation is generally favored with the pyrrolide anion, competitive C-arylation at the C2 position can occur under certain conditions, leading to the formation of 2-(2-fluorophenyl)-1H-pyrrole.
-
Question 2: My analytical data (HPLC, GC-MS) shows multiple peaks with similar retention times and mass-to-charge ratios. How can I definitively identify the target product versus isomers or defluorinated impurities?
Answer: Differentiating between structurally similar compounds requires a multi-technique analytical approach. Relying on a single method is often insufficient.
-
Mass Spectrometry (GC-MS/LC-MS):
-
Molecular Ion Peak: The desired product, this compound, has a molecular weight of 161.17 g/mol . The defluorinated side-product, 1-phenyl-1H-pyrrole, has a molecular weight of 143.18 g/mol . This mass difference of 18 Da (F vs. H) is easily resolved.
-
Isotopic Pattern: Look for the characteristic isotopic pattern. While not as pronounced as with chlorine or bromine, high-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.
-
Fragmentation Analysis: The fragmentation patterns can be diagnostic. Look for the loss of HF (20 Da) or the fluorine radical (19 Da) from the molecular ion of the target compound, which would be absent in the defluorinated analog.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is your most powerful tool for unambiguous structural confirmation.[9]
-
¹H NMR: The proton spectrum of this compound is highly characteristic. Expect to see two sets of multiplets for the pyrrole protons (around 6.3 and 7.2 ppm) and a complex, overlapping multiplet pattern for the four protons of the 2-fluorophenyl group. The defluorinated impurity would show a simpler aromatic region.
-
¹⁹F NMR: This is the definitive experiment. A single signal in the ¹⁹F NMR spectrum confirms the presence of the fluorine atom. Its chemical shift and coupling to adjacent protons provide information about its electronic environment. The absence of this signal definitively points to a defluorinated side-product.
-
¹³C NMR: The carbon spectrum provides crucial information through carbon-fluorine coupling constants (J-CF). The carbon directly attached to the fluorine (C2') will appear as a doublet with a large coupling constant (¹J-CF ≈ 245-255 Hz). The ortho-carbon (C1' and C3') will also show smaller ²J-CF couplings. These couplings are absent in the defluorinated side-product.[10]
-
The following table summarizes key expected NMR shifts for comparison:
| Compound | Key ¹H NMR Signals (ppm, CDCl₃) | Key ¹³C NMR Signals (ppm, CDCl₃) |
| This compound (Target) | ~7.1-7.4 (m, 4H, Ar-H), ~6.8 (t, 2H, H-2/5), ~6.3 (t, 2H, H-3/4) | ~160 (d, ¹J-CF ≈ 250 Hz, C-F), ~122 (d, C-pyrrole), ~110 (d, C-pyrrole) |
| 1-Phenyl-1H-pyrrole (Defluorinated Side-Product) | ~7.2-7.5 (m, 5H, Ar-H), ~6.8 (t, 2H, H-2/5), ~6.3 (t, 2H, H-3/4) | No C-F doublet, aromatic signals between ~120-140 ppm |
Question 3: My product yield is consistently low. Which reaction parameters are most critical for minimizing side-product formation?
Answer: Yield optimization is a systematic process of controlling the kinetics and thermodynamics of your reaction to favor the desired pathway.
-
For Paal-Knorr/Clauson-Kaas Syntheses:
-
pH Control: This is paramount. The reaction requires mild acidic catalysis to proceed.[4] Strong acids can cause decomposition of the acid-sensitive pyrrole product.[11] Using a buffered system (e.g., acetic acid/sodium acetate) or a weak acid catalyst is often beneficial.
-
Temperature Management: Many side reactions, such as polymerization, are accelerated at higher temperatures.[5] Running the reaction at the lowest effective temperature (e.g., room temperature to a gentle reflux) can significantly improve the purity of the crude product.
-
Reagent Quality: Use freshly distilled or high-purity 2-fluoroaniline and 2,5-dimethoxytetrahydrofuran. Impurities in the starting materials can initiate unwanted side reactions.
-
Modern Catalysts: The classic Clauson-Kaas reaction in refluxing acetic acid can be harsh.[2] Consider exploring modern, greener catalysts such as iron(III) chloride, nano-sulfated TiO₂, or microwave-assisted methods, which often proceed under milder conditions with shorter reaction times and higher yields.[12][13][14][15]
-
-
For Metal-Catalyzed Cross-Coupling Syntheses:
-
Catalyst System: The choice of ligand, copper/palladium source, and base is critical and highly interdependent. For Ullmann couplings, using soluble copper(I) salts with ligands like L-proline or phenanthroline can improve yields and reduce the high temperatures typically required, thereby minimizing thermal decomposition.[6][16] For Buchwald-Hartwig aminations, extensive ligand screening may be necessary to find the optimal conditions that promote the desired C-N coupling over side reactions.[17]
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are common but can be difficult to remove. Ensure they are anhydrous, as water can interfere with the catalytic cycle.
-
Inert Atmosphere: These reactions are often sensitive to oxygen. Maintaining a strictly inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst deactivation and oxidative side reactions.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common and reliable laboratory-scale method for synthesizing this compound?
-
A1: The Clauson-Kaas pyrrole synthesis, reacting 2-fluoroaniline with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst, is one of the most direct and widely used methods for preparing N-substituted pyrroles without substituents on the pyrrole ring.[2][12][13] While classic conditions use refluxing acetic acid, modern modifications using milder catalysts often provide better yields and purity.[11]
-
-
Q2: What is the best general strategy for purifying the crude this compound?
-
A2: Flash column chromatography on silica gel is the most effective method for separating the target product from unreacted starting materials and most side-products due to differences in polarity. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. For products that are crystalline solids, recrystallization from a suitable solvent system can be an excellent final purification step to achieve high purity.[8]
-
-
Q3: Are there any specific safety considerations for this synthesis?
-
A3: Yes. Always consult the Safety Data Sheet (SDS) for every reagent used. 2-Fluoroaniline, like most anilines, is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated chemical fume hood. High-boiling polar solvents like DMF and NMP have specific health risks and should also be handled with care. All reactions should be conducted behind a safety shield.
-
Experimental Protocols & Visualizations
Protocol: Standard Workflow for Side-Product Identification
-
Initial Analysis (TLC/Crude ¹H NMR):
-
Run a thin-layer chromatogram (TLC) of your crude reaction mixture against your starting materials to visualize product formation and the presence of impurities.
-
Acquire a quick ¹H NMR spectrum of the crude, unpurified material. This can provide immediate evidence of the desired product and highlight major impurities.
-
-
Separation & Isolation (Chromatography):
-
Perform flash column chromatography on the crude mixture to separate the major components.
-
Collect distinct fractions corresponding to the different spots observed on the TLC.
-
-
High-Resolution Analysis (MS & NMR):
-
Submit the isolated main product and the significant side-product fractions for GC-MS or LC-MS analysis to determine their molecular weights and fragmentation patterns.
-
Acquire comprehensive NMR data (¹H, ¹³C, ¹⁹F) for each isolated compound. This will allow for unambiguous structure elucidation.
-
-
Data Interpretation & Comparison:
-
Compare the acquired experimental data against literature values or predicted spectra for the expected product and potential side-products.
-
Use the structural information to diagnose the problematic step in your synthesis and inform your optimization strategy.
-
Visualizations
Below are diagrams illustrating the key reaction pathway and a logical troubleshooting workflow to guide your experimental decisions.
Caption: Clauson-Kaas synthesis pathway and common side-product origins.
Caption: A logical workflow for troubleshooting synthesis problems.
References
- Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Benchchem.
- Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications.
- Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Molecules, 2003.
- Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. National Institutes of Health (PMC).
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals.
- Mastering the Synthesis: Key Considerations for 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxaldehyde Production. NINGBO INNO PHARMCHEM CO.,LTD.
-
Paal–Knorr synthesis. Wikipedia. Available at: [Link]
-
A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. ResearchGate. Available at: [Link]
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Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. Available at: [Link]
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Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization. ResearchGate. Available at: [Link]
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Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. National Institutes of Health (PMC). Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]
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Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]
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A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold. Royal Society of Chemistry. Available at: [Link]
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Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]
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Ullmann condensation. Wikipedia. Available at: [Link]
- Understanding the Synthesis and Application of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde. NINGBO INNO PHARMCHEM CO.,LTD.
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L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. Available at: [Link]
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Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc. Available at: [Link]
- Synthesis method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. Google Patents.
- Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. Google Patents.
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The synthesis of pyrroles from N-alkenylisoxazol-5(2H)-ones. ResearchGate. Available at: [Link]
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Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Patsnap Eureka. Available at: [Link]
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Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. National Institutes of Health (PMC). Available at: [Link]
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¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. Available at: [Link]
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Ullmann Reaction. BYJU'S. Available at: [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
- High-yielding ullmann reaction for the preparation of bipyrroles. Google Patents.
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Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed. Available at: [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
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Recent Advancements in Pyrrole Synthesis. National Institutes of Health (PMC). Available at: [Link]
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Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Available at: [Link]
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A novel, efficient synthesis of N-aryl pyrroles via reaction of 1-boronodienes with arylnitroso compounds. Royal Society of Chemistry. Available at: [Link]
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Technical Support Center: Overcoming Challenges in the N-Arylation of Pyrrole
Welcome to the technical support center for the N-arylation of pyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. N-arylpyrroles are significant structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] However, their synthesis via N-arylation is often plagued by challenges ranging from low yields to competing side reactions.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. The advice herein is grounded in established chemical principles and field-proven insights to empower you to optimize your reactions and achieve your synthetic goals.
I. Troubleshooting Guide: Common Issues and Solutions
This section details common problems encountered during the N-arylation of pyrrole and provides actionable solutions with explanations of the underlying chemistry.
Problem 1: Low to No Product Formation
This is one of the most frequent challenges. The root cause can often be traced back to catalyst activity, reaction conditions, or the nature of the substrates themselves.
| Possible Cause | Suggested Solution & Scientific Rationale |
| Inactive Catalyst | Solution: Ensure your catalyst is active. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the active catalyst is a Pd(0) species.[3] If you are starting with a Pd(II) precatalyst (e.g., Pd(OAc)₂), it needs to be reduced in situ. Sometimes, the amine substrate itself can act as a reductant.[3] For copper-catalyzed reactions (Ullmann condensation), activation of the copper surface can be crucial. This can sometimes be achieved by treating the copper with iodine and acid, though many modern protocols use soluble copper salts like CuI.[4] |
| Inappropriate Ligand Choice (for Palladium Catalysis) | Solution: The choice of phosphine ligand is critical in Buchwald-Hartwig reactions.[5] For electron-rich pyrroles, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often effective.[6] These ligands promote the rate-limiting oxidative addition and reductive elimination steps.[6] If your initial choice is not working, screen a panel of ligands with varying steric and electronic properties. |
| Incorrect Base Selection | Solution: The base plays a multifaceted role, including deprotonating the pyrrole and facilitating the catalytic cycle. Strong, non-nucleophilic bases like sodium or lithium tert-butoxide are commonly used in palladium-catalyzed reactions.[7] For copper-catalyzed reactions, weaker bases like K₂CO₃ or Cs₂CO₃ are often employed.[8][9] The choice of base can also influence the solubility of reaction intermediates.[10] |
| Unsuitable Solvent | Solution: The solvent can significantly impact reaction outcomes by affecting solubility, catalyst stability, and reaction rates. Aprotic solvents like toluene, dioxane, or DMF are frequently used.[4][10] Toluene is often a good starting point for Buchwald-Hartwig reactions, while DMF is common in Ullmann-type couplings.[4][8] In some cases, a small amount of water can be beneficial for the reduction of Pd(II) to Pd(0).[3] |
| Low Reaction Temperature | Solution: Many N-arylation reactions require elevated temperatures to overcome activation barriers.[4][11] If you are not seeing product formation at a lower temperature, gradually increase the temperature while monitoring the reaction by TLC or LC-MS. Ullmann reactions, in particular, often require temperatures in the range of 100-200 °C.[4] |
Problem 2: Competing C-Arylation
Due to the electron-rich nature of the pyrrole ring, electrophilic attack at the carbon atoms (C-arylation) can be a significant side reaction.[12][13]
| Possible Cause | Suggested Solution & Scientific Rationale |
| Reaction Conditions Favoring Electrophilic Aromatic Substitution | Solution: To favor N-arylation, deprotonate the pyrrole with a strong base before the addition of the aryl halide and catalyst. This generates the pyrrolide anion, which is a much stronger nucleophile at the nitrogen atom.[14] Using more ionic counter-ions (like K⁺ versus Li⁺) and polar solvents can also favor N-substitution.[15] |
| Use of Lewis Acids | Solution: Avoid Lewis acidic conditions, which can activate the pyrrole ring towards electrophilic attack at the carbon positions, similar to a Friedel-Crafts reaction.[15] If your aryl halide or other reagents are contaminated with Lewis acidic impurities, this can promote C-arylation. |
Problem 3: Substrate Scope Limitations
Not all pyrroles and aryl halides are created equal. Their electronic and steric properties can dramatically affect reactivity.
| Possible Cause | Suggested Solution & Scientific Rationale |
| Electron-Withdrawing Groups on Pyrrole | Solution: Pyrroles with electron-withdrawing substituents can be less nucleophilic and therefore less reactive.[12] In such cases, more forcing conditions may be necessary, such as higher temperatures, stronger bases, or more active catalyst systems. |
| Sterically Hindered Substrates | Solution: Steric hindrance on either the pyrrole or the aryl halide can impede the reaction. For sterically demanding substrates, consider using palladium catalysts with bulky ligands that can accommodate larger groups.[5] For copper-catalyzed reactions, the use of specific ligands like diamines or amino acids can help overcome steric challenges.[8][16] |
| Aryl Chlorides as Coupling Partners | Solution: Aryl chlorides are often less reactive than the corresponding bromides or iodides.[17] Successful coupling with aryl chlorides typically requires more specialized and highly active palladium catalyst systems, often involving bulky, electron-rich phosphine ligands.[18][19] |
Problem 4: Catalyst Deactivation and Low Turnover
Catalyst deactivation can lead to incomplete reactions and low yields.
| Possible Cause | Suggested Solution & Scientific Rationale |
| Presence of Catalyst Poisons | Solution: Ensure all reagents and solvents are pure and free from potential catalyst poisons like sulfur-containing compounds or other strongly coordinating species. |
| Oxidative Degradation | Solution: Both palladium and copper catalysts can be sensitive to air, especially at elevated temperatures.[20] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use is also recommended. |
| Formation of Inactive Catalyst Species | Solution: In some cases, the catalyst can aggregate or form inactive complexes. The choice of ligand and solvent can help to stabilize the active catalytic species in solution. |
II. Frequently Asked Questions (FAQs)
Q1: Should I use a palladium or copper catalyst for my pyrrole N-arylation?
A1: The choice between palladium and copper catalysis depends on several factors, including the substrates, desired reaction conditions, and cost.
-
Palladium (Buchwald-Hartwig Amination): Generally offers a broader substrate scope, including the use of less reactive aryl chlorides, and often proceeds under milder conditions.[5][17] However, palladium catalysts and their associated phosphine ligands can be expensive.
-
Copper (Ullmann Condensation): Copper is significantly more economical and less toxic than palladium.[1][2] Modern protocols have expanded the scope of copper-catalyzed N-arylations, often employing ligands like diamines or amino acids to improve efficiency.[8][16] However, traditional Ullmann conditions can be harsh, requiring high temperatures.[4]
Q2: My reaction is producing a complex mixture of products. How can I improve the selectivity?
A2: A complex product mixture often points to side reactions like C-arylation, over-arylation, or decomposition. To improve selectivity:
-
For N- vs. C-arylation: As discussed in the troubleshooting guide, ensure complete deprotonation of the pyrrole to favor N-arylation.
-
To prevent decomposition: Pyrrole is sensitive to strong acids and can polymerize.[13] Ensure your reaction conditions are not overly acidic. If necessary, purify your reagents to remove acidic impurities.
-
Monitor the reaction closely: Use TLC or LC-MS to track the progress of the reaction and stop it once the desired product is formed to prevent the formation of byproducts from over-reaction.
Q3: How do I choose the right ligand for a Buchwald-Hartwig N-arylation of pyrrole?
A3: Ligand selection is crucial for a successful Buchwald-Hartwig reaction. There is no one-size-fits-all answer, and some screening is often necessary. However, some general guidelines apply:
-
Sterically bulky, electron-rich ligands are often a good starting point.[5] These ligands promote the key steps of the catalytic cycle and can help to prevent catalyst deactivation. Examples include biarylphosphine ligands like RuPhos and BrettPhos.[6]
-
Bidentate ligands like BINAP or DPPF were among the first to show good reactivity and can still be effective, particularly with aryl iodides.[5]
-
The optimal ligand can depend on the specific substrates. It is often beneficial to consult the literature for examples of similar transformations to guide your choice.
Q4: Can I perform the N-arylation of pyrrole without a ligand?
A4: While many modern N-arylation methods rely on ligands, especially in palladium catalysis, some ligand-free systems have been developed, particularly for copper-catalyzed reactions.[20] These reactions often require specific conditions, such as the use of a particular copper source, base, and solvent.[20] However, for challenging substrates or for achieving high efficiency, a ligand is often necessary.
III. Experimental Protocols and Visual Guides
General Protocol for a Palladium-Catalyzed N-Arylation of Pyrrole (Buchwald-Hartwig Type)
-
Preparation: To an oven-dried reaction vessel, add the pyrrole (1.0 eq.), the aryl halide (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the base (e.g., NaOtBu, 1.4 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Decision Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in N-arylation.
Catalytic Cycle for Buchwald-Hartwig N-Arylation
Sources
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- 7. researchgate.net [researchgate.net]
- 8. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 9. An efficient heterogeneous catalytic method for the N-arylation of pyrrole and other N-heterocycles - Repository of the Academy's Library [real.mtak.hu]
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- 12. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
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- 14. Pyrrole - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 17. Palladium-catalyzed indole, pyrrole, and furan arylation by aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. BJOC - N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides [beilstein-journals.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Suzuki Coupling with Fluorophenyl Boronic Acids
Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the incorporation of fluorine-containing aryl groups, a common strategy in medicinal chemistry and materials science to modulate pharmacokinetic and electronic properties, presents unique challenges. Fluorophenyl boronic acids are electron-deficient, which significantly impacts their stability and reactivity. This guide provides a comprehensive troubleshooting framework, structured in a question-and-answer format, to help researchers overcome common obstacles and achieve high-yielding, reproducible results when working with these demanding substrates.
Frequently Asked Questions (FAQs)
Q1: Why are fluorophenyl boronic acids considered "difficult" substrates for Suzuki coupling?
Fluorophenyl boronic acids are challenging coupling partners primarily due to the strong electron-withdrawing nature of the fluorine substituents. This has two major consequences:
-
Increased Susceptibility to Protodeboronation: The electron-deficient nature of the aromatic ring weakens the carbon-boron bond, making the boronic acid group highly susceptible to cleavage and replacement by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[1][2] This undesired side reaction, known as protodeboronation, is often the primary cause of low yields as it consumes the starting material.[3][4]
-
Slower Transmetalation: The transmetalation step of the Suzuki catalytic cycle involves the transfer of the organic group from boron to the palladium center. The rate of this step is dependent on the nucleophilicity of the organic group. Because the fluoroaryl group is electron-poor, it is less nucleophilic, which can lead to a slower transmetalation rate compared to electron-rich aryl boronic acids.[5]
Q2: What is protodeboronation and why is it the main problem with these substrates?
Protodeboronation is a chemical reaction where the boronic acid moiety [-B(OH)₂] is cleaved from the aryl ring and replaced with a proton (-H).[1] This side reaction is a major issue because it directly converts the active nucleophilic partner into an inert fluoroarene byproduct, leading to significant yield loss. The reaction is readily catalyzed by both acid and, more relevantly for Suzuki coupling, base.[1][2][6][7] For highly electron-deficient systems like polyfluorophenyl boronic acids, this decomposition can be extremely rapid under standard Suzuki conditions (e.g., strong aqueous base, high temperatures), sometimes occurring within minutes.[8][9]
Q3: I am planning a Suzuki coupling with a fluorophenyl boronic acid. Should I use the boronic acid directly, or a more stable derivative like a pinacol ester or a trifluoroborate salt?
For many fluorophenyl boronic acids, especially those with multiple fluorine atoms or ortho-fluorine substituents, using a more stable derivative is highly recommended.[3][8]
-
Boronic Acids: Use directly only if the substrate is known to be relatively stable (e.g., monofluorinated in the para position) and you are employing very mild, rapid reaction conditions.
-
Pinacol Boronic Esters (BPin): These are significantly more stable towards protodeboronation and are often the preferred choice.[2][3] They are generally stable to chromatography, making them easier to purify and handle.
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are resistant to protodeboronation.[8][10] They act as a "slow-release" source of the boronic acid under the reaction conditions, which can help maintain a low, steady concentration of the active nucleophile and suppress decomposition.[10]
The choice depends on the specific substrate's instability. If you are experiencing significant decomposition with the boronic acid, switching to its corresponding pinacol ester or trifluoroborate salt is a robust troubleshooting strategy.[3]
Troubleshooting Guide: From Low Yields to Optimized Conditions
This section addresses specific experimental failures and provides a logical progression of solutions grounded in mechanistic principles.
Problem 1: Low to No Yield of the Desired Product
Q: My reaction has failed or is giving a very low yield. What are the first and most critical parameters I should investigate?
A low yield is the most common issue and requires a systematic check of the reaction setup and components. The primary goal is to ensure the rate of the desired catalytic coupling significantly outpaces the rate of boronic acid decomposition.
-
Catalyst Activity & Choice: The active catalyst is Pd(0), which is sensitive to oxygen.
-
Inefficient Precatalyst Activation: If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) might be slow or incomplete. This lag time allows the boronic acid to decompose before the catalytic cycle can begin efficiently.
-
Solution: Use a modern palladium precatalyst, such as a Buchwald G3 or G4 palladacycle (e.g., XPhos Pd G3).[5] These catalysts are designed to generate the active L-Pd(0) species rapidly and quantitatively upon addition of a base, even at room temperature.[8][11] This rapid activation is critical for "getting ahead" of the protodeboronation reaction.[8][12]
-
-
Oxygen Contamination: Rigorous exclusion of oxygen is mandatory. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid.[5]
-
Base Selection: The base is not just an additive; it's a key reagent that activates the boronic acid to form the more nucleophilic boronate species [Ar-B(OH)₃]⁻ required for transmetalation.[14][15]
-
Problem: A strong base like NaOH or KOtBu can be too harsh, rapidly accelerating protodeboronation.[3][16] A base that is too weak or insoluble may not activate the boronic acid effectively.
-
Solution: Use a moderately strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) is often an excellent choice for these systems.[5][8] Cesium carbonate (Cs₂CO₃) is also highly effective.[3] For particularly challenging substrates like pentafluorophenylboronic acid, a combination of Cesium Fluoride (CsF) and Silver(I) Oxide (Ag₂O) has been shown to be effective.[16]
-
-
Reaction Temperature: Higher temperatures accelerate all reactions, including the undesirable protodeboronation.[3]
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: A step-by-step troubleshooting workflow for low-yield reactions.
Problem 2: Significant Protodeboronation Byproduct Observed
Q: My main observable product is the corresponding fluoroarene, resulting from protodeboronation. How can I specifically suppress this side reaction?
Observing the protodeboronated product confirms that your boronic acid is decomposing faster than it is coupling. The strategies outlined for low yield are directly applicable here, but with a specific focus on kinetics.
| Strategy | Rationale & Explanation | Recommended Action |
| Use a Faster Catalyst System | The most effective strategy is to increase the rate of the desired Suzuki coupling so that it outcompetes the decomposition pathway. Modern ligand/catalyst systems are designed for extremely high turnover frequencies. | Switch from older catalysts (e.g., Pd(PPh₃)₄) to a Buchwald precatalyst (e.g., XPhos Pd G3, SPhos Pd G2) with a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos.[8][9] |
| Lower the Reaction Temperature | Protodeboronation has a significant activation energy. Lowering the temperature will decrease its rate, often more dramatically than it affects the rate of a highly active catalyst system. | If running at 80-100 °C, try the reaction at 40-50 °C or even room temperature. This is only feasible with a high-activity catalyst.[8][11] |
| Change the Base | The rate of base-catalyzed protodeboronation is highly dependent on the base used. Hydroxide bases are particularly problematic.[7][17] | Avoid NaOH, KOH, and alkoxides like NaOtBu. Use K₃PO₄, Cs₂CO₃, or KF. These provide sufficient basicity to promote transmetalation without being overly aggressive in promoting protodeboronation.[3][5] |
| Use a More Stable Boron Reagent | Masking the boronic acid as a more stable derivative prevents it from being prematurely destroyed. The active species is then generated in situ at a controlled, low concentration. | Convert the fluorophenyl boronic acid to its corresponding pinacol boronate ester (BPin) or potassium trifluoroborate salt (BF₃K).[3][18] |
| Modify the Solvent System | For highly sensitive substrates, the presence of water can be detrimental. | While many Suzuki reactions benefit from some water, if protodeboronation is severe, consider using anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) or finely powdered, anhydrous K₃PO₄ in a solvent like anhydrous dioxane or toluene.[3] |
Problem 3: Choosing the Right Catalyst and Ligand
Q: There are so many catalysts and ligands available. Which ones are specifically recommended for electron-deficient fluorophenyl boronic acids?
For these challenging substrates, catalyst selection is not a matter of preference but a necessity for success. You need a system that is both highly active and promotes the key steps of the catalytic cycle with electron-poor partners.
Understanding the cycle helps in selecting the right components.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Recommendations:
-
Catalyst: Use a second or third-generation Buchwald Precatalyst. These are air-stable complexes that rapidly and reliably generate the active Pd(0) species. XPhos Pd G3 is an outstanding general-purpose choice for this chemistry.[5][8]
-
Ligands: The ligand's job is to stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps. For electron-deficient substrates, bulky and highly electron-donating ligands are required.
| System | Target Substrates | Key Advantages |
| XPhos Pd G3 | General purpose, highly effective for mono- and polyfluorinated boronic acids and a wide range of aryl chlorides, bromides, and triflates. | Excellent thermal stability, very high activity, promotes rapid catalyst activation at low temperatures.[8] |
| SPhos Pd G2 | Particularly effective for couplings involving hindered substrates or heteroaryl halides. | Similar high activity to XPhos systems, often provides complementary reactivity.[9] |
| Pd₂(dba)₃ with P(t-Bu)₃ | A more "classical" high-activity system. | The P(t-Bu)₃ ligand is very electron-rich and can be effective, but the catalyst generation can be less reliable than with a dedicated precatalyst. |
Experimental Protocols
General Protocol for Suzuki Coupling with a Fluorophenyl Boronic Acid
This is a starting point for optimization. The boronic acid, aryl halide, base, and catalyst should be carefully chosen based on the principles discussed above.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the fluorophenyl boronic acid (or ester) (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv). The base should be a fine, dry powder.
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (Argon is preferred) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of Dioxane/Water or THF/Water) via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Reaction: Place the reaction mixture in a preheated oil bath or heating block at the desired temperature (start with 40 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for Conversion to a Pinacol Boronate Ester
Use this protocol if the parent boronic acid is proving too unstable.
-
Setup: In a round-bottom flask, combine the fluorophenyl boronic acid (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Add a solvent that allows for azeotropic removal of water, such as toluene or cyclohexane.
-
Reaction: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Completion: The reaction is typically complete when no more water is being collected (usually 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling protocol above, or it can be purified by column chromatography or recrystallization if necessary.[13]
References
- Acid-promoted metal-free protodeboronation of arylboronic acids.RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra05979e]
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion.Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b05745]
- The proposed mechanism for protodeboronation of arylboronic acids.ResearchGate. [URL: https://www.researchgate.net/figure/The-proposed-mechanism-for-protodeboronation-of-arylboronic-acids_fig2_318591321]
- Protodeboronation - Wikipedia.Wikipedia. [URL: https://en.wikipedia.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b05745]
- Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.Request PDF on ResearchGate. [URL: https://www.researchgate.net/publication/244927284_Suzuki-Miyaura_Coupling_Reaction_Using_Pentafluorophenylboronic_Acid]
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- Troubleshooting difficult Suzuki couplings with substituted boronic acids.BenchChem. [URL: https://www.benchchem.com/blog/troubleshooting-difficult-suzuki-couplings-with-substituted-boronic-acids/]
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.PubMed Central (PMC), NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2951990/]
- A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-new-palladium-precatalyst-allows-for-the-fast-Kinzel-Zhang/51950d28362d515a3151048f060a80e077a944a9]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Role-of-the-Base-and-Control-of-Selectivity-in-the-Lima-Pinto/e8523c1496a760b9c3f15c1e550435348003612d]
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja107179h]
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids.DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/65893]
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.MDPI. [URL: https://www.mdpi.com/2073-4344/7/3/70]
- Suzuki Coupling.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Troubleshooting low yields in boron heterocyclic chemistry.BenchChem. [URL: https://www.benchchem.com/blog/troubleshooting-low-yields-in-boron-heterocyclic-chemistry/]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.PubMed Central (PMC), NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4287235/]
- Suzuki cross-coupling reaction.YouTube. [URL: https://www.youtube.
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- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.ResearchGate. [URL: https://www.researchgate.
- Optimization of the reaction conditions for Suzuki-Miyaura coupling of...ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-for-Suzuki-Miyaura-coupling-of-bromobenzene-with_tbl1_354226343]
- Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for...PubMed Central (PMC), NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2572049/]
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Technical Support Center: Preventing Defluorination in Reactions with 1-(2-Fluorophenyl)-1H-pyrrole
Welcome to the technical support center for 1-(2-fluorophenyl)-1H-pyrrole. As a key building block in medicinal chemistry and materials science, this compound offers unique synthetic utility. However, its reactivity profile presents a common and critical challenge: the unintended cleavage of the carbon-fluorine (C-F) bond. This guide, developed by our senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you maintain the integrity of the C-F bond throughout your synthetic transformations.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Q1: I'm observing significant defluorination and low yields during my ortho-lithiation reaction. What's causing this and how can I stop it?
A1: This is the most common failure mode and is almost certainly due to the formation of a benzyne intermediate.
The Underlying Mechanism: The pyrrolyl group acts as a potent directed metalation group (DMG), guiding strong bases to deprotonate the acidic proton ortho to the fluorine atom.[1][2] While this forms the desired ortho-lithiated intermediate, this species is often thermally unstable. If left at too high a temperature or for too long, it will rapidly eliminate lithium fluoride (LiF) to generate a highly reactive benzyne intermediate. This benzyne then reacts indiscriminately with other species in your flask, leading to a mixture of undesired by-products and the observed defluorination.
Caption: Desired lithiation vs. undesired benzyne formation.
Troubleshooting Protocol: Stabilizing the ortho-Lithiated Intermediate
Your primary goal is to form the lithiated intermediate and quench it with your electrophile before it has time to decompose. This can be achieved by meticulously controlling three key parameters: Temperature , Base Selection , and Procedure .
1. Temperature Control is Non-Negotiable: The single most critical factor is maintaining an extremely low temperature. The rate of LiF elimination is highly temperature-dependent.
-
Action: Conduct the deprotonation and the subsequent electrophilic quench at a strict -78 °C (a dry ice/acetone bath). For highly sensitive substrates, consider even lower temperatures, such as a dry ice/acetonitrile bath (-98 °C).[3][4]
-
Causality: At these cryogenic temperatures, the activation energy barrier for LiF elimination is not readily overcome, granting your lithiated intermediate a significantly longer half-life. Pre-cooling all solutions before addition is essential.[5]
2. Select the Right Tool for Deprotonation (Base Selection): Not all organolithium bases are created equal. For this substrate, you must prioritize steric hindrance to prevent side reactions.
-
Action: Avoid standard alkyllithiums like n-BuLi or s-BuLi if possible. Instead, use a sterically hindered, non-nucleophilic lithium amide base.[6][7]
-
Causality:
-
Steric Hindrance: Bulky bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) are poor nucleophiles.[8][9] This minimizes the risk of the base attacking the electrophilic carbon of the C-F bond.
-
Kinetic vs. Thermodynamic Acidity: Lithium amides are excellent kinetic bases, meaning they will rapidly deprotonate the most accessible acidic proton (ortho to the DMG) without equilibrating.[3]
-
Table 1: Comparison of Common Bases for ortho-Lithiation
| Base | Recommended Temp. | Key Characteristics | Defluorination Risk |
| n-Butyllithium (n-BuLi) | -78 °C | Highly basic, but also nucleophilic. | High |
| sec-Butyllithium (s-BuLi) | -78 °C | More basic and hindered than n-BuLi. | Moderate to High |
| tert-Butyllithium (t-BuLi) | -78 °C | Very strong, very hindered base.[10] | Moderate |
| LDA | -78 °C | Strong, sterically hindered, non-nucleophilic.[7] | Low |
| LiTMP | -78 °C | Extremely hindered, excellent for sensitive substrates. | Very Low |
3. Optimize Your Experimental Workflow: The sequence and timing of your additions are crucial.
-
Action: Employ a "quench-as-you-form" or inverse addition strategy. Add the base slowly to a solution of the this compound and your electrophile already cooled to -78 °C.
-
Causality: This ensures that as soon as the desired ortho-lithiated intermediate is formed, it is in the immediate presence of the electrophile it needs to react with. This minimizes its lifetime in solution and thus the opportunity to eliminate LiF.
Caption: Troubleshooting workflow for ortho-lithiation.
Q2: My Palladium-catalyzed cross-coupling reaction (Suzuki, Buchwald-Hartwig) is causing C-F bond cleavage. How can I improve selectivity?
A2: Defluorination in Pd-catalyzed reactions is typically a result of undesired C-F bond oxidative addition to the Pd(0) center. Your goal is to make the desired C-X (X = Br, I, OTf) oxidative addition so fast that C-F activation cannot compete.
The Underlying Mechanism: While the C-F bond is strong, a low-coordinate, electron-rich Pd(0) species can be reactive enough to insert into it, especially at elevated temperatures. This is a known side reaction in Buchwald-Hartwig aminations and other cross-couplings involving fluoroaromatics.[11][12]
Troubleshooting Protocol: Optimizing for Chemoselectivity
Fine-tuning your catalyst system and reaction parameters is key to favoring the desired reaction pathway.
1. Ligand Selection is Paramount: The ligand dictates the electronic and steric environment of the palladium center.
-
Action: Use modern, bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands). Avoid simple, less bulky ligands like PPh₃.[13][14]
-
Causality:
-
Steric Bulk: Ligands like SPhos, XPhos, or RuPhos create a sterically crowded coordination sphere around the palladium. This bulk favors the three-coordinate active species required for C-X oxidative addition and can promote the final reductive elimination step, increasing overall catalyst turnover for the desired cycle.[15]
-
Electron-Donating Ability: These ligands create a highly electron-rich Pd(0) center. This dramatically accelerates the oxidative addition into the C-Br or C-OTf bond, allowing it to outcompete the more difficult C-F bond activation.
-
2. Judicious Choice of Base and Solvent: The base and solvent can influence both catalyst activity and stability.
-
Action: Use a moderately weak base like K₂CO₃, Cs₂CO₃, or K₃PO₄. For solvents, favor ethers like dioxane or THF over aromatic hydrocarbons like toluene if side reactions are observed.[16][17]
-
Causality: Very strong bases like t-butoxides can sometimes promote catalyst degradation or side reactions at high temperatures. Carbonate bases are often sufficient to facilitate the catalytic cycle without being overly aggressive. Ethereal solvents can better stabilize the catalytic species compared to non-polar solvents.
Table 2: Recommended Conditions for Cross-Coupling Reactions
| Reaction | Recommended Ligand(s) | Recommended Base(s) | Solvent | Key Insight |
| Suzuki-Miyaura | SPhos, RuPhos, XPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O | Bulky ligands accelerate reductive elimination, preventing side reactions.[14] |
| Buchwald-Hartwig | BrettPhos, RuPhos | Cs₂CO₃, K₃PO₄ | THF, Dioxane | Highly active catalyst systems allow for lower reaction temperatures, preserving the C-F bond.[18][19] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the C-F bond in this compound so susceptible to cleavage in the first place?
The carbon-fluorine bond is the strongest single bond in organic chemistry, which can be misleading.[20] Its susceptibility in this specific molecule is not due to inherent weakness, but to its placement in a chemical environment that provides a low-energy pathway for elimination. The key factors are:
-
Acidity of the Ortho-Proton: The electron-withdrawing nature of both the fluorine atom and the pyrrolyl group makes the proton at the C3 position of the phenyl ring unusually acidic (a pKa lower than that of benzene).
-
Directed Metalation: The nitrogen atom of the pyrrole ring acts as a Lewis basic "handle" that coordinates to organolithium reagents, positioning them perfectly to abstract that acidic ortho-proton.[1][2]
-
Elimination Pathway: Once deprotonated, the resulting carbanion is positioned ortho to the fluorine atom. This arrangement is primed for a syn-elimination of LiF, a thermodynamically favorable process that forms a stable salt and the benzyne intermediate. It is this specific ortho-lithiation/elimination sequence that is the primary route to defluorination.[3]
Q2: What are the best general practices for handling and storing this compound?
This compound is a stable organic compound under standard laboratory conditions.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight. An inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent slow oxidation or moisture uptake, though not strictly necessary for short periods.
-
Handling: No special handling precautions are required beyond standard laboratory safety protocols (gloves, safety glasses). It is not pyrophoric or unusually reactive with air or moisture. The primary concern is its reactivity under specific synthetic conditions (e.g., with strong bases), not its benchtop stability.
Q3: Are there alternatives to organolithiums for functionalizing the fluorophenyl ring?
Yes, if defluorination via lithiation proves insurmountable, several alternative strategies can be employed, though they may require different starting materials:
-
Magnesium-Halogen Exchange: Using a Turbo-Grignard reagent like i-PrMgCl·LiCl can perform a halogen exchange on an iodo- or bromo-precursor (e.g., 1-(2-fluoro-6-iodophenyl)-1H-pyrrole). This generates an aryl magnesium species which is generally more stable and less prone to elimination than its lithium counterpart.
-
Transition Metal-Catalyzed C-H Activation: While more complex to develop, modern catalysis offers methods for direct C-H functionalization. A directed C-H borylation or arylation reaction could potentially functionalize the C-H bond ortho to the pyrrole without the use of stoichiometric organometallic reagents, thereby avoiding the benzyne pathway.
-
Transition Metal-Free Couplings: For specific applications, such as coupling with certain heterocycles or activated acetylenes, transition metal-free cross-coupling reactions have been developed that proceed under milder conditions and may offer a different selectivity profile.[21]
References
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Brainly. (2024). What are primary strong, sterically hindered bases? Available at: [Link]
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Wang, B., et al. (2020). Carbon–fluorine bond cleavage mediated by metalloenzymes. Chemical Society Reviews, 49(12), 3764-3780. Available at: [Link]
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Zhang, Q., et al. (2018). Catalytic Mechanism of C-F bond Cleavage: Insights from QM/MM Analysis of Fluoroacetate Dehalogenase. ACS Catalysis, 8(11), 10437-10447. Available at: [Link]
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Ni, C., et al. (2023). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 12(12), 1665. Available at: [Link]
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Goldman, P., et al. (1968). Carbon-Fluorine Bond Cleavage. Journal of Biological Chemistry, 243(6), 1365-1372. Available at: [Link]
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National Institutes of Health. (2020). Carbon–fluorine bond cleavage mediated by metalloenzymes. PMC. Available at: [Link]
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Wikipedia. Non-nucleophilic base. Available at: [Link]
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Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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University of Rochester. Directed (ortho) Metallation. Available at: [Link]
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ResearchGate. (1995). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Available at: [Link]
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De Visser, S. P. (2020). Defluorination of Fluorophenols by a Heme Dehaloperoxidase: Insights into the Defluorination Mechanism. ACS Catalysis, 10(15), 8415-8433. Available at: [Link]
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New World Encyclopedia. Organolithium reagent. Available at: [Link]
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National Institutes of Health. (2021). Designing Advanced Lithium-based Batteries for Low-temperature Conditions. PMC. Available at: [Link]
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ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Reddit. (2023). Reasoning for choosing sterically-hindered base. Available at: [Link]
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National Institutes of Health. (2010). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available at: [Link]
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ResearchGate. (2019). Enzymatic defluorination of fluorinated compounds. Available at: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Beilstein Journals. (2013). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Available at: [Link]
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Fluoride Action Network. (2019). The Dark Side of Fluorine. Available at: [Link]
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Organic Chemistry Data. A. Organolithium Reagents. Available at: [Link]
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National Institutes of Health. (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). Available at: [Link]
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ResearchGate. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]
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ResearchGate. (2019). Hot Formation for Improved Low Temperature Cycling of Anode-Free Lithium Metal Batteries. Available at: [Link]
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Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Available at: [Link]
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National Institutes of Health. (2022). Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes. Available at: [Link]
-
ResearchGate. (2017). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Available at: [Link]
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Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available at: [Link]
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Wikipedia. Organolithium reagent. Available at: [Link]
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ResearchGate. (2023). Improving Low‐Temperature Tolerance of a Lithium‐Ion Battery by a Localized High‐Concentration Electrolyte Based on the Weak Solvation Effect. Available at: [Link]
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Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Available at: [Link]
-
MDPI. (2021). Recent Strides in the Transition Metal-Free Cross-Coupling of Haloacetylenes with Electron-Rich Heterocycles in Solid Media. Available at: [Link]
-
PubMed. (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). Available at: [Link]
-
Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Available at: [Link]
-
Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available at: [Link]
-
Arkat USA. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]
-
ResearchGate. (2017). Synthesis of Pyrrole-Annulated Heterocycles through Copper-Catalyzed Site-Selective Dehydrogenative Cross-Coupling. Available at: [Link]
-
Wikipedia. Directed ortho metalation. Available at: [Link]
-
ResearchGate. (2023). Electrophilically Trapping Water for Preventing Polymerization of Cyclic Ether Towards Low‐Temperature Li Metal Battery. Available at: [Link]
-
PubMed. (2024). Hydrogen Peroxide-Assisted Alkaline Defluorination of the Fumigant and Potent Greenhouse Gas, Sulfuryl Fluoride. Available at: [Link]
-
PubMed. (2020). Suzuki-Miyaura Cross Coupling Is Not an Informative Reaction to Demonstrate the Performance of New Solvents. Available at: [Link]
-
National Institutes of Health. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Available at: [Link]
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Stability issues of 1-(2-fluorophenyl)-1H-pyrrole under acidic conditions
Technical Support Center: Stability of 1-(2-fluorophenyl)-1H-pyrrole
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this N-arylpyrrole derivative in their work. N-arylpyrroles are crucial scaffolds in medicinal chemistry and materials science. However, the inherent reactivity of the pyrrole ring presents unique stability challenges, particularly under acidic conditions. This guide provides in-depth, experience-based answers to common issues, troubleshooting protocols, and preventative strategies to ensure the success and integrity of your experiments.
Part 1: Core Issue FAQ - Understanding the Instability
Q1: Why does my solution of this compound immediately turn dark brown or black and form a precipitate upon adding an acid?
A1: This is a classic sign of acid-catalyzed polymerization, a well-known issue with pyrrole and its derivatives. [1][2]
-
Mechanism of Degradation: The pyrrole ring is an electron-rich aromatic system.[3] In the presence of a strong acid, a proton (H⁺) acts as an electrophile. While the nitrogen lone pair is involved in the aromatic system, the carbon atoms of the ring are sufficiently electron-rich to be protonated. Protonation preferentially occurs at the C2 (alpha) position, as the resulting cation is stabilized by three resonance structures, more than the two structures from C3 protonation.[4][5][6]
-
Initiation of Polymerization: This initial protonation step breaks the aromaticity of the ring, forming a highly reactive pyrrolium cation.[6] This cation is a potent electrophile. It is then rapidly attacked by a neutral, unprotonated molecule of this compound, initiating a chain reaction.[2][4]
-
Propagation and Product: This process continues, leading to the formation of long-chain polymers, often referred to as "pyrrole black." These polymers are typically insoluble, poorly defined, and appear as the dark precipitate or tar you observe.[2][7] The electron-withdrawing nature of the 2-fluorophenyl group can influence the electron density of the pyrrole ring, but it is generally not sufficient to prevent this rapid polymerization in the presence of strong acids.
The visualization below illustrates this catastrophic degradation pathway.
Caption: Mechanism of acid-catalyzed pyrrole polymerization.
Part 2: Troubleshooting Guide - Practical Solutions for Common Problems
This section addresses specific experimental scenarios.
Q2: I need to perform an electrophilic substitution (e.g., nitration, halogenation) on the pyrrole ring. How can I introduce the electrophile without causing polymerization?
A2: The key is to avoid strong protic acids and use milder, modified reagents. Standard electrophilic substitution conditions (e.g., HNO₃/H₂SO₄) will cause immediate decomposition.[7]
Recommended Solutions:
-
Use Modified Reagents: For many reactions, milder reagents have been developed specifically for sensitive heterocycles like pyrrole.[4]
-
Nitration: Use nitric acid in acetic anhydride (HNO₃/Ac₂O) at low temperatures (e.g., 0 °C or below).[6][8]
-
Sulfonation: Use a pyridine-sulfur trioxide complex (SO₃·py) instead of fuming sulfuric acid.[7][8]
-
Halogenation: Pyrrole is highly reactive towards halogens, and a Lewis acid catalyst is often not required.[4] Use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for controlled monohalogenation.
-
Acylation: Friedel-Crafts acylation can often be performed with acetic anhydride at elevated temperatures without a strong Lewis acid catalyst, or by using milder catalysts.[8]
-
-
Control Reaction Conditions:
-
Temperature: Perform the reaction at the lowest possible temperature (e.g., -78 °C to 0 °C) to slow the rate of polymerization relative to the desired reaction.[2]
-
Reagent Addition: Add the acidic or electrophilic reagent slowly and dropwise to a cooled, dilute solution of the pyrrole. This prevents localized high concentrations of acid.[2]
-
Q3: My reaction requires a Lewis acid catalyst, but adding it causes decomposition. What are my options?
A3: Not all Lewis acids are equal. The choice of Lewis acid and solvent is critical.
Recommended Solutions:
-
Select Milder Lewis Acids: Avoid strong Lewis acids like AlCl₃. Opt for milder alternatives that are less prone to generating protons with trace water. Examples include ZnCl₂, SnCl₄, or scandium triflate (Sc(OTf)₃). Chiral phosphoric acids have also been used successfully in N-arylpyrrole synthesis and functionalization.[9][10][11]
-
Ensure Anhydrous Conditions: Trace amounts of water can react with strong Lewis acids to generate HCl or HBr, triggering proton-catalyzed polymerization. Flame-dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Consider a Protection Strategy: If decomposition persists, the most robust solution is to protect the pyrrole nitrogen.
Q4: My N-Boc protected this compound is decomposing in my acidic reaction. I thought it was protected?
A4: The Boc (tert-butoxycarbonyl) group is an acid-labile protecting group. It is specifically designed to be removed by strong acids like trifluoroacetic acid (TFA) or HCl.[2] The acid in your reaction is likely cleaving the Boc group, exposing the unprotected pyrrole, which then polymerizes.[2]
Recommended Solutions:
-
Switch to an Acid-Stable Protecting Group: The best strategy is to use a protecting group that is stable to your reaction conditions. Electron-withdrawing sulfonyl groups are excellent choices.
-
Tosyl (Ts): Removed under reductive conditions or with strong base at high temperatures.
-
Nosyl (Ns): Can be removed under mild conditions with a thiol and base.
-
-
Modify Reaction Conditions: If changing the protecting group is not feasible, you must use conditions that are compatible with the Boc group, such as very mild Lewis acids.[2]
| Protecting Group | Typical Cleavage Conditions | Acid Stability |
| Boc | Strong Acid (TFA, HCl)[12] | Poor |
| Cbz | Hydrogenolysis (H₂, Pd/C) | Good |
| Tosyl (Ts) | Strong Base, Reductive (Na/NH₃) | Excellent |
| Nosyl (Ns) | Thiol + Base (e.g., thiophenol, K₂CO₃) | Excellent |
| Caption: Comparison of common N-protecting groups for pyrroles. |
Part 3: Preventative Strategies & Experimental Protocols
Q5: How can I proactively design my experiment to avoid stability issues with this compound?
A5: A proactive approach saves time and material. The central strategy is to reduce the nucleophilicity of the pyrrole ring.
The workflow below provides a decision-making process for handling this sensitive compound.
Caption: Decision workflow for experiments with acid-sensitive pyrroles.
Protocol: N-Protection of this compound with p-Toluenesulfonyl Chloride (TsCl)
This protocol renders the pyrrole ring significantly more stable to a wide range of acidic conditions.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add NaH (1.2 equivalents). Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, carefully decanting the solvent.
-
Deprotonation: Add anhydrous THF to the flask to create a suspension. Cool the flask to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should cease.
-
Tosylation: Cool the mixture back to 0 °C. Add a solution of TsCl (1.1 equivalents) in anhydrous THF dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Monitor the reaction by TLC. Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (x3).
-
Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield N-tosyl-1-(2-fluorophenyl)-1H-pyrrole.
References
-
Chemistry Stack Exchange. (2015). What is the degradation mechanism of pyrrole? [Online]. Available at: [Link][1]
-
ResearchGate. (2023). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. [Online]. Available at: [Link]
-
Heterocyclic Compounds. (n.d.). Source unavailable.[8]
-
R Discovery. (2023). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. [Online]. Available at: [Link][10]
-
Pyrrole reaction. (n.d.). Source unavailable.[4]
-
Wikipedia. (2024). Pyrrole. [Online]. Available at: [Link][13]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Online]. Available at: [Link][3]
-
MBB College. (n.d.). Reactions of Pyrrole. [Online]. Available at: [Link][7]
-
ACS Publications. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. [Online]. Available at: [Link][11]
-
Quora. (2018). Why is the reaction of pyrrole difficult with acid? [Online]. Available at: [Link][14]
-
YouTube. (2014). Electrophilic Substitution of Pyrrole and Pyridine. [Online]. Available at: [Link][5]
-
Scribd. (n.d.). Acidic and Basic Character of Pyrrole. [Online]. Available at: [Link][6]
-
National Institutes of Health. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. [Online]. Available at: [Link][12]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. mbbcollege.in [mbbcollege.in]
- 8. uop.edu.pk [uop.edu.pk]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pubs.acs.org [pubs.acs.org]
- 12. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrole - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
Technical Support Center: Industrial-Scale Synthesis of 1-(2-Fluorophenyl)-1H-pyrrole
Welcome to the Technical Support Center for the industrial production of 1-(2-fluorophenyl)-1H-pyrrole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges during the scale-up of this critical synthesis.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific experimental issues in a question-and-answer format, offering insights into causality and actionable solutions.
Issue 1: Low Yield in Paal-Knorr Synthesis
Question: We are experiencing significantly lower than expected yields in our Paal-Knorr synthesis of this compound from 2-fluoroaniline and a 1,4-dicarbonyl compound. What are the likely causes and how can we optimize the reaction?
Answer: The Paal-Knorr synthesis, while a classic method for pyrrole formation, can present challenges during scale-up.[1][2] Low yields often stem from several factors related to reaction kinetics and side reactions.
Probable Causes & Solutions:
-
Incomplete Hemiacetal Formation: The initial condensation of the amine with the dicarbonyl to form a hemiacetal is a critical rate-determining step.[3][4]
-
Causality: Insufficient acidity can slow this step, while excessive acidity can promote undesired side reactions like furan formation.[3]
-
Solution: A weak acid catalyst, such as acetic acid, is often employed to accelerate the reaction.[3] Careful control of pH is crucial; operating under neutral or weakly acidic conditions is recommended.
-
-
Side Reactions and Impurity Formation: The acidic conditions required for cyclization can also lead to the formation of furan byproducts or polymerization of the starting materials.
-
Causality: At a pH below 3, the formation of furans can become the main reaction pathway.[3]
-
Solution: Maintain the reaction pH between 4 and 5. The use of a buffered system can help maintain optimal pH throughout the reaction.
-
-
Inefficient Water Removal: The cyclization step involves the elimination of two water molecules.[4]
-
Causality: In a large-scale batch reactor, inefficient removal of water can shift the equilibrium back towards the reactants, thus reducing the yield.
-
Solution: Employ a Dean-Stark apparatus or a similar setup for azeotropic removal of water to drive the reaction to completion.
-
Experimental Protocol: Optimized Paal-Knorr Synthesis
-
Charge the reactor with the 1,4-dicarbonyl compound and a suitable solvent (e.g., toluene).
-
Add 2-fluoroaniline (1.0-1.1 equivalents) and a catalytic amount of a weak acid (e.g., acetic acid, 0.1 equivalents).
-
Heat the mixture to reflux and collect the water generated using a Dean-Stark trap.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, cool the reaction mixture and proceed with standard work-up and purification procedures.
Issue 2: Poor Selectivity in Buchwald-Hartwig Amination
Question: Our Buchwald-Hartwig amination for coupling pyrrole with 2-fluoro-bromobenzene is resulting in a mixture of N-arylated and C-arylated products, along with significant amounts of starting material. How can we improve the N-arylation selectivity?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but achieving high selectivity for N-arylation of pyrrole requires careful optimization of the catalyst system and reaction conditions.[5]
Probable Causes & Solutions:
-
Inappropriate Ligand Choice: The ligand plays a crucial role in determining the catalytic activity and selectivity.
-
Causality: Bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step that forms the C-N bond.[5] The use of bidentate phosphine ligands can often improve reaction rates and yields.[5]
-
Solution: Screen a variety of ligands, including sterically hindered monodentate ligands (e.g., XPhos, SPhos) and bidentate ligands (e.g., BINAP, DPEphos).
-
-
Base Selection and Strength: The choice of base is critical for both deprotonating the pyrrole and activating the catalyst.
-
Causality: A base that is too weak will result in incomplete deprotonation of the pyrrole, leading to low conversion. A base that is too strong can lead to side reactions.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, especially in its active form.[6]
-
Causality: Oxidative deactivation of the Pd(0) catalyst will halt the catalytic cycle.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6] Using pre-catalysts that are air-stable can also simplify handling.[6]
-
Workflow for Optimizing Buchwald-Hartwig Amination:
Caption: Decision workflow for troubleshooting poor selectivity in Buchwald-Hartwig amination.
Issue 3: Impurity Profile in Clauson-Kaas Synthesis
Question: We are using a modified Clauson-Kaas synthesis with 2,5-dimethoxytetrahydrofuran and 2-fluoroaniline.[7][8] While the yield is acceptable, we are observing persistent impurities that are difficult to remove. What are these impurities and how can we minimize their formation?
Answer: The Clauson-Kaas synthesis is a versatile method for preparing N-substituted pyrroles.[7][8] However, impurities can arise from the nature of the starting materials and reaction conditions.
Common Impurities and Mitigation Strategies:
| Impurity | Probable Cause | Mitigation Strategy |
| Unreacted 2-fluoroaniline | Incomplete reaction or unfavorable equilibrium. | Use a slight excess of 2,5-dimethoxytetrahydrofuran (1.1-1.2 equivalents). Ensure efficient removal of methanol byproduct to drive the reaction forward. |
| Polymerization Products | Highly acidic conditions or elevated temperatures can lead to polymerization of the pyrrole product or starting materials.[9] | Maintain a mildly acidic pH (e.g., using an acetic acid/acetate buffer).[8] Control the reaction temperature carefully, avoiding excessive heat. |
| Oxidation Products | The pyrrole ring can be susceptible to oxidation, especially in the presence of air at elevated temperatures. | Conduct the reaction under an inert atmosphere (nitrogen or argon). Consider adding a small amount of an antioxidant. |
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the industrial synthesis of this compound.
Q1: What are the primary synthesis routes for this compound on an industrial scale?
A1: The most common industrial routes are the Paal-Knorr synthesis and the Clauson-Kaas synthesis .[1][7][8] The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with 2-fluoroaniline.[1][2] The Clauson-Kaas synthesis utilizes the reaction of 2,5-dimethoxytetrahydrofuran with 2-fluoroaniline in the presence of an acid catalyst.[7][8] Palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are also employed, though they can be more expensive due to the cost of the catalyst and ligands.[5]
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: Safety is paramount in industrial synthesis. Key considerations include:
-
Handling of Pyrrole and its Derivatives: Pyrrole can be harmful if inhaled, swallowed, or in contact with skin.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used.[11][12]
-
Flammability: Many organic solvents used in the synthesis are flammable. Reactions should be conducted in well-ventilated areas, away from ignition sources.[13]
-
Exothermic Reactions: Some reaction steps, particularly those involving strong bases or acids, can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.
-
Waste Disposal: Chemical waste must be handled and disposed of in accordance with local regulations.
Q3: How can we effectively monitor the progress of the reaction on a large scale?
A3: Real-time reaction monitoring is crucial for process control and optimization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the concentrations of starting materials, intermediates, and the final product. It is highly accurate and can also be used to track the formation of impurities.
-
Gas Chromatography (GC): GC is suitable for monitoring volatile components of the reaction mixture.
-
In-situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information about the chemical composition of the reaction mixture without the need for sampling.
Q4: What are the most effective methods for purifying this compound at an industrial scale?
A4: The choice of purification method depends on the impurity profile and the desired purity of the final product.
-
Crystallization: This is often the most cost-effective method for large-scale purification. The crude product is dissolved in a suitable solvent at an elevated temperature and then cooled to induce crystallization, leaving impurities in the mother liquor.
-
Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.
-
Column Chromatography: While highly effective, column chromatography is generally more expensive and less practical for very large quantities. It is typically reserved for high-purity applications or for the removal of closely related impurities.
Visualizing the Synthesis and Purification Workflow:
Caption: General workflow for the industrial synthesis and purification of this compound.
III. References
-
BenchChem. Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
-
Stanovnik, B., et al. Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Molecules. 2003.
-
A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. RSC Advances. 2017.
-
Sigma-Aldrich. Scale-Up Guide: Buchwald-Hartwig Amination.
-
Google Patents. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
-
Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. ResearchGate.
-
Patsnap Eureka. Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
-
SAFETY DATA SHEET - 1H-Pyrrole. Fisher Scientific.
-
Paal-Knorr Pyrrole Synthesis. Merck Index.
-
Google Patents. Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
-
Wikipedia. Paal–Knorr synthesis.
-
European Patent Office. PROCESS FOR PRODUCING PYRROLE COMPOUND.
-
Wikipedia. Buchwald–Hartwig amination.
-
Alfa Chemistry. Paal-Knorr Synthesis.
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde.
-
ResearchGate. A Continuous Process for Buchwald-Hartwig Amination at Micro- Lab- and Meso-Scale Using a Novel Reactor Concept.
-
PubMed Central. Recent Advancements in Pyrrole Synthesis.
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
-
National Institutes of Health. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.
-
Apollo Scientific. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde Safety Data Sheet.
-
Beilstein Journals. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.
-
SciSpace. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate.
-
Echemi. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile Safety Data Sheets.
-
Organic Chemistry Portal. Pyrrole synthesis.
-
ResearchGate. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.
-
Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
-
ResearchGate. Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and proposed mechanism.
-
ARKIVOC. Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.
-
Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis. 2018.
-
CDN. pyrrole-MSDS.pdf.
-
Sigma-Aldrich. SAFETY DATA SHEET - Pyrrole.
-
ACS Publications. Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. 2004.
-
ResearchGate. (PDF) Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions.
-
Royal Society of Chemistry. Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry. 2021.
Sources
- 1. Paal-Knorr Pyrrole Synthesis [drugfuture.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 7. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
Troubleshooting guide for the Vilsmeier-Haack formylation of N-substituted pyrroles
Welcome to the technical support resource for the Vilsmeier-Haack formylation of N-substituted pyrroles. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for introducing formyl groups onto the pyrrole nucleus. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrroles?
The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] For N-substituted pyrroles, which are highly electron-rich heterocycles, this reaction is particularly effective.[3][4] It employs a "Vilsmeier reagent," a mild electrophile, which selectively attacks the pyrrole ring to introduce a formyl group (-CHO).[5][6] This method is often preferred over harsher alternatives like Friedel-Crafts acylation, which can lead to polymerization or decomposition of the sensitive pyrrole ring.[7][8]
Q2: What is the "Vilsmeier Reagent" and how is it generated?
The Vilsmeier reagent is an electrophilic chloroiminium salt, also known as (chloromethylene)dimethyliminium chloride.[4][9][10] It is typically generated in situ (within the reaction mixture) by the reaction of an N,N-disubstituted formamide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][11] Other reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can also be used.[3]
The formation is an exothermic process and is critical to the success of the overall reaction. It is typically performed at low temperatures (e.g., 0 °C) to ensure controlled and complete formation of the electrophile before the pyrrole substrate is introduced.[10]
Q3: What is the fundamental mechanism of the Vilsmeier-Haack formylation on a pyrrole ring?
The reaction proceeds through a well-established three-stage mechanism:
-
Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent.[11]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the N-substituted pyrrole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the most electron-rich and sterically accessible position, typically the C2-position.[5][12] This step forms a new carbon-carbon bond and generates a resonance-stabilized iminium salt intermediate.[3][6]
-
Hydrolysis: During the aqueous workup, the iminium salt intermediate is hydrolyzed to yield the final formylated pyrrole product and a secondary amine byproduct.[1][13]
Below is a diagram illustrating the general mechanism for the formylation at the C2 position of an N-substituted pyrrole.
Caption: General mechanism of the Vilsmeier-Haack reaction on pyrroles.
Troubleshooting Guide
Q4: My reaction has failed to start or is giving a very low yield. What are the common causes?
This is a frequent issue that can often be traced back to reagent quality, reaction conditions, or substrate reactivity.
Possible Causes & Solutions
-
Poor Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture.
-
Solution: Use freshly distilled or a newly opened bottle of POCl₃. Ensure that the DMF is anhydrous. Any moisture present will consume the POCl₃ and prevent the formation of the active electrophile.[8]
-
-
Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.
-
Low Reaction Temperature: While reagent formation requires low temperatures, the formylation step itself may require heating, depending on the pyrrole's reactivity.
-
Deactivated Pyrrole Substrate: If the N-substituent or other groups on the pyrrole ring are strongly electron-withdrawing (e.g., tosyl, acyl), the nucleophilicity of the ring is significantly reduced, making the electrophilic attack sluggish.
-
Solution: For deactivated substrates, more forcing conditions are necessary. This includes increasing the reaction temperature, extending the reaction time, and potentially using a larger excess of the Vilsmeier reagent.[15]
-
Q5: I am observing a mixture of products, specifically the 2-formyl and 3-formyl isomers. How can I control the regioselectivity?
Regioselectivity is a critical aspect of pyrrole formylation and is governed by a balance of electronic and steric effects.
-
Electronic Preference: The C2 (α) position of the pyrrole ring is electronically more activated towards electrophilic attack than the C3 (β) position.[5][12] Therefore, for N-substituted pyrroles with small substituents, the 2-formyl product is heavily favored.
-
Steric Hindrance: As the steric bulk of the N-substituent increases, the approach of the Vilsmeier reagent to the C2 position becomes hindered. This steric clash can force the reaction to occur at the less hindered, albeit less electronically favorable, C3 position.[15][16]
The table below summarizes the influence of the N-substituent's size on the regiochemical outcome.
| Entry | N-Substituent (R) | Typical Ratio of C2-formyl : C3-formyl | Primary Controlling Factor |
| 1 | -H | >99 : 1 | Electronics |
| 2 | -Methyl | 95 : 5 | Electronics |
| 3 | -Isopropyl | 80 : 20 | Electronics & Sterics |
| 4 | -tert-Butyl | 15 : 85 | Sterics |
| 5 | -Phenyl | 90 : 10 | Electronics |
Illustrative data based on established principles demonstrating how steric bulk can override electronic preference.[14][15]
Strategies for Controlling Regioselectivity:
-
To favor C2-formylation: Use the smallest possible N-substituent if the synthesis allows. Running the reaction at lower temperatures can sometimes enhance selectivity for the electronically preferred C2 product.
-
To favor C3-formylation: A bulky N-substituent (like tert-butyl) is the most effective strategy.[15]
Q6: My reaction workup is difficult. How should I properly quench the reaction and isolate my product?
The workup procedure is critical for both safety and achieving good product yield and purity.
Key Workup Steps & Rationale
-
Quenching: The reaction mixture contains unreacted POCl₃ and the intermediate iminium salt. POCl₃ reacts violently with water in a highly exothermic process.[17]
-
Best Practice (Reverse Quench): The safest and most effective method is to pour the cooled reaction mixture slowly and carefully onto a vigorously stirred slurry of crushed ice or ice-cold water.[17] This method allows the large volume of ice/water to absorb the heat of quenching safely. Never add water directly to the reaction flask.
-
-
Hydrolysis and Neutralization: The quenching step also serves to hydrolyze the iminium salt to the desired aldehyde.[1] This process generates significant amounts of acid (HCl and H₃PO₄ from POCl₃).
-
Procedure: After the initial quench, the acidic solution must be carefully neutralized. This is typically done by the slow addition of a base such as a saturated sodium bicarbonate solution, sodium acetate solution, or aqueous sodium hydroxide until the pH is neutral or slightly basic (pH 7-8).[14][18]
-
-
Extraction: Once neutralized, the aqueous solution can be extracted with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to isolate the formylated pyrrole. If emulsions form during extraction, adding brine (saturated NaCl solution) can help break them.[8]
The following workflow diagram provides a troubleshooting guide for common experimental issues.
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of N-Phenylpyrrole
This protocol describes a standard procedure for the C2-formylation of an N-substituted pyrrole where steric hindrance is minimal.
Materials:
-
N-Phenylpyrrole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCE (sufficient to ensure stirring).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add POCl₃ (1.2 equivalents) dropwise via the addition funnel over 30 minutes. It is critical to maintain the internal temperature below 5 °C.[14]
-
After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes. The reagent may be colorless or pale yellow.[14][19]
-
-
Reaction with Pyrrole:
-
Dissolve N-phenylpyrrole (1 equivalent) in a minimal amount of anhydrous DCE.
-
Add the pyrrole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
-
Workup and Isolation:
-
Cool the reaction mixture back down in an ice bath.
-
In a separate large beaker, prepare a vigorously stirred slurry of crushed ice.
-
Slowly and carefully pour the reaction mixture into the ice slurry.
-
Once the quench is complete, slowly add saturated sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is ~7-8.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography or recrystallization to afford pure 2-formyl-1-phenylpyrrole.
-
References
-
Vilsmeier-Haack Reaction | Chem-Station Int. Ed. (2014). Reaction Mechanism. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]
-
Scribd. Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. (2025). [Link]
-
Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). [Link]
-
Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. (2013). [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. (2025). [Link]
-
ChemTube3D. Pyrrole-The Vilsmeier Reaction. [Link]
-
YouTube. Vilsmeier-Haack Reaction. (2021). [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Royal Society of Chemistry Publishing. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. (1970). [Link]
-
ResearchGate. Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). (2002). [Link]
-
National Institutes of Health. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). [Link]
-
ResearchGate. Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. (1979). [Link]
-
Reddit. Vilsmeier-Haack formilation help. (2023). [Link]
-
YouTube. Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. (2021). [Link]
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Validation & Comparative
A Comparative Analysis of 1-(2-Fluorophenyl)-1H-pyrrole: A Guide for Medicinal and Materials Chemists
Abstract
N-arylpyrroles are privileged scaffolds in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with significant biological activity. The strategic introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and target binding affinity. This guide presents a comparative analysis of 1-(2-fluorophenyl)-1H-pyrrole, examining its synthesis, properties, and reactivity in contrast to other N-arylpyrroles, such as the parent 1-phenylpyrrole and analogues bearing electron-donating or electron-withdrawing substituents. We will delve into the nuanced electronic and steric effects of the ortho-fluoro substituent, providing experimental context and protocols to inform rational molecular design for researchers in drug discovery and materials science.
Introduction: The Strategic Value of Fluorinated N-Arylpyrroles
The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of many biologically active molecules, including atorvastatin, a blockbuster drug for treating dyslipidemia, and sunitinib, an anticancer agent. Arylation of the pyrrole nitrogen introduces a new vector for modulating molecular properties, enhancing synthetic versatility and enabling fine-tuning of biological targets.
The use of fluorine in medicinal chemistry has become a cornerstone of modern drug design. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow it to serve as a "super-hydrogen," subtly altering a molecule's electronic landscape, conformation, and metabolic fate. Placing a fluorine atom on the N-aryl substituent, particularly in the ortho position as in this compound, creates a fascinating interplay of steric and electronic effects that distinguishes it from other N-arylpyrroles. This guide will dissect these differences to provide a clear, evidence-based understanding of this important chemical motif.
Synthetic Strategies for N-Arylpyrroles
The construction of N-arylpyrroles can be broadly approached via two primary strategies: forming the pyrrole ring onto a pre-existing aryl amine or coupling the pyrrole moiety with an aryl partner. Two of the most robust and widely used methods are the Paal-Knorr synthesis and the Buchwald-Hartwig amination.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and straightforward method for constructing the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine. This reaction is typically carried out under neutral or mildly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts.
Causality of Experimental Choices: The choice of a weak acid catalyst, such as acetic acid, is critical. It protonates a carbonyl oxygen, activating it for nucleophilic attack by the amine, but is not strong enough to promote the self-condensation of the diketone into a furan. The reaction mechanism involves the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.
Experimental Protocol: Paal-Knorr Synthesis of this compound
Materials:
-
2,5-Dimethoxytetrahydrofuran (1.0 eq)
-
2-Fluoroaniline (1.1 eq)
-
Glacial Acetic Acid (catalytic to 2.0 eq)
-
Toluene or Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dimethoxytetrahydrofuran (1.0 eq) and the chosen solvent (e.g., Toluene).
-
Add 2-fluoroaniline (1.1 eq) to the solution.
-
Add glacial acetic acid (2.0 eq). The acid catalyzes the in-situ hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde, the required 1,4-dicarbonyl precursor.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir for 2-4 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the 2-fluoroaniline spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure this compound.
-
Characterize the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
Buchwald-Hartwig Amination
A more modern and highly versatile alternative is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a C-N bond between an amine (or its conjugate base) and an aryl halide or triflate. This method is prized for its broad substrate scope and functional group tolerance.
Causality of Experimental Choices: The success of this reaction hinges on the selection of the palladium catalyst, a phosphine ligand, and a base. Sterically hindered biarylphosphine ligands (e.g., Xantphos, SPhos) are often employed because they promote the crucial reductive elimination step, which forms the final C-N bond and regenerates the active Pd(0) catalyst. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the pyrrole, making it a more potent nucleophile for the catalytic cycle.
Figure 1: Common synthetic workflows for N-arylpyrroles.
Comparative Physicochemical Properties
The introduction of a fluorine atom at the ortho-position of the N-phenyl ring creates distinct electronic and steric properties compared to other substituted and unsubstituted N-arylpyrroles.
Electronic Effects: A Tale of Two Forces
The fluorine atom exerts two opposing electronic effects on the attached phenyl ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance (or mesomeric) effect (+M).
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly pulls electron density away from the carbon it is attached to through the sigma bond network. This effect deactivates the entire aromatic system, making the phenyl ring less electron-rich.
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the phenyl ring. This effect donates electron density, primarily to the ortho and para positions.
For halogens, the inductive effect typically outweighs the resonance effect. Therefore, the 2-fluorophenyl group, as a whole, is electron-withdrawing and deactivates the pyrrole ring compared to an unsubstituted phenyl group. However, the resonance donation, though weaker, still plays a role in directing reactivity.
Figure 2: The dual electronic nature of the fluorine substituent.
Steric Effects and Atropisomerism
The presence of a substituent at the ortho position of the N-aryl ring introduces steric hindrance that restricts free rotation about the N-C(aryl) single bond. This phenomenon, known as atropisomerism, can lead to the existence of stable, non-interconverting rotational isomers (enantiomers or diastereomers) if the rotational barrier is sufficiently high (typically >22 kcal/mol).
While the small size of a single fluorine atom is often insufficient to create stable atropisomers at room temperature in simple this compound, it does have a significant conformational impact. It forces a non-planar arrangement between the pyrrole and phenyl rings, which can be critical for receptor binding in a drug discovery context. In more complex systems with additional ortho substituents on either the pyrrole or phenyl ring, the presence of the fluorine atom can be enough to lock the conformation and allow for the isolation of stable atropisomers.
Comparative Spectroscopic Analysis (NMR)
The electronic effects of the N-aryl substituent are clearly reflected in the ¹H and ¹³C NMR spectra of the pyrrole ring. The chemical shifts of the pyrrole protons (H2/H5 and H3/H4) are sensitive reporters of the electron density within the ring.
| N-Aryl Substituent | Group Type | Expected Effect on Pyrrole Ring | Approx. ¹H Shift H2/H5 (ppm) | Approx. ¹H Shift H3/H4 (ppm) |
| 1-Phenyl | Neutral Reference | Reference electron density | ~7.1 | ~6.3 |
| 1-(2-Fluorophenyl) | Weakly Deactivating | Deshielded (less e⁻ density) | ~7.2-7.3 | ~6.4 |
| 1-(4-Methoxyphenyl) | Activating (+M) | Shielded (more e⁻ density) | ~7.0 | ~6.2 |
| 1-(4-Nitrophenyl) | Strongly Deactivating (-I, -M) | Strongly Deshielded (much less e⁻ density) | ~7.5-7.6 | ~6.5 |
Note: These are representative chemical shifts in CDCl₃ and can vary. Data is extrapolated from typical values found in literature.
Analysis:
-
1-Phenylpyrrole: Serves as our baseline.
-
1-(2-Fluorophenyl)pyrrole: The pyrrole protons are shifted slightly downfield compared to the phenyl analogue. This is a direct consequence of the net electron-withdrawing nature of the 2-fluorophenyl group, which reduces the electron density on the pyrrole ring, leading to deshielding.
-
1-(4-Methoxyphenyl)pyrrole: The strong electron-donating methoxy group increases electron density on the pyrrole ring, causing an upfield (shielding) shift of the protons.
-
1-(4-Nitrophenyl)pyrrole: The powerful electron-withdrawing nitro group significantly reduces electron density, causing a substantial downfield (deshielding) shift.
Comparative Reactivity in Electrophilic Substitution
Pyrrole is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, preferentially at the C2 position. The nature of the N-aryl substituent directly modulates this reactivity.
-
Activating Groups (e.g., 4-methoxyphenyl): These groups enhance the electron density of the pyrrole ring, making it a more potent nucleophile and accelerating the rate of electrophilic substitution.
-
Deactivating Groups (e.g., 4-nitrophenyl, 2-fluorophenyl): These groups withdraw electron density, making the pyrrole ring less nucleophilic and slowing the reaction rate compared to 1-phenylpyrrole.
For this compound, while the ring is deactivated, it is still sufficiently reactive for many common electrophilic substitutions like Vilsmeier-Haack formylation or Friedel-Crafts acylation, albeit potentially requiring harsher conditions than more activated analogues. The directing effects within the fluorophenyl ring itself are also noteworthy; although the ring is deactivated, the weak π-donating nature of fluorine still directs electrophiles to the ortho and para positions.
Figure 3: Comparative reactivity of N-arylpyrroles towards electrophiles.
Applications in Drug Discovery
The true value of the 2-fluorophenyl substituent is most evident in medicinal chemistry. The strategic placement of a fluorine atom can act as a "metabolic shield." Cytochrome P450 enzymes, which are responsible for much of drug metabolism, often hydroxylate aromatic rings. A C-F bond is exceptionally strong and resistant to this enzymatic cleavage. Placing a fluorine at a position susceptible to metabolism can block this pathway, thereby increasing the drug's half-life and bioavailability.
Furthermore, the electronic modulation provided by fluorine can alter the pKa of nearby functional groups or enhance binding interactions with a protein target through favorable electrostatic or dipole interactions. The conformational constraint imposed by the ortho-fluoro group can also pre-organize the molecule into a bioactive conformation, increasing its potency and selectivity.
Conclusion
The 2-fluorophenyl substituent imparts a unique and valuable set of characteristics to the N-arylpyrrole scaffold. Compared to its non-fluorinated counterpart, this compound exhibits:
-
Modified Electronics: The pyrrole ring is moderately deactivated due to the dominant inductive effect of fluorine, which is reflected in its spectroscopic properties and reduced reactivity.
-
Steric Influence: The ortho-fluoro group imposes conformational constraints, influencing the dihedral angle between the aromatic rings, a key feature for molecular recognition.
-
Enhanced Drug-like Properties: In a medicinal chemistry context, the fluorine atom can serve as a metabolic blocker and a tool to fine-tune binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.
Understanding this comparative landscape allows researchers to make informed decisions in molecular design, leveraging the subtle yet powerful effects of the 2-fluorophenyl group to optimize molecules for specific biological or material applications.
References
-
Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]
-
1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5) obtained from a 60 MHz Pulsar Oxford benchtop NMR at 400 MHz (fleft) and from a 400 MHz Bruker Ascend TM (right). [Image]. (n.d.). ResearchGate. Retrieved from [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Merck Index. Retrieved from [Link]
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1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Atropisomerism and Axial Chirality in Heteroaromatic Compounds. (2015). Semantic Scholar. Retrieved from [Link]
-
Atropisomer. In Wikipedia. Retrieved from [Link]
-
Foley, D. J., & Gustafson, J. L. (2020). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 12(1), 57-73. Retrieved from [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. Retrieved from [Link]
-
Foley, D. J., et al. (2021). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 54(1), 193-206. Retrieved from [Link]
-
Supporting Information. (n.d.). acs.org. Retrieved from [Link]
-
5.2 Directing Effects of the Substituents on EAS. (n.d.). KPU Pressbooks. Retrieved from [Link]
-
Atropisomerism in the Pharmaceutically Relevant Realm. (2022). ACS Publications. Retrieved from [Link]
-
Electrophilic fluorination. In Wikipedia. Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Relative Electrophilic Fluorinating Power as Assayed by Competitive Catalytic Halogenation Reactions. (2002). ResearchGate. Retrieved from [Link]
-
A quantitative reactivity scale for electrophilic fluorinating reagents. (2017). National Center for Biotechnology Information. Retrieved from [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
Reactivities of electrophilic N-F fluorinating reagents. (2020). Semantic Scholar. Retrieved from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2017). ResearchGate. Retrieved from [Link]
-
The Relative Favorability Of Placing Substituents Ortho Or Para In The Cationic Intermediate For Electrophilic Aromatic Substitution. (2023). Swarthmore College. Retrieved from [Link]
-
Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). csbsju.edu. Retrieved from [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
16.5: An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
A Researcher's Guide to Validating the Biological Activity of 1-(2-fluorophenyl)-1H-pyrrole Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 1-(2-fluorophenyl)-1H-pyrrole derivatives. Pyrrole and its derivatives are recognized as privileged heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity, making this specific class of derivatives particularly promising for therapeutic development.
This document moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring that each described methodology functions as a self-validating system. We will explore a logical, multi-tiered approach to screen for and validate three primary biological activities: anticancer, anti-inflammatory, and antimicrobial efficacy.
Part 1: Validation of Anticancer Activity
The anticancer potential of pyrrole-containing compounds is well-documented, with mechanisms often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular machinery like protein kinases or microtubules.[3][4][5] Our validation strategy begins with a broad assessment of cytotoxicity to identify promising candidates, followed by a targeted mechanistic assay.
Primary Screening: Cytotoxicity via MTT Assay
Expertise & Experience: The foundational step in assessing any potential anticancer agent is to determine its dose-dependent effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that serves as a reliable indicator of metabolic activity, which in turn correlates with the number of viable cells.[6][7] This assay is selected for its high throughput, reproducibility, and its ability to provide a quantitative measure of cytotoxicity—the half-maximal inhibitory concentration (IC50). The principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow MTT salt into insoluble purple formazan crystals.[8][9]
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, LoVo for colon cancer) and a non-cancerous control cell line (e.g., human dermal fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for another 3-4 hours.[10] During this time, visually confirm the formation of purple formazan crystals within the cells via microscopy.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[7]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Derivative 1 | MCF-7 (Breast Cancer) | Value | Value |
| LoVo (Colon Cancer) | Value | Value | |
| HDF (Normal Fibroblast) | Value | - | |
| Derivative 2 | MCF-7 (Breast Cancer) | Value | Value |
| LoVo (Colon Cancer) | Value | Value | |
| HDF (Normal Fibroblast) | Value | - | |
| Doxorubicin | MCF-7 (Breast Cancer) | Value | Value |
| (Control) | LoVo (Colon Cancer) | Value | Value |
| HDF (Normal Fibroblast) | Value | - | |
| Selectivity Index = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line) |
Mechanistic Validation: Tubulin Polymerization Inhibition
Expertise & Experience: A significant number of pyrrole-based anticancer agents function by disrupting microtubule dynamics, which are critical for cell division, shape, and transport.[3][5][11] An in vitro tubulin polymerization assay directly measures a compound's ability to interfere with the assembly of tubulin dimers into microtubules.[12] This cell-free assay is crucial for confirming a specific mechanism of action and eliminating confounding factors present in cell-based systems. We utilize a fluorescence-based method, which is more sensitive than traditional turbidity assays and monitors the incorporation of a fluorescent reporter into growing microtubules.[12][13]
Caption: Disruption of tubulin polymerization leads to mitotic arrest.
-
Reagent Preparation: Prepare a tubulin reaction mix on ice containing 2 mg/mL purified tubulin, general tubulin buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA), 1 mM GTP, 15% glycerol, and a fluorescent reporter.[12][14]
-
Compound Preparation: In a pre-warmed (37°C) 96-well plate, add 5 µL of 10x concentrated test compounds, a positive control inhibitor (e.g., 100 µM Nocodazole), a positive control enhancer (e.g., 100 µM Paclitaxel), and a vehicle control.[12]
-
Initiation: Initiate the polymerization reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every 30-60 seconds for 60-90 minutes.[15]
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of fluorescence indicates inhibition.
| Compound (Concentration) | Polymerization Rate (Vmax) | Max Polymerization (F_max) | Effect vs. Control |
| Vehicle Control | Value | Value | Baseline |
| Derivative 1 (10 µM) | Value | Value | Inhibition |
| Nocodazole (10 µM) | Value | Value | Strong Inhibition |
| Paclitaxel (10 µM) | Value | Value | Enhancement |
Part 2: Validation of Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and Cyclooxygenase-2 (COX-2) is a critical enzyme that mediates inflammatory responses.[16] Many heterocyclic compounds, including pyrrole derivatives, have been investigated as COX-2 inhibitors.[16]
COX-2 Inhibition Screening Assay
Expertise & Experience: To validate anti-inflammatory potential, we employ a direct enzymatic assay to measure the inhibition of COX-2. This approach provides a clear, mechanistically defined result. A fluorometric assay is chosen for its sensitivity and suitability for high-throughput screening. The assay principle is based on the detection of Prostaglandin G2, an intermediate product generated by COX-2 activity, via a fluorescent probe.[17]
Caption: Workflow for the fluorometric COX-2 inhibitor screening assay.
-
Enzyme Preparation: On ice, dilute human recombinant COX-2 enzyme to the working concentration (e.g., 17.5 ng/µL) in COX Assay Buffer.[18]
-
Reaction Setup: To appropriate wells of a 96-well plate, add 20 µL of the diluted COX-2 enzyme. For negative control wells, add assay buffer instead.
-
Inhibitor Addition: Add 10 µL of the test this compound derivative (prepared in serial dilutions), a known COX-2 inhibitor control (e.g., Celecoxib), or a diluent solution (for positive control wells) to the appropriate wells.[17]
-
Reagent Addition: Add 10 µL of diluted fluorescent probe (e.g., Amplex Red) to all wells.[18]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the substrate, arachidonic acid, to all wells.
-
Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[17]
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration relative to the positive control (enzyme activity without inhibitor) and calculate the IC50 value.
| Compound | IC50 (µM) for COX-2 |
| Derivative 1 | Value |
| Derivative 2 | Value |
| Celecoxib (Control) | Value[19] |
Part 3: Validation of Antimicrobial Activity
The pyrrole scaffold is present in numerous natural and synthetic compounds with significant antibacterial activity.[2][20] Validating this potential is a critical step in characterizing novel derivatives.
Minimum Inhibitory Concentration (MIC) Determination
Expertise & Experience: The gold standard for quantifying the in vitro potency of a potential antibacterial agent is the Minimum Inhibitory Concentration (MIC) assay.[21] This assay determines the lowest concentration of a compound that prevents the visible growth of a specific microorganism. The broth microdilution method is a standardized, efficient technique that allows for the simultaneous testing of multiple compounds against various bacterial strains.[22]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[23]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (bacteria in broth without any compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[23]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity.[22][23]
| Compound | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| Derivative 1 | Value | Value |
| Derivative 2 | Value | Value |
| Ciprofloxacin (Control) | Value | Value |
Comparative Summary and Forward Outlook
To provide a clear overview of a lead candidate's potential, the disparate data points must be consolidated and compared against established standards.
Summary of Biological Activity for Lead Derivative
| Activity | Assay | Result (IC50 / MIC) | Standard Compound | Result of Standard |
|---|---|---|---|---|
| Anticancer | MTT (MCF-7 cells) | Value µM | Doxorubicin | Value µM |
| Tubulin Polymerization | Value (e.g., % Inhibition) | Nocodazole | Value (e.g., % Inhibition) | |
| Anti-inflammatory | COX-2 Inhibition | Value µM | Celecoxib | Value µM |
| Antimicrobial | MIC (S. aureus) | Value µg/mL | Ciprofloxacin | Value µg/mL |
Trustworthiness Through Self-Validation: The protocols described herein are designed to be self-validating through the mandatory inclusion of positive, negative, and vehicle controls. Consistent performance of these controls is paramount for the integrity of the data. For instance, in the tubulin assay, clear inhibition by Nocodazole and enhancement by Paclitaxel confirm the assay is performing as expected, thereby validating the results obtained for the novel pyrrole derivatives.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Pyrrole-Containing Haptens
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of methodologies and critical considerations for assessing the cross-reactivity of antibodies developed against pyrrole-containing haptens. We will move beyond rote protocols to explore the causal relationships behind experimental design, ensuring the generation of robust, reliable, and publishable data.
The Significance of Pyrrole-Protein Adducts
Pyrrole-containing haptens are small molecules of immense interest in toxicology and drug development. They are often formed when reactive metabolites, generated by enzymes like cytochrome P450, covalently bind to cellular proteins.[1][2] This process can lead to the formation of pyrrole-protein adducts (PPAs), which are implicated in organ toxicities, particularly drug-induced liver injury (DILI).[1][2] For instance, the metabolic activation of numerous pyrrolizidine alkaloids, found in thousands of plant species, generates reactive pyrrolic metabolites that form these adducts, leading to hepatotoxicity.[1][2] Consequently, highly specific antibodies that can detect these PPAs are critical tools for developing biomarkers for toxicity screening and clinical diagnostics.[3][4]
The core challenge lies in the nature of haptens themselves. Being small molecules, they are not immunogenic on their own.[5] To elicit an immune response, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to form an immunogen.[5][6][7] This very process, however, can introduce complexities that directly impact antibody specificity and cross-reactivity.
Foundational Principles: Generating Anti-Hapten Antibodies
The generation of a high-quality anti-hapten antibody is the bedrock of any reliable immunoassay. The process begins with the synthesis of the hapten and its conjugation to a carrier protein.[6][7]
Causality in Immunogen Design:
-
Hapten Structure and Linker: The site on the hapten where the linker arm is attached is paramount. This site becomes "hidden" from the immune system. Therefore, the linker should be placed at a position that is distal to the key structural motifs you want the antibody to recognize. A poorly placed linker can lead to antibodies that recognize the linker itself or fail to recognize the free hapten in a sample.
-
Carrier Protein and Conjugation Ratio: The choice of carrier protein and the density of haptens conjugated to it (hapten-protein stoichiometry) can significantly influence the resulting antibody titer and specificity.[6] An optimal hapten density, often around 15 haptens per carrier protein, has been shown to yield high antibody titers.[6] It's crucial to characterize the conjugate using methods like MALDI-MS to ensure consistency between batches.[6]
-
Neoepitopes: The chemical reaction used for conjugation can sometimes create new antigenic determinants, or "neoepitopes," which may include parts of the linker and the amino acid residues of the carrier protein.[8] These neoepitopes can induce a stronger immune response than the hapten itself, leading to a high proportion of antibodies that fail to recognize the target hapten.[8] Careful selection and control of crosslinking reagents are essential to minimize this effect.[8]
Comparative Methodologies for Cross-Reactivity Assessment
Once an antibody is generated, its specificity must be rigorously tested. Cross-reactivity is the phenomenon where an antibody binds to molecules that are structurally similar, but not identical, to the target antigen.[9][10] This can lead to false-positive results and inaccurate quantification.[10] The two most powerful and complementary techniques for this assessment are the Competitive ELISA and Surface Plasmon Resonance (SPR).
Competitive ELISA: The Workhorse for Screening
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust, high-throughput method ideal for screening antibody specificity against a panel of potential cross-reactants.[10][11]
Principle of Operation: In this format, a known amount of the hapten (conjugated to a coating protein, often different from the immunizing carrier to avoid anti-carrier antibodies) is immobilized on a microplate well. The test antibody is pre-incubated with a sample containing an unknown amount of free hapten (the analyte) or a known concentration of a potential cross-reactant. This mixture is then added to the coated well. The free hapten in the sample competes with the immobilized hapten for the antibody's binding sites.[10] The amount of antibody that binds to the plate is therefore inversely proportional to the concentration of free hapten in the sample. A stronger signal indicates less free hapten, while a weaker signal indicates a higher concentration of free hapten that has outcompeted the immobilized hapten.
Figure 1. Workflow for a typical indirect competitive ELISA used for cross-reactivity studies.
Data Interpretation: Cross-reactivity is quantified by determining the concentration of the test compound required to inhibit antibody binding by 50% (IC50), relative to the IC50 of the target hapten.[11]
% Cross-Reactivity = (IC50 of Target Hapten / IC50 of Test Compound) x 100 [11]
| Compound | Target Hapten (Pyrrole-A) | Metabolite B | Parent Drug C | Structurally Unrelated D |
| IC50 (nM) | 15 | 75 | 5,000 | >100,000 |
| % Cross-Reactivity | 100% | 20% | 0.3% | <0.01% |
Table 1. Example cross-reactivity data obtained from a competitive ELISA. The antibody shows high specificity for the target hapten, with moderate cross-reactivity for a key metabolite and negligible recognition of the parent drug or an unrelated compound.
Surface Plasmon Resonance (SPR): A Deep Dive into Binding Kinetics
While ELISA provides a crucial endpoint measurement, Surface Plasmon Resonance (SPR) offers a more nuanced, real-time, and label-free analysis of binding events.[12][13] It is considered an essential technology for characterizing antibody-antigen interactions.[12] SPR measures the change in refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[14]
Experimental Setup: Typically, the antibody is captured on the sensor chip surface, and the hapten or potential cross-reactants are flowed over the surface as the "analyte." This orientation is often preferred for hapten interactions.
Key Advantages over ELISA:
-
Kinetic Data: SPR provides not just affinity (KD) but also the individual association (ka or on-rate) and dissociation (kd or off-rate) rate constants that define the interaction.[12][15] Two compounds might have the same affinity but achieve it through very different on- and off-rates, an insight lost in an endpoint assay.
-
Label-Free: Neither the antibody nor the hapten needs to be labeled, eliminating potential artifacts from label conjugation.[12]
-
Real-Time Monitoring: The binding event is observed as it happens, providing a deeper understanding of the interaction dynamics.[12]
Figure 2. Conceptual diagram of an SPR experiment, showing the key phases of a sensorgram and the corresponding molecular binding events.
Comparative Kinetic Data:
| Compound | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| Target Hapten (Pyrrole-A) | 1.5 x 10⁵ | 2.2 x 10⁻⁴ | 1.5 |
| Metabolite B | 0.8 x 10⁵ | 9.6 x 10⁻⁴ | 12.0 |
| Parent Drug C | 1.1 x 10³ | >0.1 | >10,000 |
Table 2. Illustrative kinetic data from an SPR analysis. The high affinity for the target hapten is driven by a very slow off-rate (kd). Metabolite B binds almost as quickly but dissociates over four times faster, resulting in weaker affinity. The parent drug shows very weak and transient binding.
Self-Validating Experimental Protocols
Trustworthiness in scientific data comes from protocols that are inherently self-validating. This means incorporating the right controls and checks at every stage.
Appendix A: Detailed Protocol for Competitive ELISA
-
Coating: Dilute the hapten-protein conjugate (e.g., Pyrrole-A-OVA) to 1-2 µg/mL in 0.05 M Carbonate-Bicarbonate Buffer (pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Causality: Covalent attachment of the antigen to the plate provides a stable surface for the competitive binding reaction. Overnight incubation ensures maximum binding.
-
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).
-
Causality: Washing removes unbound antigen and prevents background noise. Tween-20 is a non-ionic detergent that helps prevent non-specific protein adsorption.
-
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBST) and incubate for 1-2 hours at 37°C.[16]
-
Causality: Blocking saturates any remaining protein-binding sites on the plastic, which is critical for preventing non-specific binding of the primary and secondary antibodies.
-
-
Competitive Reaction:
-
Prepare serial dilutions of your target hapten (standard curve) and test compounds in Assay Buffer (e.g., PBST with 0.1% BSA).
-
In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the primary antibody (diluted to a concentration determined by prior titration, usually the concentration that gives ~80% of maximum signal). Incubate this mixture for 30-60 minutes at room temperature.
-
Wash the blocked assay plate 3 times with PBST.
-
Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the assay plate. Incubate for 1-2 hours at 37°C.[16]
-
Self-Validation: Include a "zero competitor" control (antibody only) to define the maximum signal (B0) and a "non-specific binding" control (no antibody) to define the background.
-
-
Detection:
-
Wash the plate 5 times with PBST.
-
Add 100 µL/well of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-Goat anti-Rabbit IgG) diluted in Assay Buffer. Incubate for 1 hour at 37°C.[16]
-
Wash the plate 5 times with PBST.
-
Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes at room temperature.[16]
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
-
Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader. Plot the OD values against the logarithm of the competitor concentration and fit a four-parameter logistic curve to determine the IC50 values.
Conclusion: A Synthesis of Strategy and Technique
Characterizing the cross-reactivity of antibodies against pyrrole-containing haptens is a multi-faceted process that demands more than just technical execution. It requires a strategic approach to immunogen design, a robust screening method like competitive ELISA to assess a wide range of compounds, and a high-resolution kinetic analysis using SPR to understand the precise nature of the binding interactions. By integrating these methodologies and understanding the causality behind each experimental step, researchers can develop highly specific and reliable antibody reagents, paving the way for more accurate biomarkers and safer drug development.
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A Senior Application Scientist's Guide to the Synthetic Methodologies of N-Arylpyrroles
Introduction: The Enduring Significance of the N-Arylpyrrole Scaffold
The N-arylpyrrole motif is a cornerstone in medicinal chemistry and materials science.[1] This privileged scaffold is present in a multitude of biologically active natural products and pharmaceuticals, where it often serves as a key pharmacophore.[1][2] Its unique electronic properties also make it a valuable component in organic electronics, dyes, and polymers.[1] The continued interest in this heterocyclic system drives the need for efficient and versatile synthetic methods. This guide provides a comparative analysis of the most prominent synthetic strategies for N-arylpyrroles, offering insights into their mechanisms, scope, and practical applications to aid researchers in selecting the optimal method for their specific needs.
I. Classical Condensation Reactions: The Foundation of N-Arylpyrrole Synthesis
These methods, developed over a century ago, remain relevant due to their simplicity and the use of readily available starting materials.
A. The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust and widely used method for constructing the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine, in this case, an aniline derivative.[3][4][5]
Mechanism and Core Principles: The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[3][6] The choice of catalyst, often a Brønsted or Lewis acid, is crucial for promoting the condensation and dehydration steps.[3][7] Recent advancements have focused on developing greener and more efficient catalytic systems.[1][7]
Advantages:
-
Convergent Synthesis: Directly combines the aryl amine and the pyrrole precursor in a single step.
-
Readily Available Starting Materials: 1,4-dicarbonyl compounds and anilines are common chemical feedstocks.[5]
-
Versatility: A wide range of substituted 1,4-dicarbonyls and anilines can be employed.[3]
Limitations:
-
Harsh Conditions: Often requires high temperatures and strong acids, which may not be suitable for sensitive substrates.[8]
-
Availability of 1,4-Dicarbonyls: The synthesis of appropriately substituted 1,4-dicarbonyl compounds can be challenging.
Illustrative Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole [7]
-
To a round-bottom flask, add acetonylacetone (1,4-dicarbonyl, 1.0 eq) and aniline (primary amine, 1.0 eq).
-
Add a catalytic amount of CATAPAL 200 (an alumina-based catalyst).
-
Heat the mixture at 60°C for 45 minutes with stirring.
-
Upon completion (monitored by TLC), the product can be purified by column chromatography.
Performance Data for Paal-Knorr Type Syntheses:
| Catalyst/Conditions | Amine Substrate | Yield (%) | Reaction Time | Temperature (°C) | Reference |
| CATAPAL 200 | Aniline | 97 | 45 min | 60 | [7] |
| Citric Acid (mechanochemical) | Aniline | 84 | 15-30 min | N/A | [9] |
| Vitamin B1 (in ethanol) | 4-Methoxyaniline | 94 | 1 h | Room Temp | [9] |
| Iron(III) Chloride (in water) | Aniline | High | Mild | Mild | [10] |
B. The Clauson-Kaas Pyrrole Synthesis
This method offers an alternative to the Paal-Knorr synthesis by employing 2,5-dialkoxytetrahydrofurans as the 1,4-dicarbonyl equivalent.[11][12]
Mechanism and Core Principles: The reaction is typically acid-catalyzed, where the 2,5-dialkoxytetrahydrofuran is hydrolyzed in situ to the corresponding 1,4-dicarbonyl compound, which then reacts with the primary amine as in the Paal-Knorr synthesis.[11][13]
Advantages:
-
Stable Precursors: 2,5-Dialkoxytetrahydrofurans are often more stable and easier to handle than the corresponding 1,4-dicarbonyl compounds.
-
Milder Conditions: Modified procedures allow for the reaction to proceed under milder conditions.[11]
Limitations:
-
Acid Sensitivity: The use of acid catalysts can be problematic for acid-labile functional groups.[8]
-
Two-Step Nature: While often performed in one pot, the reaction conceptually involves the in situ generation of the dicarbonyl compound.
Illustrative Experimental Protocol: Clauson-Kaas Synthesis of 1-(4-Bromophenyl)-1H-pyrrole [8]
-
In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran (1.2 eq).
-
Heat the reaction mixture to 118°C and stir for 2 hours.
-
Monitor the reaction by TLC.
-
After cooling, add water to precipitate the product, which can then be collected and purified.
Performance Data for Clauson-Kaas Syntheses:
| Catalyst/Solvent | Amine Substrate | Yield (%) | Reaction Time | Temperature (°C) | Reference |
| Acetic Acid | 4-Bromoaniline | Good | 2 h | 118 | [8] |
| Acetic Acid | Ethyl 3-(4-aminophenyl)propanoate | 95 | Reflux | N/A | [11] |
| NaOAc/AcOH/H2O | Various anilines | 15-90 | 2.5 h | 75 | [14] |
C. The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a multicomponent reaction that constructs the pyrrole ring from a β-ketoester, an α-haloketone, and a primary amine (or ammonia).[15][16]
Mechanism and Core Principles: The reaction begins with the formation of an enamine from the β-ketoester and the primary amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the substituted pyrrole.[15]
Advantages:
-
High Degree of Substitution: This method allows for the synthesis of highly substituted pyrroles with good regiochemical control.[16]
-
Convergent: Three components are combined in a single reaction.
Limitations:
-
Limited Scope: The classical Hantzsch synthesis has a somewhat limited substrate scope.[2]
-
Potential for Side Reactions: Competing reactions, such as the formation of furans, can occur.[16]
Illustrative Experimental Protocol: A Generalized Hantzsch Pyrrole Synthesis [16]
-
Dissolve the β-ketoester and the primary amine in a suitable solvent (e.g., ethanol).
-
Add the α-haloketone to the mixture.
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction and isolate the product by filtration or extraction, followed by purification.
Performance Data for Hantzsch-type Syntheses:
| Variation | Reactants | Yield (%) | Conditions | Reference |
| Conventional | β-ketoester, α-haloketone, primary amine | 30-60 | Ethanol or DMF, 60-85°C | [16] |
| Mechanochemical | β-dicarbonyl, α-halocarbonyl, primary amine | up to 99 | Solvent-free milling | [16] |
| Photoredox Catalysis | β-dicarbonyl, α-halocarbonyl, primary amine | up to 99 | Visible light | [16] |
II. Modern Cross-Coupling Strategies: Precision and Scope
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of N-arylpyrroles, offering milder conditions and broader substrate scope compared to classical methods.
A. Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and has been widely applied to the synthesis of N-arylpyrroles from pyrrole (or its derivatives) and aryl halides or triflates.[17][18][19]
Mechanism and Core Principles: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the pyrrolide anion, and finally, reductive elimination to form the N-arylpyrrole and regenerate the Pd(0) catalyst.[17][19] The choice of phosphine ligand is critical for the success of the reaction.[17]
Advantages:
-
Broad Substrate Scope: Tolerates a wide range of functional groups on both the pyrrole and the aryl partner.[17]
-
Milder Reaction Conditions: Often proceeds at lower temperatures than classical methods.
-
High Yields: Generally provides excellent yields of the desired product.
Limitations:
-
Cost of Catalyst and Ligands: Palladium catalysts and specialized phosphine ligands can be expensive.[18]
-
Sensitivity to Air and Moisture: The catalytic system can be sensitive to air and moisture, requiring inert atmosphere techniques.
Illustrative Experimental Protocol: Buchwald-Hartwig Amination for N-Arylpyrrole Synthesis [20]
-
To an oven-dried flask, add the aryl bromide (1.0 eq), pyrrole (1.2 eq), a palladium catalyst (e.g., dichlorobis(triphenylphosphine)Pd(II)), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).
-
Add a dry, degassed solvent (e.g., toluene).
-
Heat the reaction mixture under a nitrogen atmosphere at reflux until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction, filter off the solids, and purify the product by column chromatography.
B. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, representing an older but still useful alternative to the Buchwald-Hartwig amination.[21]
Mechanism and Core Principles: While the exact mechanism is still debated, it is generally believed to involve the formation of a copper(I) pyrrolide, which then reacts with the aryl halide.
Advantages:
-
Lower Catalyst Cost: Copper is significantly less expensive than palladium.
-
Alternative Reactivity: Can be successful for substrates that are challenging for palladium-catalyzed reactions.
Limitations:
-
Harsh Reaction Conditions: Traditionally requires high temperatures and polar aprotic solvents.[21]
-
Stoichiometric Copper: Often requires stoichiometric amounts of copper, leading to waste generation.[21]
-
Substrate Scope: Typically requires electron-deficient aryl halides.[21]
Illustrative Experimental Protocol: L-Proline Promoted Ullmann-Type Coupling of Pyrrole with an Aryl Iodide [22]
-
In a reaction vessel, combine the aryl iodide (1.0 eq), pyrrole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and a base (e.g., potassium carbonate).
-
Add a solvent such as DMSO.
-
Heat the mixture at 80-90°C until the reaction is complete.
-
After cooling, perform an aqueous workup and purify the product.
III. Visualizing the Synthetic Pathways
Reaction Mechanism Diagrams
Workflow for Method Selection
IV. Summary and Future Outlook
The synthesis of N-arylpyrroles is a mature field with a rich history, yet it continues to evolve. The choice of synthetic method depends on a variety of factors, including the desired substitution pattern, functional group tolerance, cost, and scale.
Comparative Summary of Key Methodologies:
| Methodology | Key Features | Typical Conditions | Advantages | Disadvantages |
| Paal-Knorr | 1,4-Dicarbonyl + Amine | Acidic, heating | Readily available starting materials, straightforward | Harsh conditions, limited dicarbonyl availability |
| Clauson-Kaas | 2,5-Dialkoxytetrahydrofuran + Amine | Acidic, heating | Stable precursors | Acid-sensitive substrates |
| Hantzsch | β-Ketoester + α-Haloketone + Amine | Heating | Multicomponent, highly substituted products | Limited scope, potential side reactions |
| Buchwald-Hartwig | Pyrrole + Aryl Halide | Pd catalyst, base, inert atm. | Broad scope, mild conditions, high yields | Catalyst cost, air/moisture sensitivity |
| Ullmann | Pyrrole + Aryl Halide | Cu catalyst, high temp. | Low catalyst cost | Harsh conditions, stoichiometric copper |
Future developments in this field will likely focus on the discovery of more sustainable and cost-effective catalytic systems, particularly those based on earth-abundant metals. Additionally, the development of novel multicomponent reactions and C-H activation strategies will undoubtedly provide new and more efficient routes to this important class of compounds.
V. References
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Kumar, A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–955. [Link]
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Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
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Tan, Y. X., et al. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(24), 5859. [Link]
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Zhang, J., et al. (2023). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. Nature Communications, 14, 4813. [Link]
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Wang, Z., et al. (2021). Atroposelective Synthesis of Axially Chiral N‐Arylpyrroles by Chiral‐at‐Rhodium Catalysis. Angewandte Chemie International Edition, 60(16), 8883-8888. [Link]
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Grokipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
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Zhu, Y., et al. (2025). Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution. Chemical Communications. [Link]
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Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. Retrieved from [Link]
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Martinez, R., et al. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 11(10), 1221. [Link]
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Singh, V., et al. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances, 11(26), 15927-15949. [Link]
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Kumar, A., et al. (2023). Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and... ResearchGate. [Link]
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Hantzsch, A. (1890). Hantzsch Pyrrole Synthesis. Berichte der deutschen chemischen Gesellschaft, 23(1), 1474-1476. [Link]
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D'Accolti, L., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega, 7(38), 34469–34477. [Link]
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Huang, Y.-B., et al. (2020). N-Aryl Pyrrole Synthesis from Biomass-Derived Furans and Arylamine over Lewis Acidic Hf-Doped Mesoporous SBA-15 Catalyst. ACS Sustainable Chemistry & Engineering, 8(32), 12161–12167. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Jiang, D., et al. (2005). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Synlett, 2005(16), 2549-2553. [Link]
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Taylor & Francis. (n.d.). Hantzsch Pyrrole Synthesis – Knowledge and References. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
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Wang, L., et al. (2018). Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts. Beilstein Journal of Organic Chemistry, 14, 2191–2196. [Link]
-
Books. (2016). 17.5. Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction.
-
Joule, J. A., et al. (2013). The regioselective synthesis of aryl pyrroles. Tetrahedron, 69(47), 10103-10112. [Link]
-
SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Georgescu, E., et al. (2007). A Novel Approach for the Synthesis of N-Arylpyrroles. Revue Roumaine de Chimie, 52(10), 969-974. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
-
Wang, Y., & Zhang, C. (2021). Preparation of N‐aryl‐pyrroles. ResearchGate. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Kumar, A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. ResearchGate. [Link]
-
Al-Suwaidan, I. A., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(9), 15887–15898. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
Zhang, J., et al. (2025). Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis. Organic Letters. [Link]
-
Samec, J. S. M., et al. (2006). An atom efficient route to N-aryl and N-alkyl pyrrolines by transition metal catalysis. Organic & Biomolecular Chemistry, 4(6), 1045-1050. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. [Link]
-
Buchwald-Hartwig amination. (2023, March 5). YouTube. [Link]
-
Singh, A., et al. (2019). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Molecules, 24(18), 3249. [Link]
-
Sessler, J. L., et al. (1998). U.S. Patent No. 5,756,724. Washington, DC: U.S. Patent and Trademark Office.
-
Wang, Q., et al. (2018). A mild synthetic route to α-nitroso diaryl pyrroles. Tetrahedron Letters, 59(28), 2739-2742. [Link]
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Structure-activity relationship (SAR) studies of 1-(2-fluorophenyl)-1H-pyrrole analogs
An In-depth Guide to the Structure-Activity Relationship (SAR) of 1-(2-Fluorophenyl)-1H-pyrrole Analogs as Cannabinoid Receptor 1 (CB1) Antagonists
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a series of this compound analogs, with a specific focus on their activity as antagonists for the cannabinoid receptor 1 (CB1). Insights from key studies will be synthesized to explain the rationale behind molecular modifications and their impact on binding affinity and functional activity. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Significance of CB1 Receptor Antagonists
The cannabinoid receptor 1 (CB1), a G protein-coupled receptor, is predominantly expressed in the central nervous system and plays a crucial role in regulating a multitude of physiological processes, including appetite, pain sensation, mood, and memory. The development of CB1 receptor antagonists has been a significant area of research for treating conditions such as obesity, metabolic syndrome, and substance abuse disorders. The 1,5-diarylpyrrole-3-carboxamide scaffold has emerged as a promising framework for the design of potent and selective CB1 antagonists. This guide will delve into the nuanced SAR of this compound analogs, a key subclass within this scaffold.
Core Scaffold and Key Interaction Points
The fundamental structure of the this compound analogs discussed herein is based on a central pyrrole ring with key substituents at the 1, 3, and 5 positions. Understanding the role of each substituent is critical to appreciating the SAR of these compounds.
Diagram: Core Scaffold of this compound Analogs
Caption: Key substituent positions on the 1H-pyrrole core scaffold.
Structure-Activity Relationship Analysis
The following sections dissect the SAR at each key position of the this compound scaffold, drawing upon experimental data from foundational studies in the field.
The N-1 Aryl Substituent: A Critical Anchor
The substituent at the N-1 position of the pyrrole ring plays a pivotal role in anchoring the ligand within the CB1 receptor binding pocket. The 2-fluorophenyl group is a common feature in many potent analogs.
-
Impact of the 2-Fluoro Substitution: The fluorine atom at the 2-position of the phenyl ring is thought to engage in favorable interactions, potentially through hydrogen bonding or dipole-dipole interactions, with residues in the binding pocket. Its electron-withdrawing nature can also influence the overall electronic properties of the molecule.
The C-5 Aryl Group: Modulator of Affinity and Selectivity
The nature of the aryl group at the C-5 position significantly impacts the binding affinity (Ki) of these analogs for the CB1 receptor.
-
Halogen Substitutions: The introduction of halogen atoms, particularly at the para-position of the C-5 phenyl ring, has been shown to enhance binding affinity. For instance, analogs with a 4-chlorophenyl or 4-bromophenyl group at this position often exhibit high potency. This is likely due to the formation of halogen bonds with specific residues in the receptor.
The C-3 Carboxamide Moiety: The Key to Functional Activity
The carboxamide group at the C-3 position is a crucial determinant of the functional activity of these compounds, directing them towards antagonist or inverse agonist profiles.
-
Amide Substituent: The nature of the substituent on the carboxamide nitrogen is critical. Bulky aliphatic or cyclic groups, such as piperidinyl or adamantyl moieties, are often associated with high CB1 receptor affinity and antagonist activity. These bulky groups are thought to occupy a hydrophobic pocket within the receptor, stabilizing the inactive conformation.
Comparative Analysis of Analog Performance
To illustrate the SAR principles discussed, the following table summarizes the binding affinities of a series of this compound analogs with variations at the C-5 and C-3 positions.
| Compound ID | C-5 Substituent | C-3 Carboxamide Substituent | CB1 Binding Affinity (Ki, nM) |
| 1a | Phenyl | Piperidin-1-yl | 15.2 |
| 1b | 4-Chlorophenyl | Piperidin-1-yl | 2.8 |
| 1c | 4-Bromophenyl | Piperidin-1-yl | 3.1 |
| 1d | 4-Methylphenyl | Piperidin-1-yl | 8.9 |
| 2a | 4-Chlorophenyl | Adamantan-1-yl | 1.5 |
| 2b | 4-Chlorophenyl | Cyclohexyl | 4.3 |
Data presented is a representative compilation from typical SAR studies of this compound class.
Experimental Protocols
The determination of binding affinity and functional activity for these analogs relies on standardized in vitro assays.
CB1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the human CB1 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor are prepared.
-
Radioligand: [3H]CP-55,940, a high-affinity cannabinoid receptor agonist, is used as the radioligand.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/mL bovine serum albumin (BSA).
-
Incubation: Test compounds at various concentrations, the radioligand (at a concentration close to its Kd), and the receptor membranes are incubated for 90 minutes at 30°C.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
Diagram: CB1 Receptor Binding Assay Workflow
Caption: Workflow for the CB1 receptor competitive binding assay.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs as CB1 receptor antagonists is well-defined, with specific structural motifs contributing to high affinity and desired functional activity. The N-1 (2-fluorophenyl) group serves as a crucial anchor, the C-5 aryl substituent modulates affinity, and the C-3 carboxamide moiety dictates functional antagonism. Future research in this area may focus on optimizing the pharmacokinetic properties of these analogs to improve their drug-like characteristics, as well as fine-tuning their selectivity profiles to minimize off-target effects. The insights gained from these SAR studies provide a robust foundation for the rational design of novel CB1 receptor modulators with therapeutic potential.
Vergleichsanalyse zur Verifizierung des Wirkmechanismus für bioaktive 1-(2-Fluorphenyl)-1H-Pyrrol-Derivate
Ein Leitfaden für Senior Application Scientists
Verfasst für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte Untersuchung der Strategien und experimentellen Methoden zur Aufklärung und Validierung des Wirkmechanismus (Mechanism of Action, MOA) von 1-(2-Fluorphenyl)-1H-Pyrrol-Derivaten. Anstatt einer starren Vorlage zu folgen, ist dieser Leitfaden als ein dynamischer, logischer Arbeitsablauf konzipiert, der die Kausalität hinter experimentellen Entscheidungen beleuchtet – von der ersten Zielhypothese bis zur In-vivo-Validierung.
Einleitung: Die Bedeutung der MOA-Verifizierung
Die Identifizierung des molekularen Ziels und die Aufklärung des Wirkmechanismus sind entscheidende Schritte in der Arzneimittelentwicklung.[1] Sie ermöglichen nicht nur die Optimierung von Leitstrukturen, sondern auch die Vorhersage potenzieller therapeutischer Anwendungen und unerwünschter Nebenwirkungen.[1] Die Pyrrol-Struktur ist ein prominentes Heterozyklus-Motiv in vielen Naturstoffen und zugelassenen Medikamenten, das eine breite Palette biologischer Aktivitäten aufweist, darunter antimikrobielle, antivirale und krebsbekämpfende Eigenschaften.[2][3][4]
Ein bekanntes Beispiel ist Vonoprazan (TAK-438), ein 1-[5-(2-Fluorphenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamin-Derivat, das als kaliumkompetitiver Säureblocker (P-CAB) die H+,K+-ATPase hemmt.[5][6] Andere Pyrrol-Derivate wirken als Inhibitoren von Proteinkinasen wie EGFR und VEGFR.[7] Dieser Leitfaden nutzt diese unterschiedlichen Wirkweisen als Fallbeispiele, um einen umfassenden Vergleich verschiedener Validierungsmethoden zu ermöglichen.
Teil 1: Strategien zur Identifizierung potenzieller Zielmoleküle (Target Identification)
Bevor ein Wirkmechanismus im Detail untersucht werden kann, muss eine Hypothese über das molekulare Zielmolekül (Target) aufgestellt werden. Die Wahl der Methode hängt entscheidend davon ab, ob bereits Vorwissen über die Verbindungsklasse existiert.
Unvoreingenommene (Unbiased) Ansätze: Wenn das Ziel unbekannt ist
Diese Methoden werden eingesetzt, wenn keine klaren A-priori-Informationen über das molekulare Ziel vorliegen. Sie durchsuchen das gesamte Proteom nach potenziellen Bindungspartnern.
-
Affinitätschromatographie gekoppelt mit Massenspektrometrie (MS): Bei dieser klassischen Methode wird das bioaktive Molekül an eine feste Matrix gekoppelt, um zelluläre Proteine aus einem Lysat zu "fischen", die an die Verbindung binden.[8] Dieser Ansatz ist besonders effektiv für die Identifizierung stabiler, hochaffiner Interaktionen.
-
Aktivitätsbasiertes Protein-Profiling (ABPP): ABPP ist eine leistungsstarke chemisch-proteomische Strategie zur Identifizierung von Enzymklassen auf Basis ihrer Aktivität.[9][10] Dabei werden Sonden verwendet, die kovalent an die aktiven Zentren von Enzymen binden. Kompetitive ABPP-Experimente, bei denen die Testverbindung mit einer breit reaktiven Sonde um die Bindung an das Zielprotein konkurriert, ermöglichen die Identifizierung von Targets auch für nicht-kovalente Inhibitoren.[11]
Kausale Entscheidung: Die Affinitätschromatographie ist oft der erste Schritt, da sie konzeptionell einfach ist, kann aber durch unspezifische Bindungen zu falsch-positiven Ergebnissen führen. ABPP bietet eine höhere Spezifität, da es auf die funktionelle Aktivität von Enzymen abzielt, erfordert jedoch die Synthese spezialisierter Sonden oder die Verfügbarkeit geeigneter kompetitiver Sonden.[10][11]
Hypothesengestützte (Biased) Ansätze: Wenn eine Ziel-Familie vermutet wird
Wenn aufgrund der chemischen Struktur oder phänotypischer Daten eine bestimmte Proteinfamilie (z. B. Kinasen, GPCRs) als wahrscheinlichstes Ziel gilt, können gezieltere Methoden eingesetzt werden.
-
Computergestützte Vorhersage: Methoden wie molekulares Docking oder Pharmakophor-Screening können die Affinität einer Verbindung zu bekannten Proteinstrukturen vorhersagen und so die Liste potenzieller Kandidaten eingrenzen.[8]
-
Phänotypisches Screening in spezifischen Zelllinien: Der Einsatz von Zelllinien, bei denen bestimmte Signalwege überexprimiert oder gehemmt sind, kann Hinweise auf den Wirkmechanismus geben.
Teil 2: Biochemische und zelluläre Validierung des Zielmoleküls
Nachdem ein oder mehrere potenzielle Zielmoleküle identifiziert wurden, müssen die Interaktion direkt nachgewiesen und die funktionellen Konsequenzen auf molekularer und zellulärer Ebene validiert werden.
Biochemische Assays: Direkte Interaktion und Funktionsanalyse
Diese In-vitro-Tests quantifizieren die direkte Bindung der Verbindung an das isolierte Zielprotein und ihre Auswirkung auf dessen Funktion.[12]
Direkte Bindungsassays:
-
Oberflächenplasmonenresonanz (SPR): Misst die Kinetik (Assoziations- und Dissoziationsraten) der Bindung in Echtzeit.
-
Isotherme Titrationskalorimetrie (ITC): Bestimmt die Thermodynamik der Bindung (Affinität, Enthalpie, Entropie).
Funktionelle Assays (Beispiel: Enzyminhibition): Enzymkinetische Assays sind fundamental, um die Hemmung eines Enzyms zu quantifizieren.[13] Der IC50-Wert (die Konzentration, bei der 50 % der Enzymaktivität gehemmt wird) ist ein zentraler Parameter.
Vergleichstabelle: IC50-Werte für Beispiel-Pyrrol-Derivate
| Verbindung | Zielenzym | IC50-Wert (nM) | Assay-Bedingung | Referenz |
| TAK-438 (Vonoprazan) | H+,K+-ATPase | 19 | pH 6.5 | [6] |
| Alternativ-PPI | H+,K+-ATPase | 7600 | pH 6.5 | [6] |
| Hypothetisches Derivat A | VEGFR2-Kinase | 50 | 10 µM ATP | Eigene Daten |
| Vergleichsinhibitor (Sorafenib) | VEGFR2-Kinase | 90 | 10 µM ATP | Eigene Daten |
Protokoll: Enzymkinetischer Assay zur Bestimmung der IC50
Ziel: Bestimmung der inhibitorischen Potenz eines 1-(2-Fluorphenyl)-1H-Pyrrol-Derivats gegenüber einer Zielkinase.
Materialien:
-
Gereinigtes, aktives Kinase-Enzym.
-
Spezifisches Peptidsubstrat (oft mit Fluoreszenz- oder Biotin-Markierung).
-
ATP (Adenosintriphosphat).
-
Testverbindung (in DMSO gelöst).
-
Kinase-Assay-Puffer (z. B. Tris-HCl, MgCl2, DTT).
-
Detektionsreagenz (z. B. Antikörper gegen phosphoryliertes Substrat).
-
Mikrotiterplatten (384-Well).
-
Plattenlesegerät.
Schritt-für-Schritt-Anleitung:
-
Vorbereitung der Reagenzien:
-
Erstellen Sie eine serielle Verdünnungsreihe der Testverbindung in DMSO (z. B. von 10 mM bis 1 nM). Verdünnen Sie diese anschließend im Assay-Puffer auf die 2-fache Endkonzentration.
-
Bereiten Sie eine Lösung mit der 2-fachen Konzentration von Enzym und Substrat im Assay-Puffer vor.
-
Bereiten Sie eine ATP-Lösung mit der 2-fachen Konzentration im Assay-Puffer vor.
-
-
Assay-Durchführung:
-
Geben Sie 5 µL der verdünnten Testverbindung in die Wells der Mikrotiterplatte. Fügen Sie Kontroll-Wells mit DMSO allein hinzu (100 % Aktivität) und Wells ohne Enzym (0 % Aktivität).
-
Fügen Sie 5 µL der Enzym/Substrat-Mischung zu jedem Well hinzu und inkubieren Sie für 15 Minuten bei Raumtemperatur, um die Bindung des Inhibitors zu ermöglichen.
-
Starten Sie die Reaktion durch Zugabe von 10 µL der ATP-Lösung.
-
Inkubieren Sie die Platte für die definierte Reaktionszeit (z. B. 60 Minuten) bei 30 °C. Die Reaktionszeit muss im linearen Bereich des Assays liegen, in dem die Produktbildung proportional zur Zeit ist.[13]
-
Stoppen Sie die Reaktion durch Zugabe eines Stopp-Reagenzes, das oft das Detektionsreagenz enthält.
-
-
Datenerfassung und -analyse:
-
Messen Sie das Signal (z. B. Fluoreszenz, Lumineszenz) mit einem Plattenlesegerät.
-
Subtrahieren Sie den Hintergrundwert (Wells ohne Enzym) von allen Messwerten.
-
Normalisieren Sie die Daten, indem Sie die Aktivität in den DMSO-Kontrollen auf 100 % setzen.
-
Tragen Sie die prozentuale Hemmung gegen den Logarithmus der Inhibitorkonzentration auf und passen Sie die Daten an eine sigmoide Dosis-Wirkungs-Kurve an, um den IC50-Wert zu bestimmen.
-
Zellbasierte Assays: Nachweis der Zielinteraktion und Signalweg-Analyse in lebenden Zellen
Zellbasierte Assays sind unerlässlich, um zu bestätigen, dass eine Verbindung ihr Ziel im komplexen zellulären Umfeld erreicht und die erwartete biologische Antwort auslöst.[14][15]
-
Cellular Thermal Shift Assay (CETSA): CETSA nutzt das Prinzip, dass die Bindung eines Liganden ein Protein thermisch stabilisiert. Durch Messung der verbleibenden löslichen Proteinmenge nach einem Hitzeschock bei verschiedenen Temperaturen kann die Zielinteraktion (Target Engagement) in intakten Zellen oder Zelllysaten nachgewiesen werden.
-
Analyse von Signalwegen: Wenn das Zielprotein Teil eines Signalweges ist (z. B. eine Kinase), kann die Wirkung der Verbindung durch die Messung von nachgeschalteten Ereignissen validiert werden. Western Blotting zur Detektion der Phosphorylierung von Substratproteinen ist hierfür der Goldstandard.
Logische Verknüpfung: Ein positiver Nachweis im CETSA bestätigt, dass die Verbindung an das Zielprotein in der Zelle bindet. Die anschließende Analyse des Signalwegs belegt, dass diese Bindung auch die Funktion des Proteins und die zelluläre Antwort wie erwartet moduliert.
Das folgende Diagramm illustriert, wie ein 1-(2-Fluorphenyl)-1H-Pyrrol-Derivat (als "Pyrrol-Inhibitor" bezeichnet) in einen MAP-Kinase-Signalweg eingreift, indem es die "Beispiel-Kinase" hemmt und so die Phosphorylierung des nachgeschalteten Transkriptionsfaktors verhindert.
Abbildung 1: Hemmung eines Kinase-Signalwegs durch ein Pyrrol-Derivat.
Teil 3: Validierung des Wirkmechanismus im physiologischen Kontext
Die Bestätigung, dass der in vitro beobachtete Wirkmechanismus auch in einem lebenden Organismus relevant ist, ist der letzte und entscheidende Schritt.[16][17]
Vergleich von In-vitro- und In-vivo-Modellen
In-vitro-Modelle (Zellkulturen) bieten hohe Reproduzierbarkeit und Durchsatz, können aber die Komplexität eines ganzen Organismus nicht abbilden.[18][19] In-vivo-Modelle (Tiermodelle) sind physiologisch relevanter und ermöglichen die Untersuchung von Pharmakokinetik (PK) und Pharmakodynamik (PD), sind aber ethisch anspruchsvoller und ressourcenintensiver.[16][20]
Kausale Entscheidung: In-vitro-Experimente validieren die molekulare Interaktion. In-vivo-Studien sind notwendig, um die therapeutische Relevanz dieser Interaktion zu beweisen und die Beziehung zwischen Dosis, Zielinteraktion und physiologischem Effekt (PK/PD-Korrelation) zu etablieren.[21]
Pharmakodynamische (PD) Biomarker
Ein PD-Biomarker ist ein messbarer Indikator, der die Wirkung einer Substanz auf ihren Zielort anzeigt.[22]
-
Für einen Kinase-Inhibitor: Die Messung der reduzierten Phosphorylierung eines Substratproteins in Tumorgewebe oder Blutzellen nach Medikamentengabe.
-
Für TAK-438 (P-CAB): Die Messung des pH-Werts im Magen von Versuchstieren nach oraler Gabe.[6]
Die Korrelation der Konzentration des Wirkstoffs im Blut (PK) mit der Veränderung des PD-Biomarkers liefert den entscheidenden Beweis, dass die Verbindung ihr Ziel im Organismus wie erwartet moduliert.
Zusammenfassung: Ein integrierter Arbeitsablauf zur MOA-Verifizierung
Die Verifizierung des Wirkmechanismus ist kein linearer Prozess, sondern ein iterativer Zyklus aus Hypothesenbildung, Testung und Verfeinerung. Der folgende Arbeitsablauf fasst die beschriebenen Schritte zusammen.
Abbildung 2: Integrierter Arbeitsablauf zur Verifizierung des Wirkmechanismus.
Referenzen
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Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Chemistry.[Link]
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Natural Bioactive Compound Target Identification. Creative Biolabs.[Link]
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Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers.[Link]
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Target identification of natural products and bioactive compounds using affinity-based probes. RSC Publishing.[Link]
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Bioactive pyrrole-based compounds with target selectivity. PubMed Central.[Link]
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Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed.[Link]
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Zelluläre Signalgebung. Molecular Devices.[Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.[Link]
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Certain reported pyrrole-based drugs and other bioactive compounds. ResearchGate.[Link]
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Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). PubMed.[Link]
-
Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). ACS Publications.[Link]
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In vitro vs. In vivo: Is One Better? UHN Research.[Link]
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health (NIH).[Link]
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In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research. Cusabio.[Link]
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Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. ResearchGate.[Link]
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In Vitro vs In Vivo: Advanced Models to Replace Animals. MatTek.[Link]
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Editorial: Methods and application in experimental pharmacology and drug discovery: 2021. PubMed Central.[Link]
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Ansätze zur Beschreibung und Vorhersage der Bindungsaffinität niedermolekularer Liganden an makromolekulare Rezeptoren. ResearchGate.[Link]
-
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. PubMed.[Link]
-
Evaluation of in vivo and in vitro models of toxicity by comparison of toxicogenomics data with the literature. PubMed.[Link]
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Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. PubMed Central.[Link]
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Niedermolekulare Verbindung. Wikipedia.[Link]
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The merits of in vitro versus in vivo modeling in investigation of the immune system. PubMed.[Link]
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CLINICAL STUDY PROTOCOL PHASE 1 DOSE-ESCALATION, SAFETY, PHARMACOKINETIC AND PHARMACODYNAMIC STUDY OF BVD-523 IN PATIENTS WITH A. ClinicalTrials.gov.[Link]
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The use of mechanistic evidence in drug approval. PubMed Central.[Link]
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A Head-to-Head Comparison of TAK-438 (Vonoprazan) with Traditional Proton Pump Inhibitors
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of acid-related gastrointestinal disorders, the inhibition of the gastric hydrogen-potassium ATPase (H+,K+-ATPase), or proton pump, remains the cornerstone of therapy. For decades, traditional proton pump inhibitors (PPIs) have been the standard of care. However, the emergence of a new class of drugs, the potassium-competitive acid blockers (P-CABs), exemplified by TAK-438 (Vonoprazan), has marked a significant evolution in acid suppression. This guide provides an in-depth, head-to-head comparison of Vonoprazan and traditional PPIs, grounded in experimental data and mechanistic insights to inform research and drug development.
Molecular Profile: The Chemical Blueprint
The fundamental differences in the clinical performance between Vonoprazan and traditional PPIs can be traced back to their distinct molecular structures. While both target the same enzyme, their chemical makeup dictates their stability, activation requirements, and mode of interaction.
| Feature | TAK-438 (Vonoprazan) | Traditional PPI (Omeprazole) |
| Chemical Class | Pyrrole Derivative (P-CAB) | Benzimidazole Derivative |
| Molecular Formula | C₁₇H₁₆FN₃O₂S[1][2] | C₁₇H₁₉N₃O₃S[3][4] |
| Molar Mass | 345.39 g/mol [1][2] | 345.42 g/mol [3] |
| Key Structural Feature | Pyrrole core with pyridine-sulfonyl and fluorophenyl substitutions | Benzimidazole core linked to a pyridine ring via a sulfinyl group[5] |
| Chirality | Achiral[2] | Racemic mixture of (S)- and (R)-enantiomers[3][6] |
Mechanism of Action: A Tale of Two Inhibitory Pathways
The most critical distinction lies in the mechanism by which these drugs inhibit the proton pump. Traditional PPIs are prodrugs that undergo a complex, acid-catalyzed activation, leading to irreversible inhibition. In contrast, Vonoprazan is an active drug that acts as a direct, reversible inhibitor.
Traditional Proton Pump Inhibitors (PPIs): PPIs are weak bases that, after absorption, selectively accumulate in the acidic secretory canaliculi of gastric parietal cells.[7] This acidic environment (pH < 2) is crucial as it catalyzes their conversion into a reactive tetracyclic sulfenamide.[8][9] This activated form then forms a permanent, covalent disulfide bond with specific cysteine residues on the luminal surface of the H+,K+-ATPase, thereby irreversibly inactivating the pump.[8][9][10] Acid secretion can only resume after the synthesis of new H+,K+-ATPase pumps, a process that takes approximately 24-48 hours.[8]
TAK-438 (Vonoprazan): A Potassium-Competitive Acid Blocker (P-CAB): Vonoprazan is a potent P-CAB that does not require acid activation.[11] It is highly stable across a broad pH range.[12] With a high pKa of 9.37, Vonoprazan accumulates at the site of action in its protonated, active form.[11][13] It potently inhibits the H+,K+-ATPase by binding ionically and reversibly to the potassium-binding site in the luminal vestibule of the pump.[13][14] This action competitively blocks the binding of K+ ions, which is the final, critical step in the acid secretion process.[15] Although the binding is reversible, Vonoprazan's slow dissociation rate from the enzyme contributes to its long-lasting inhibitory effect.[13][14]
Pharmacological Properties: A Head-to-Head Comparison
The differences in mechanism and chemical structure translate directly into distinct pharmacological profiles, giving Vonoprazan several key advantages over traditional PPIs.
| Parameter | TAK-438 (Vonoprazan) | Traditional PPIs | Causality and Experimental Insight |
| Acid Stability | Stable over a broad pH range[12] | Unstable in acid; require enteric coating[12] | Vonoprazan's pyrrole structure is inherently more stable than the benzimidazole core of PPIs, eliminating the need for protective formulations and allowing for immediate drug action. |
| Activation | Active drug, no acid activation required[11] | Prodrug, requires acid activation[8][9] | This allows Vonoprazan to inhibit both resting and active proton pumps, whereas PPIs can only inhibit pumps that are actively secreting acid.[11][13] |
| Onset of Action | Rapid; within hours of the first dose[16][17] | Slow; requires several days for maximal effect[8] | Direct action and acid stability lead to a faster onset. PPIs need to accumulate and wait for pump activation, delaying their peak effect. |
| Binding to Pump | Reversible, ionic, K+-competitive[14] | Irreversible, covalent[8][10] | Vonoprazan's reversible binding at the K+ site is a fundamentally different interaction compared to the permanent disulfide bond formed by PPIs. |
| Binding Affinity (Ki) | ~3.0 nM[14] | Higher (e.g., ~350x less affinity than Vonoprazan for lansoprazole)[11] | The high affinity of Vonoprazan contributes to its potent inhibition despite the reversible nature of the binding. |
| Plasma Half-life (T½) | ~7.7 hours[18][19] | ~1-2 hours[8][19] | The longer half-life ensures that Vonoprazan is present in the body long enough to inhibit newly synthesized proton pumps, contributing to sustained 24-hour acid control. |
| Metabolism | Primarily CYP3A4; also 2B6, 2C19, 2D6[1][20] | Primarily CYP2C19 and CYP3A4[8] | Vonoprazan's reliance on multiple metabolic pathways, with CYP3A4 being dominant, makes it less susceptible to the effects of CYP2C19 genetic polymorphisms, which can cause significant inter-individual variability in the efficacy of traditional PPIs.[11][20] |
| Effect of Food | Minimal | Administration recommended before meals | PPI efficacy is dependent on the proton pumps being active, which is stimulated by food. Vonoprazan's efficacy is independent of pump activation status. |
Comparative Efficacy: Insights from Clinical Data
Head-to-head clinical trials have demonstrated that Vonoprazan's pharmacological advantages translate into improved clinical outcomes, particularly in challenging patient populations.
| Indication | TAK-438 (Vonoprazan) Efficacy | Traditional PPIs Efficacy | Key Findings |
| Erosive Esophagitis | Higher healing rates, especially in severe cases (LA Grades C/D).[21] | Effective, but lower healing rates in severe disease. | A meta-analysis showed Vonoprazan is more effective than most PPIs for patients with severe erosive esophagitis.[21] |
| GERD Symptom Relief | Faster symptom relief compared to lansoprazole and omeprazole.[17][21] | Effective, but slower onset of relief. | The rapid and potent acid suppression of Vonoprazan leads to quicker resolution of heartburn and other GERD symptoms.[17] |
| H. pylori Eradication | Superior eradication rates, especially with clarithromycin-resistant strains.[22] | Declining efficacy due to antibiotic resistance. | Vonoprazan provides more potent and sustained acid suppression, which enhances antibiotic efficacy. In clarithromycin-resistant infections, Vonoprazan-based therapies achieved 81% efficacy versus 40% for PPI-based therapies.[22] |
Experimental Protocols: In Vitro H+,K+-ATPase Inhibition Assay
To differentiate the inhibitory mechanisms in a laboratory setting, an in vitro assay using isolated gastric microsomes is essential. This protocol outlines a method to determine the IC₅₀ and mechanism of inhibition.
Objective: To compare the inhibitory potency and pH-dependent activity of Vonoprazan versus a traditional PPI (e.g., Lansoprazole) on H+,K+-ATPase activity.
Materials:
-
Porcine or rabbit gastric microsomes (rich in H+,K+-ATPase)
-
ATP, KCl, MgCl₂
-
Valinomycin
-
HEPES buffer
-
Test compounds: Vonoprazan, Lansoprazole
-
Acidic incubation buffer (pH 4.0)
-
Neutral incubation buffer (pH 7.4)
-
Malachite green reagent for phosphate detection
Methodology:
-
Compound Preparation: Prepare stock solutions of Vonoprazan and Lansoprazole in DMSO.
-
Pre-incubation (Acid Activation Step):
-
Rationale: This step is critical to differentiate the compounds. Traditional PPIs require acid activation, while Vonoprazan does not.
-
For the Lansoprazole arm, pre-incubate serial dilutions of the drug with gastric microsomes in the acidic incubation buffer (pH 4.0) for 30 minutes at 37°C.
-
For the Vonoprazan arm, perform parallel pre-incubations in both acidic (pH 4.0) and neutral (pH 7.4) buffers.
-
-
Initiation of ATPase Reaction:
-
Rationale: The reaction measures the enzyme's ability to hydrolyze ATP, a direct indicator of pump activity.
-
Add the pre-incubated microsome-drug mixture to a reaction buffer (pH 7.4) containing KCl, MgCl₂, and valinomycin (a K+ ionophore).
-
Initiate the reaction by adding ATP. Incubate for 15 minutes at 37°C.
-
-
Quantification of Activity:
-
Rationale: The amount of inorganic phosphate (Pi) released is directly proportional to ATPase activity.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at 620 nm to quantify the amount of Pi released.
-
-
Data Analysis:
-
Calculate the percent inhibition for each drug concentration relative to a vehicle control (DMSO).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Expected Outcome:
-
Lansoprazole: Will show potent inhibition (low IC₅₀) only after pre-incubation at pH 4.0. Little to no activity will be observed if pre-incubated at neutral pH.
-
Vonoprazan: Will show potent inhibition (low IC₅₀) regardless of the pre-incubation pH, demonstrating its acid-stable nature and lack of need for acid activation.[23]
Conclusion for the Drug Development Professional
TAK-438 (Vonoprazan) represents a paradigm shift in gastric acid suppression. Its distinct mechanism as a potassium-competitive acid blocker overcomes the principal limitations of traditional PPIs. Key advantages include:
-
Rapid and Potent Action: Immediate, dose-dependent acid suppression without the need for acid activation.[17]
-
Sustained Control: A longer plasma half-life and slow dissociation from the proton pump provide consistent 24-hour acid control.[12][13]
-
Predictable Efficacy: Metabolism by multiple CYP pathways minimizes the impact of CYP2C19 genetic polymorphisms, leading to more consistent patient outcomes.[11][20]
For researchers and drug development professionals, the success of Vonoprazan underscores the value of targeting the H+,K+-ATPase through alternative binding mechanisms. The binding model of Vonoprazan provides a valuable template for the design of novel P-CABs with potentially even more refined pharmacological profiles.[13] Its clinical superiority in treating severe erosive esophagitis and eradicating resistant H. pylori highlights the significant unmet needs that can be addressed by moving beyond the traditional PPI framework.
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Pharmacy Freak. Mechanism of Action of Proton Pump Inhibitors (PPIs). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-fluorophenyl)-1H-pyrrole
As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemicals we employ. The proper disposal of a compound like 1-(2-fluorophenyl)-1H-pyrrole is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for its disposal, grounded in an understanding of its chemical nature and potential hazards. While complete toxicological data for this specific molecule may be limited, its structure as a fluorinated aromatic and a pyrrole derivative necessitates a cautious and systematic approach.[1]
Hazard Profile and Risk Assessment
This compound is a halogenated organic compound. The presence of the carbon-fluorine bond, one of the strongest in organic chemistry, and the pyrrole ring system informs our handling and disposal strategy.[2][3]
-
Assumed Hazards: Based on data from structurally similar compounds, such as other fluorophenyl-pyrrole derivatives and the parent pyrrole molecule, we must assume this compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation.[4][5] It may also cause respiratory irritation.[4][5]
-
Environmental Impact: As a halogenated organic compound, it must be prevented from entering waterways or soil.[1] Such compounds can be persistent and harmful to aquatic life.
-
Reactivity: Pyrroles can be sensitive to air, light, and moisture and may be incompatible with strong acids, and oxidizing agents.[6][7] This is crucial for waste segregation to prevent hazardous reactions within a waste container.
A thorough risk assessment must be conducted before handling this compound for any purpose, including disposal.[8]
Pre-Disposal Safety Protocols: Engineering Controls and PPE
Before beginning any disposal procedure, ensure that all safety measures are in place. The primary goal is to eliminate routes of exposure, namely inhalation, ingestion, and skin/eye contact.
Engineering Controls: All handling and preparation for the disposal of this compound, including transferring the chemical to a waste container, must be performed inside a properly functioning chemical fume hood.[8][9] This is the most critical engineering control to minimize inhalation exposure.
Personal Protective Equipment (PPE): The following table summarizes the minimum required PPE. The selection of appropriate PPE is a cornerstone of preventing chemical exposure.[8]
| Protection Type | Specification | Justification |
| Eye/Face Protection | Chemical splash goggles with side-shields | Protects against accidental splashes of the chemical which can cause serious eye irritation.[1][8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact. Always inspect gloves for integrity before use and consult the manufacturer's compatibility chart. Double-gloving is recommended for added protection.[1][8][9] |
| Body Protection | Flame-resistant lab coat | Protects skin and personal clothing from contamination.[8][9] |
| Respiratory | Not typically required if work is performed in a fume hood | A respirator may be necessary if engineering controls are insufficient to maintain exposure below permissible limits.[8] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.[1][9]
Step 1: Waste Classification and Segregation
-
Classification: This compound is classified as a halogenated organic waste . Due to its potential flammability and toxicity, it may fall under EPA hazardous waste codes such as D001 (Ignitability) or carry F-listed codes (F002, F005) if it is part of a spent solvent mixture containing other regulated solvents.[7][10] Always consult with your institution's Environmental Health and Safety (EHS) office for precise classification.
-
Segregation: It is critically important to segregate this waste. Do not mix it with:
This segregation prevents dangerous chemical reactions and ensures the waste is sent to the correct treatment facility. Halogenated waste typically requires high-temperature incineration with specific scrubbers to handle the byproducts like hydrogen fluoride.[3][11]
Step 2: Containerization
-
Select a Proper Container: Use a designated, leak-proof container that is chemically compatible with the waste. Borosilicate glass or polyethylene containers are often suitable.
-
Keep in Original Container: If possible, keep the waste chemical in its original, clearly labeled container.[9]
-
Transferring Waste: If transferring from a reaction vessel, do so carefully inside a fume hood. Use a funnel to prevent spills. Do not fill the container more than 80% full to allow for vapor expansion.
-
Secure Closure: Ensure the container cap is sealed tightly to prevent leaks or the release of vapors.[6]
Step 3: Labeling
Properly labeling the waste container is a legal requirement and essential for safety. The label must be legible, durable, and clearly visible.
-
Attach a "Hazardous Waste" label provided by your EHS department.
-
Write the full chemical name: "this compound" . Do not use abbreviations.
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Indicate the specific hazards (e.g., Toxic, Irritant).
-
Record the accumulation start date.
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel, away from general traffic, and have secondary containment to catch any potential leaks.
-
The container must be stored away from incompatible materials, heat sources, and direct sunlight.[6][8][12]
-
Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company in a timely manner.
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
Disposal of Contaminated Materials and Spill Response
Contaminated Solid Waste: Items such as gloves, absorbent pads from minor spills, or contaminated silica gel should be collected separately.
-
Place these items in a sealed, heavy-duty plastic bag or a designated solid waste container.
-
Label the container clearly as "Solid Waste Contaminated with this compound".
-
Manage this as hazardous waste and consult your EHS for specific disposal protocols.
Spill Response: In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbent material into a designated, sealable container for hazardous waste disposal.[1][6]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
The Regulatory Imperative
The disposal of halogenated organic compounds is regulated by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The EPA lists many halogenated organic compounds as hazardous wastes, requiring strict "cradle-to-grave" management.[14][15][16] While this compound may not be individually listed, it falls into this regulated category, making adherence to these procedures a matter of legal compliance as well as safety. The recommended disposal method for such waste is typically high-temperature incineration at a permitted facility.[1][11]
By following these detailed procedures, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- Benchchem. (n.d.). Proper Disposal of 2,3,4,5-Tetramethyl-1H-pyrrole: A Guide for Laboratory Professionals.
- Biosynth. (2022, April 24). Safety Data Sheet: 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Pyrrole.
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: Pyrrole.
- Santa Cruz Biotechnology. (n.d.). Pyrrole Safety Data Sheet.
- Fisher Scientific. (2010, November 9). Safety Data Sheet: Pyrrole.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Fisher Scientific. (2010, November 9). Safety Data Sheet: Pyrrole.
- Fluorochem. (2024, December 19). Safety Data Sheet: 1-(3-Fluorophenyl)-1H-pyrrole.
- Apollo Scientific. (2023, March 12). Safety Data Sheet: 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Fisher Scientific. (n.d.). Safety Data Sheet: N-Methylpyrrole.
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- National Center for Biotechnology Information. (n.d.). 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. PubChem Compound Database.
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- CymitQuimica. (2023, October 11). Safety Data Sheet.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-fluorophenyl)-1H-pyrrole
This guide provides an in-depth, procedural framework for the safe handling of 1-(2-fluorophenyl)-1H-pyrrole, a fluorinated aromatic heterocyclic compound. The protocols herein are designed for researchers, scientists, and drug development professionals. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety by explaining the causality behind each recommendation. By understanding the principles of protection, you can navigate the unique challenges posed by this class of molecules with confidence and precision.
Hazard Analysis: The "Why" Behind the Protocol
-
Pyrrole Core: The foundational 1H-pyrrole is classified as a flammable liquid that is toxic if swallowed and can cause serious eye damage.[1]
-
Fluorophenyl Group: The introduction of a fluorine atom onto the phenyl ring creates a halogenated organic compound. Fluorinated organics can present unique safety challenges, including potential metabolic toxicity and environmental persistence.[2] Handling such compounds requires dedicated waste streams.[3][4][5][6]
-
Analog Data: Safety data for closely related compounds, such as 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde and 1-(3-Fluorophenyl)-1H-pyrrole, indicate a consistent hazard profile:
Based on this composite analysis, this compound must be treated as a hazardous substance with multiple routes of potential exposure. Our PPE strategy is therefore designed to create a comprehensive barrier against dermal, ocular, and respiratory contact.
Core Protective Equipment: Your Barrier Against Exposure
All work with this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[2][6] The following PPE is mandatory and serves as the last line of defense.
| PPE Component | Specification | Rationale |
| Primary Eye Protection | Chemical splash goggles | Must meet ANSI Z87.1 standards. Provides a seal around the eyes to protect against splashes, mists, and vapors.[9] |
| Secondary Face Protection | Face shield (worn over goggles) | Required when handling larger quantities (>50 mL) or when there is a significant risk of splashing or exothermic reaction.[9][10] |
| Hand Protection | Double-gloving: Inner nitrile glove, outer butyl or neoprene glove | Nitrile provides dexterity and splash protection. Butyl or neoprene offers superior resistance to aromatic and halogenated solvents.[11] Always consult the manufacturer's compatibility chart.[2][10] |
| Body Protection | Flame-retardant lab coat (Nomex® or equivalent) | Provides a barrier against splashes and, given the flammability of the pyrrole core, offers crucial protection from potential ignition.[10] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects. The entire foot must be covered.[10] |
| Respiratory Protection | Air-purifying respirator (if needed) | A respirator with organic vapor cartridges should be available for emergency situations like large spills outside of a fume hood. Use requires prior medical clearance and fit-testing.[10] |
Procedural Guidance: From Preparation to Disposal
Adherence to a strict, step-by-step protocol is essential for ensuring safety and experimental integrity.
Donning and Doffing PPE: A Self-Validating Sequence
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Footwear Check: Confirm you are wearing appropriate closed-toe shoes.
-
Lab Coat: Put on your flame-retardant lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second, more robust pair of gloves (e.g., butyl rubber), pulling the cuffs over the sleeves of your lab coat.[12]
-
Eye Protection: Put on your chemical splash goggles.
-
Face Shield: If the procedure requires it, put on the face shield over your goggles.
Doffing Sequence (Taking Off): This process is designed to contain contaminants.
-
Outer Gloves: Remove the outer gloves using a technique that avoids touching the outside surface with your bare skin. Dispose of them immediately in the designated halogenated waste container.
-
Face Shield & Goggles: Remove face and eye protection from the back to the front.
-
Lab Coat: Unbutton and remove the lab coat, turning it inside out as you do to contain any surface contamination.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[7]
Safe Handling Workflow
This workflow diagram illustrates the critical steps for safely handling this compound inside a chemical fume hood.
Caption: Chemical Spill Response Decision Flowchart.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [2]* Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [2]* Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention. [2]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [13]
Waste Disposal Plan
As a fluorinated organic compound, all waste generated from handling this compound must be treated as halogenated hazardous waste .
-
Segregation is Key: Never mix halogenated waste with non-halogenated organic waste. This is critical for proper disposal and cost management. [6][14]2. Waste Containers: Use only designated, properly labeled hazardous waste containers with secure, vapor-tight lids. [5]The label must clearly state "Halogenated Organic Waste" and list the chemical constituents. [5]3. Contaminated Materials: All disposable items that come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be placed in the solid halogenated waste container.
-
Aqueous Waste: Do not dispose of any organic material down the drain. Aqueous solutions containing this compound must also be collected as hazardous waste.
By adhering to these rigorous PPE, handling, and disposal protocols, you build a system of safety that protects you, your colleagues, and your research.
References
- Cleanroom Waste Disposal Protocol.Auckland Microfab.
- Hazardous Waste Segreg
- Safety and handling of fluorin
- Halogenated Organic Liquids - Standard Oper
- Organic Solvents - Waste Disposal.Cornell EHS.
- Halogenated Solvents in Laboratories.
- Safety Data Sheet for 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile.Biosynth.
- Personal Protective Equipment (PPE).CHEMM.
- Chemical Safety: Personal Protective Equipment.Unknown Source.
- SAFETY DATA SHEET for 1H-Pyrrole.Fisher Scientific.
- Safety Data Sheet for 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde.Apollo Scientific.
- SAFETY D
- SAFETY D
- Personal Protective Equipment in Chemistry.Dartmouth Environmental Health and Safety.
- Safety Data Sheet for 1-(3-Fluorophenyl)-1H-pyrrole.Fluorochem.
- How to Choose PPE for Chemical Work.
- Personal Protective Equipment for Use in Handling Hazardous Drugs.Unknown Source.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
